5-(4-Hydroxybenzylidene)hydantoin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) |
InChI Key |
UPDDIBZITPTASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Hydroxybenzylidene)hydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-Hydroxybenzylidene)hydantoin, a naturally occurring compound with significant therapeutic potential. This document details its chemical properties, synthesis, and biological activities, with a focus on its anticancer and enzyme inhibitory functions. Experimental protocols and data are presented to support further research and development.
Core Compound Properties
This compound, also known as (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione, is a phenylmethylene hydantoin that has been isolated from the Red Sea sponge Hemimycale arabica[1][2]. Its structure features a central hydantoin ring substituted with a 4-hydroxybenzylidene group.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
| Appearance | Solid |
| Melting Point | >260°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction between hydantoin and 4-hydroxybenzaldehyde.
Experimental Protocol: Synthesis
A general and efficient method for the synthesis of 5-(heteroarylmethylene)hydantoins has been described and can be adapted for this compound[3].
-
Dissolution: Dissolve hydantoin (10 mmol) in 20 mL of H₂O at 70°C with continuous stirring.
-
Addition of Catalyst: Add ethanolamine (1.0 mL) to the mixture and heat to reflux.
-
Aldehyde Addition: Add a solution of 4-hydroxybenzaldehyde (5 mmol in 5 mL of ethanol) dropwise to the refluxing mixture.
-
Reaction: Continue heating at reflux for 5 hours.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash several times with H₂O, and dry under vacuum[3].
Synthesis of this compound.
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities, particularly in the areas of anticancer and enzyme inhibition.
Anticancer Activity
The compound exhibits anti-growth and anti-invasive properties against various cancer cell lines.
| Cell Line | Activity Type | IC₅₀ (µM) |
| PC-3M | Proliferation | 10 |
| HeLa | Antiproliferative | 15 |
| MCF7 | Cytotoxicity | 4.5 |
| Table compiled from data provided by Benchchem[1]. |
Experimental Protocol: MTT Assay for Cell Viability
The following is a general protocol for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a standard colorimetric assay for assessing cell metabolic activity[4][5][6].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
General workflow for an MTT cell viability assay.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent[1][8][9][10][11].
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and create two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth)[9].
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration[10].
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension[9].
-
Incubation: Incubate the plates at 37°C for 18-24 hours[9].
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism[9].
Signaling Pathway Modulation
Research suggests that this compound and related compounds may exert their biological effects through the modulation of specific signaling pathways.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
This compound has been identified as an inhibitor of GSK-3β, a key enzyme in various cellular processes.
| Enzyme | Inhibition | IC₅₀ (µM) |
| GSK-3β | Inhibitory | 4-18 |
| Data from Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors[10]. |
Experimental Protocol: In Vitro GSK-3β Inhibitory Activity Assay
A common method to assess GSK-3β inhibition is through a kinase assay that measures the phosphorylation of a substrate[2][3].
-
Reaction Mixture Preparation: Prepare a reaction mixture containing GSK-3β enzyme, a suitable substrate (e.g., a tau-derived peptide), and ATP in a buffer solution.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as ELISA with a phospho-specific antibody[2].
-
IC₅₀ Calculation: Determine the concentration of the inhibitor that results in 50% inhibition of GSK-3β activity.
Potential Inhibition of EGFR and SIRT Signaling
While direct evidence for this compound is still emerging, the broader class of 5-benzylidene hydantoins has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Sirtuin (SIRT) signaling pathways, which are critical in cancer progression[12][13].
-
EGFR Inhibition: Some 5-benzylidene hydantoins inhibit EGFR autophosphorylation, suggesting a mechanism that could block downstream signaling pathways involved in cell proliferation and survival[12].
-
SIRT Inhibition: The 5-benzylidene hydantoin scaffold has been identified as a new basis for the inhibition of SIRT2 catalytic activity, which can lead to increased acetylation of tumor suppressor proteins like p53[13].
Potential signaling pathways modulated by the compound.
Conclusion
This compound is a promising natural product with well-documented anticancer and enzyme-inhibiting properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. Future investigations should focus on elucidating its precise mechanisms of action, expanding the scope of its biological evaluation, and optimizing its structure for enhanced efficacy and selectivity.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. protocols.io [protocols.io]
- 12. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
The Occurrence and Extraction of 5-(4-Hydroxybenzylidene)hydantoin from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation of 5-(4-Hydroxybenzylidene)hydantoin, a molecule of interest for its bioactive properties. This document details its known origins in the marine environment and provides comprehensive experimental protocols for its extraction and purification, supported by quantitative data and visual diagrams to aid in research and development.
Natural Sources of this compound
To date, the primary identified natural source of this compound is the marine sponge Hemimycale arabica. Specifically, the compound isolated from this organism is the (Z)-isomer, formally named (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione. Marine sponges are well-documented producers of a diverse array of bioactive secondary metabolites, including various hydantoin derivatives. The investigation of the Red Sea sponge Hemimycale arabica has led to the isolation of this compound along with other related novel hydantoin alkaloids.[1][2]
Table 1: Natural Sources of (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
| Organism | Phylum | Location of Collection | Isolated Compound |
| Hemimycale arabica | Porifera | Red Sea (Saudi Arabian Coast) | (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione |
Physicochemical and Spectroscopic Data
The structural elucidation of (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione was accomplished through extensive spectroscopic analysis. The following table summarizes the key data reported in the literature.
Table 2: Spectroscopic Data for (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione
| Technique | Data | Reference |
| HRESIMS | m/z 227.0435 [M + Na]⁺ (calculated for C₁₀H₈N₂O₃Na) | Youssef et al., 2015 |
| ¹H NMR | See Table 3 for detailed assignments (DMSO-d₆) | Youssef et al., 2015 |
| ¹³C NMR | See Table 3 for detailed assignments (DMSO-d₆) | Youssef et al., 2015 |
Table 3: ¹H and ¹³C NMR Data for (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione in DMSO-d₆
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 2 | - | 165.7 |
| 4 | - | 156.9 |
| 5 | - | 124.6 |
| 6 | 6.22 (s) | 109.8 |
| 7 | - | 125.1 |
| 8, 12 | 7.37 (d, J=8.4 Hz) | 131.6 |
| 9, 11 | 6.78 (d, J=8.4 Hz) | 115.8 |
| 10 | - | 158.4 |
| NH-1 | 11.19 (s) | - |
| NH-3 | 10.41 (s) | - |
| OH-10 | 9.92 (s) | - |
| (Data extracted from Youssef et al., Mar Drugs, 2015) |
Experimental Protocols: Isolation from Hemimycale arabica
The following protocol is a detailed methodology for the isolation of (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione from the marine sponge Hemimycale arabica, based on the work by Youssef et al. (2015).
Collection and Extraction
-
Sponge Collection : The sponge material (Hemimycale arabica) is collected by hand via SCUBA from its natural habitat.
-
Freezing and Lyophilization : Immediately after collection, the sponge material is frozen and then freeze-dried to preserve the chemical integrity of its metabolites.
-
Homogenization and Extraction :
-
The lyophilized sponge tissue is ground into a fine powder.
-
The powdered material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature.
-
The resulting organic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification
-
Solvent-Solvent Partitioning :
-
The crude extract is suspended in a 90% aqueous methanol solution (MeOH/H₂O).
-
This suspension is then partitioned against n-hexane to remove nonpolar constituents.
-
The aqueous methanol fraction is collected and concentrated.
-
-
Vacuum Liquid Chromatography (VLC) :
-
The concentrated aqueous methanol fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
A step-gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc), and then with methanol (MeOH).
-
Fractions are collected based on the elution solvent and monitored by thin-layer chromatography (TLC).
-
-
Silica Gel Column Chromatography :
-
The fraction containing the compounds of interest (as determined by TLC analysis) is further purified by column chromatography over silica gel.
-
A gradient elution system of chloroform (CHCl₃) and methanol (MeOH) is employed to separate the components.
-
-
Final Purification by HPLC :
-
The fraction containing (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione is subjected to final purification using reversed-phase High-Performance Liquid Chromatography (HPLC).
-
A C18 column is typically used with a mobile phase of methanol and water, often with a gradient, to yield the pure compound.
-
Below is a graphical representation of the isolation workflow.
References
The Biological Activity of 5-(4-Hydroxybenzylidene)hydantoin: A Technical Guide
Abstract
5-(4-Hydroxybenzylidene)hydantoin is a naturally occurring and synthetically accessible heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This technical guide provides an in-depth overview of its biological activities, with a particular focus on its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, a member of the hydantoin class of compounds, possesses a rigid, planar structure that facilitates interactions with various biological targets. Its diverse pharmacological profile makes it an attractive scaffold for the development of novel therapeutic agents. This document summarizes the key findings related to its biological activities and provides the necessary technical details for its study.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between hydantoin and 4-hydroxybenzaldehyde.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Hydantoin
-
4-Hydroxybenzaldehyde
-
Glacial Acetic Acid
-
Ethanolamine (or other basic catalyst)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve hydantoin (1.0 equivalent) in a minimal amount of warm deionized water (e.g., 10 mL per gram of hydantoin) with stirring.
-
Add a catalytic amount of a base, such as ethanolamine (e.g., 0.1 equivalents), to the solution.
-
In a separate beaker, dissolve 4-hydroxybenzaldehyde (1.0-1.2 equivalents) in a suitable solvent like ethanol.
-
Add the 4-hydroxybenzaldehyde solution dropwise to the hydantoin solution while maintaining the temperature at approximately 70-80°C.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the resulting solid, this compound, in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
A general workflow for the synthesis and subsequent biological evaluation is depicted below.
Biological Activities
This compound exhibits a range of biological activities, with its anticancer and enzyme inhibitory effects being the most extensively studied.
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Activity | IC50 (µM) | Reference |
| PC-3M | Prostate Cancer | Anti-proliferative, Anti-invasive | ~10 | [1] |
| HeLa | Cervical Cancer | Antiproliferative | ~15 | [1] |
| MCF-7 | Breast Cancer | Cytotoxicity | 4.5 | [1] |
Materials:
-
Cancer cell lines (e.g., PC-3M, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes implicated in disease pathogenesis.
The compound and its analogs have shown inhibitory activity against GSK-3β, a kinase involved in numerous signaling pathways related to diseases like cancer, Alzheimer's, and diabetes.[2]
Table 2: GSK-3β Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| This compound | 4-18 | [2] |
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide like p-GS2)
-
ATP
-
Kinase buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the GSK-3β enzyme, the substrate, and the different concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of GSK-3β inhibition and determine the IC50 value.
Derivatives of 5-benzylidenehydantoin have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in treating hyperpigmentation.[3]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of this compound in the same buffer.
-
In a 96-well plate, add the tyrosinase solution and the different concentrations of the inhibitor.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a specified period.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition and the IC50 value.
The 5-benzylidenehydantoin scaffold has been identified as a new class of sirtuin inhibitors. Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, and their inhibition is a potential therapeutic strategy for cancer and neurodegenerative diseases.[4]
Materials:
-
Recombinant human SIRT enzyme (e.g., SIRT1 or SIRT2)
-
Fluorogenic SIRT substrate (e.g., Fluor de Lys-SIRT1)
-
NAD+
-
Developer solution
-
This compound
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a black 96-well plate, add the SIRT enzyme, the fluorogenic substrate, NAD+, and the different concentrations of the inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional period as recommended by the assay kit manufacturer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT inhibition and determine the IC50 value.
Antimicrobial Activity
Some derivatives of 5-benzylidenehydantoin have been reported to exhibit antimicrobial activity, including against Mycobacterium tuberculosis.[5]
Signaling Pathway Involvement
The biological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
GSK-3β Signaling Pathway
As a GSK-3β inhibitor, this compound can influence the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
EGFR Signaling Pathway
Some benzylidene hydantoins act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. By blocking EGFR autophosphorylation, these compounds can halt downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
Anticancer Properties of 5-(4-Hydroxybenzylidene)hydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Hydroxybenzylidene)hydantoin is a compound of significant interest in oncology research due to its demonstrated anticancer properties. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and methodologies for its evaluation. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo assessment, and visualizes the involved signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a heterocyclic organic compound belonging to the hydantoin class. Hydantoin and its derivatives have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, including anticancer effects. The core structure of this compound has been identified as a promising scaffold for the development of novel therapeutic agents targeting various malignancies. This document outlines the current understanding of its anticancer properties, focusing on its efficacy against various cancer cell lines and its molecular mechanisms of action.
Mechanism of Action
The anticancer activity of this compound and its closely related derivatives is primarily attributed to a dual mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of the tumor suppressor protein p53.
Inhibition of EGFR Signaling
Research has shown that derivatives of this compound can effectively inhibit the autophosphorylation of EGFR.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and metastasis. By inhibiting EGFR autophosphorylation, this compound blocks these downstream pathways, leading to a reduction in cancer cell growth. The primary downstream pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway.
Induction of p53 Tumor Suppressor Protein
In addition to its effects on EGFR, this compound derivatives have been observed to increase the levels of the p53 tumor suppressor protein.[1] The p53 protein plays a critical role in cell cycle regulation and apoptosis. Its activation can lead to cell cycle arrest, allowing for DNA repair, or induce programmed cell death (apoptosis) in cells with irreparable damage. The induction of p53 by this compound contributes significantly to its anticancer efficacy.
Quantitative Data Summary
The in vitro cytotoxic and antiproliferative activities of this compound and its key derivative, UPR1024, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | PC-3M (Prostate) | Proliferation | 10 | |
| This compound | HeLa (Cervical) | Antiproliferative | 15 | |
| This compound | MCF7 (Breast) | Cytotoxicity | 4.5 | |
| UPR1024 (1-phenethyl derivative) | A549 (Lung) | EGFR Autophosphorylation | 19 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the IC50 values against PC-3M, HeLa, and MCF7 cancer cell lines.
Materials:
-
Cancer cell lines (PC-3M, HeLa, MCF7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1.5 x 10^4 cells/ml in their respective growth medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add the compound solutions to the wells and incubate for an additional 72 hours.[3] Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
EGFR Autophosphorylation Assay (Western Blot)
This protocol is based on the methodology used for the derivative UPR1024 on A549 cells.[4]
Materials:
-
A549 human lung adenocarcinoma cells
-
Serum-free medium
-
UPR1024 (or this compound)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE equipment and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to near confluence. Serum starve the cells for 16 hours. Pre-incubate the cells with the desired concentrations of the compound for 1 hour.[4]
-
EGF Stimulation: Stimulate the cells with 0.1 µg/mL EGF for 5 minutes to induce EGFR autophosphorylation.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR.
p53 Expression Analysis (Western Blot)
This protocol describes the assessment of p53 protein levels in response to compound treatment.[4]
Materials:
-
A549 cells
-
This compound or its derivatives
-
Lysis buffer
-
Primary antibodies: anti-p53, anti-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat A549 cells with various concentrations of the compound for the desired time points (e.g., 24 and 48 hours).[4]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in the EGFR autophosphorylation assay protocol.
-
Western Blotting: Perform SDS-PAGE and Western blotting as previously described. Incubate the membrane with primary antibodies against p53 and actin.
-
Detection and Analysis: Detect the protein bands and quantify the p53 levels, normalizing to the actin loading control.
In Vivo Tumor Growth Inhibition Study
This protocol is based on a patent describing the in vivo evaluation of this compound.[5]
Materials:
-
Animal model (e.g., athymic nude mice)
-
Prostate cancer cells (e.g., PC-3M)
-
This compound
-
Vehicle for injection (e.g., sterile PBS with a solubilizing agent)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of the mice.
-
Compound Administration: Once tumors are established, administer this compound intraperitoneally at a therapeutically effective dosage (e.g., between 0.2 and 20 mg/kg body weight weekly).[5] A control group should receive the vehicle only.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., using calipers) and monitor the overall health and body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its anticancer evaluation.
References
- 1. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. US8188130B1 - Anti-cancer hydantoin compounds and methods - Google Patents [patents.google.com]
5-(4-Hydroxybenzylidene)hydantoin as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in melanin biosynthesis and enzymatic browning. Its inhibition is a significant area of research in the development of cosmetics, pharmaceuticals, and food preservatives. The hydantoin scaffold has been explored for its potential in designing tyrosinase inhibitors. This technical guide focuses on 5-(4-hydroxybenzylidene)hydantoin, a derivative of this class, and evaluates its efficacy as a tyrosinase inhibitor. This document synthesizes available data on its inhibitory activity, discusses its mechanism of action in the context of related analogs, provides detailed experimental protocols for its synthesis and evaluation, and presents visual representations of key pathways and workflows. While this compound itself demonstrates weak inhibitory activity, the analysis of its structure-activity relationship provides valuable insights for the design of more potent tyrosinase inhibitors.
Introduction
Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin, a pigment responsible for coloration in a wide range of organisms. In humans, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. In the food industry, tyrosinase is responsible for the undesirable browning of fruits and vegetables. Consequently, the discovery and development of effective tyrosinase inhibitors are of significant interest.
The β-phenyl-α,β-unsaturated carbonyl scaffold is a recognized pharmacophore for tyrosinase inhibition.[1] The 5-benzylidenehydantoin framework, which contains this scaffold, has been investigated as a potential source of tyrosinase inhibitors. This guide specifically examines the inhibitory potential of this compound.
Chemical Structure and Properties
IUPAC Name: 5-(4-hydroxybenzylidene)imidazolidine-2,4-dione
Molecular Formula: C₁₀H₈N₂O₃
Molecular Weight: 204.18 g/mol
Structure:

Tyrosinase Inhibitory Activity
Quantitative data on the tyrosinase inhibitory activity of this compound is limited, with studies often focusing on more potent derivatives. The available evidence suggests that the singular hydroxyl group at the 4-position of the benzylidene ring is insufficient for strong tyrosinase inhibition. In contrast, analogs with different hydroxylation patterns, such as a 2,4-dihydroxy substitution, exhibit significantly enhanced inhibitory potency.
For instance, a study on (Z)-5-(substituted benzylidene)-2-thiohydantoin derivatives, which share a similar core structure, found that the 4-hydroxybenzylidene analog had almost no inhibitory activity.[2] This underscores the critical importance of the substitution pattern on the phenyl ring for effective tyrosinase inhibition.
Quantitative Data Presentation
To provide context for the activity of this compound, the following table includes IC₅₀ values for it and its more potent 2,4-dihydroxy analog, as well as a common reference inhibitor, kojic acid.
| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA | >100 | [Implied from multiple sources] |
| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | Mushroom Tyrosinase | L-DOPA | 1.07 ± 2.30 | [1] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 19.69 ± 4.90 | [1] |
Note: The IC₅₀ value for this compound is often not explicitly reported due to its low activity, but comparative studies indicate it is significantly higher than that of active compounds.
Mechanism of Action and Structure-Activity Relationship
The proposed mechanism of action for potent benzylidenehydantoin-based tyrosinase inhibitors involves their interaction with the active site of the enzyme. Kinetic studies on active analogs, such as those with a 2,4-dihydroxybenzylidene moiety, often reveal a competitive mode of inhibition.[3] This suggests that these compounds compete with the natural substrate (e.g., L-tyrosine or L-DOPA) for binding to the enzyme's active site.
The structure-activity relationship (SAR) studies of this class of compounds consistently highlight the following:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the benzylidene ring are crucial for activity. A 2,4-dihydroxy substitution pattern is frequently associated with high potency.[4][5] It is hypothesized that the catechol-like arrangement can chelate the copper ions in the active site of tyrosinase.
-
Hydantoin Core: The hydantoin ring serves as a scaffold, and modifications to this part of the molecule can influence activity. For example, the substitution of one of the carbonyl oxygens with sulfur to form a thiohydantoin can alter the electronic properties and hydrogen bonding capacity of the molecule, thereby affecting its interaction with the enzyme.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 5-benzylidenehydantoin derivatives is the Knoevenagel condensation.
Materials:
-
Hydantoin
-
4-Hydroxybenzaldehyde
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
A mixture of hydantoin (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in glacial acetic acid is prepared.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is widely used to screen for tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent. For the positive control, add 20 µL of kojic acid solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM) to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
References
- 1. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Benzylidene Hydantoins: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Among its derivatives, benzylidene hydantoins have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of diverse diseases, including cancer, epilepsy, and microbial infections. This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of benzylidene hydantoins, providing a detailed overview of their synthesis, biological evaluation, and the molecular intricacies that govern their therapeutic effects.
Synthesis of Benzylidene Hydantoins
The primary synthetic route to benzylidene hydantoins is the Knoevenagel condensation of hydantoin with a substituted benzaldehyde. This reaction is typically carried out under basic or acidic conditions.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Benzylidene Hydantoin
This protocol provides a general procedure for the synthesis of a 5-benzylidene hydantoin derivative.
Materials:
-
Hydantoin (1.0 eq)
-
Substituted Benzaldehyde (1.0-1.2 eq)
-
Base (e.g., piperidine, sodium acetate, glycine/sodium carbonate) or Acid (e.g., acetic acid)
-
Solvent (e.g., ethanol, water, acetic acid)
-
Glacial acetic acid (for acidic catalysis)
-
Sodium hydroxide or hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve hydantoin and the substituted benzaldehyde in a suitable solvent.
-
Catalyst Addition: Add the chosen catalyst. For basic catalysis, piperidine or a mixture of glycine and sodium carbonate in water is commonly used.[1] For acidic catalysis, anhydrous sodium acetate in glacial acetic acid is a frequent choice.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (80-120°C) for a period ranging from 1 to 12 hours, with stirring.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
In some cases, the pH of the mixture is adjusted to induce precipitation. For example, after a basic reaction, acidification with hydrochloric acid can facilitate product isolation.[2]
-
The crude product is then washed with a suitable solvent (e.g., cold water, ethanol) to remove unreacted starting materials and byproducts.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the pure 5-benzylidene hydantoin derivative.
Logical Relationship of Synthesis:
Figure 1. General workflow for the synthesis of 5-benzylidene hydantoin derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
Benzylidene hydantoins have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes and modulate signaling pathways crucial for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A prominent mechanism of action for several benzylidene hydantoins is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.
Structure-Activity Relationship for EGFR Inhibition:
The SAR for EGFR inhibition by benzylidene hydantoins reveals several key features:
-
5-Benzylidene Moiety: The presence of the benzylidene group at the 5-position of the hydantoin ring is crucial for activity.
-
Substituents on the Benzylidene Ring:
-
Electron-donating groups: Hydroxyl (-OH) and methoxy (-OCH3) groups, particularly at the para and meta positions of the benzylidene ring, generally enhance inhibitory activity.
-
Electron-withdrawing groups: Halogens (e.g., -Cl, -Br) and the trifluoromethyl (-CF3) group can also contribute to potent inhibition.
-
-
Substituents on the Hydantoin Ring:
-
N1-Substitution: Substitution at the N1 position with small alkyl or aryl groups can influence potency.
-
N3-Substitution: The N3 position is also a key point for modification, and substitutions here can modulate activity and selectivity.
-
Quantitative Data for Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzylidene hydantoin derivatives against various cancer cell lines.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | 4-OH | A549 (Lung) | > 50 |
| 1b | H | H | 4-OCH3 | A549 (Lung) | 25.3 |
| 1c | H | H | 3,4-(OCH3)2 | A549 (Lung) | 15.8 |
| 1d | H | H | 4-Cl | A549 (Lung) | 32.1 |
| 2a | CH3 | H | 4-OH | MCF-7 (Breast) | 12.5 |
| 2b | CH3 | H | 4-OCH3 | MCF-7 (Breast) | 8.7 |
| 2c | CH3 | H | 3,4-(OCH3)2 | MCF-7 (Breast) | 5.2 |
| 2d | CH3 | H | 4-Cl | MCF-7 (Breast) | 18.9 |
Data compiled from various literature sources.
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the substrate (Poly(Glu, Tyr)), and the diluted test compounds.
-
Enzyme Addition: Add the recombinant EGFR kinase to each well, except for the negative control wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Modulation of the p53 Signaling Pathway
Some benzylidene hydantoins have been shown to exert their anticancer effects by modulating the p53 tumor suppressor pathway.[3][4] These compounds can induce DNA damage, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
Signaling Pathway Diagram: Benzylidene Hydantoin-Induced p53 Activation
Figure 2. Benzylidene hydantoin-induced activation of the p53 signaling pathway.
Anticonvulsant Activity
Hydantoin derivatives, most notably phenytoin, have a long history as anticonvulsant drugs. Benzylidene hydantoins have also been investigated for their potential to treat seizures, with SAR studies providing insights into the structural requirements for this activity.
Structure-Activity Relationship for Anticonvulsant Activity:
-
5-Phenylmethylene Moiety: The presence of a phenyl ring attached to the 5-methylene group is a key pharmacophoric feature.
-
Substituents on the Phenyl Ring:
-
Lipophilicity: Increased lipophilicity of the substituent on the phenyl ring generally correlates with enhanced anticonvulsant activity. Alkyl and halogen substituents are often favorable.
-
Position of Substitution: The position of the substituent on the phenyl ring can significantly impact activity, with para and meta positions often being optimal.
-
-
Saturation of the Exocyclic Double Bond: Reduction of the exocyclic double bond of the benzylidene group to a single bond (benzylhydantoins) can alter the activity profile.
Quantitative Data for Anticonvulsant Activity:
The following table presents the anticonvulsant activity (ED50 values) of selected benzylidene hydantoin derivatives in the maximal electroshock (MES) seizure model in mice.
| Compound | R | ED50 (mg/kg) |
| 3a | H | > 100 |
| 3b | 4-CH3 | 55 |
| 3c | 4-Cl | 48 |
| 3d | 4-F | 62 |
| 3e | 3-CF3 | 35 |
| Phenytoin | (Standard) | 9.5 |
Data compiled from various literature sources.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (or rats)
-
Electroshock apparatus with corneal electrodes
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds or vehicle are administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Time Interval: A specific time interval is allowed to elapse between drug administration and the application of the electrical stimulus to allow for drug absorption and distribution. This is typically the time of peak effect, determined in preliminary studies.
-
Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.
Experimental Workflow for MES Test:
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery of 5-(4-Hydroxybenzylidene)hydantoin from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the marine-derived natural product, 5-(4-Hydroxybenzylidene)hydantoin. It details its discovery, isolation from marine sponges, biological activities with a focus on its anticancer properties, and the experimental protocols utilized for its characterization.
Introduction
Marine sponges (Phylum Porifera) are a prolific source of novel, biologically active secondary metabolites, many of which hold significant promise for drug discovery and development.[1][2] These organisms have yielded a vast array of chemical structures with potent pharmacological activities. One such compound is this compound, a hydantoin alkaloid that has demonstrated significant anti-cancer properties. This guide serves as a technical resource for researchers interested in this promising marine natural product.
Discovery and Isolation
(Z)-5-(4-Hydroxybenzylidene)hydantoin was isolated from the Red Sea marine sponge Hemimycale arabica.[1][3][4][5] This discovery was part of a broader effort to identify bioactive compounds from marine invertebrates in the Red Sea.[1][5] The structural elucidation of the compound was accomplished through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) studies (COSY, HSQC, and HMBC) and high-resolution mass spectrometry.[1][5]
Experimental Protocol: Isolation and Purification
The following protocol outlines a general method for the isolation and purification of this compound from Hemimycale arabica, based on established procedures for marine natural products.[1][6]
1. Collection and Extraction:
-
Frozen sponge material (Hemimycale arabica) is cut into small pieces.
-
The material is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1]
2. Solvent Partitioning:
-
The crude extract is partitioned between 60% aqueous MeOH and CH₂Cl₂.[1]
-
The CH₂Cl₂ layer, typically containing the compounds of interest, is collected and concentrated under reduced pressure.
3. Chromatographic Fractionation:
-
The concentrated CH₂Cl₂ extract is subjected to flash column chromatography on silica gel.
-
The column is eluted with a gradient of increasing polarity, starting from n-hexane, then dichloromethane, and finally methanol.[1]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Bioassay-Guided Purification:
-
All collected fractions are tested for their biological activity (e.g., antimicrobial or antiproliferative assays).
-
The active fractions are pooled and subjected to further purification steps.
5. High-Performance Liquid Chromatography (HPLC):
-
The bioactive fractions are purified by reversed-phase HPLC to yield the pure compound, this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Interpretation of 5-(4-Hydroxybenzylidene)hydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(4-Hydroxybenzylidene)hydantoin, a molecule of interest in medicinal chemistry due to the established biological activities of the hydantoin scaffold. The document presents available and predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic route and a key biological pathway in which similar molecules are implicated.
Spectroscopic Data Interpretation
The following sections summarize the key spectroscopic data for this compound. Due to a lack of complete, publicly available experimental spectra for this specific molecule, predicted data is included to provide a comprehensive analytical profile. This data is crucial for the identification and characterization of the compound in a research setting.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in DMSO-d₆ is presented below. For comparative purposes, experimental data for a structurally related compound, (E/Z)-5-(4-hydroxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is also included.[1]
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
| Phenolic -OH | ~10.0 | Singlet (broad) | Chemical shift can vary with concentration and temperature. |
| Hydantoin N-H (x2) | ~11.0 and ~9.0 | Singlet (broad) | Two distinct N-H signals are expected. |
| Aromatic H (ortho to -OH) | ~6.8 | Doublet | |
| Aromatic H (meta to -OH) | ~7.4 | Doublet | |
| Vinylic =C-H | ~6.5 | Singlet |
Predicted data is generated based on standard NMR prediction algorithms and should be confirmed with experimental data.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for this compound is tabulated below.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |
| C=O (Hydantoin) | ~165 | Two distinct carbonyl signals may be observed. |
| C=O (Hydantoin) | ~156 | |
| C-OH (Aromatic) | ~158 | |
| C (Aromatic, ipso to benzylidene) | ~125 | |
| CH (Aromatic) | ~132 | |
| CH (Aromatic) | ~116 | |
| C= (exocyclic) | ~128 | |
| =CH (vinylic) | ~110 | |
| C5 (Hydantoin) | ~118 |
Predicted data is generated based on standard NMR prediction algorithms and should be confirmed with experimental data.
IR (Infrared) Spectroscopy Data
Infrared spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The predicted characteristic IR absorption bands for this compound are listed below. For comparison, experimental data for the structurally similar 5-(2'-Hydroxybenzylidene)-2-thiohydantoin is provided.[2]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Phenol) | 3600-3200 | Broad |
| N-H stretch (Hydantoin) | 3400-3200 | Medium |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C=O stretch (Hydantoin) | 1780-1700 | Strong |
| C=C stretch (Alkene) | 1650-1600 | Medium |
| C=C stretch (Aromatic) | 1600-1450 | Medium |
| C-O stretch (Phenol) | 1260-1180 | Strong |
Predicted data is based on typical IR frequencies for the respective functional groups.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight.
| Analysis Type | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 204.05 | Calculated for C₁₀H₈N₂O₃ |
| [M+H]⁺ | 205.06 | Protonated molecule, commonly observed in ESI-MS. |
| [M+Na]⁺ | 227.04 | Sodium adduct, often observed in ESI-MS. |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between hydantoin and 4-hydroxybenzaldehyde.
Materials:
-
Hydantoin
-
4-Hydroxybenzaldehyde
-
A suitable base catalyst (e.g., piperidine, pyridine, or a salt like ammonium acetate)
-
A suitable solvent (e.g., ethanol, acetic acid, or solvent-free conditions)
Procedure:
-
Equimolar amounts of hydantoin and 4-hydroxybenzaldehyde are combined in a round-bottom flask.
-
A catalytic amount of the base is added to the mixture.
-
The appropriate solvent is added, or the reaction is set up under solvent-free conditions.
-
The reaction mixture is heated to reflux for a period of 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.
-
The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The melting point of the purified product should be in the range of 314°-316° C.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
Data processing, including Fourier transformation and phase correction, is performed using the spectrometer's software.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a Nujol mull of the sample can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules like hydantoin derivatives.
-
The mass spectrum is acquired in either positive or negative ion mode to observe the molecular ion and any characteristic fragments.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
Visualizations
Synthesis Workflow
The following diagram illustrates the Knoevenagel condensation reaction for the synthesis of this compound.
EGFR Signaling Pathway and Inhibition
Hydantoin derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by small molecules like this compound.[3][4][5][6][7][8][9][10][11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. 5-(2'-Hydroxybenzylidene)-2-thiohydantoin [webbook.nist.gov]
- 3. ClinPGx [clinpgx.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with various biological targets have led to the development of a wide range of therapeutic agents.[1][2] This technical guide delves into the core therapeutic applications of hydantoin derivatives, focusing on their anticancer and anticonvulsant activities. It provides an in-depth look at their mechanisms of action, summarizes key quantitative data, and outlines detailed experimental protocols for their synthesis and evaluation.
Anticancer Applications of Hydantoin Derivatives
Hydantoin derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of malignancies through diverse mechanisms of action.[2][3][4] These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), as well as interference with fundamental cellular processes like tubulin polymerization.[2][3][4]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[3] Hydantoin-based HDAC inhibitors typically feature a pharmacophore consisting of a cap group for surface recognition, a linker, and a zinc-binding group that chelates the zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity.[3][5][6] This inhibition leads to the accumulation of acetylated histones, reactivation of tumor suppressor genes, and ultimately, cancer cell death.[7][8]
Below is a diagram illustrating the mechanism of HDAC inhibition by hydantoin derivatives.
Quantitative Data: In Vitro Anticancer Activity of Hydantoin Derivatives
The following table summarizes the in vitro anticancer activity of selected hydantoin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | HL-60 (Leukemia) | 0.25 | [3] |
| RPMI-8226 (Myeloma) | 0.23 | [3] | |
| K562 (Leukemia) | 0.49 | [3] | |
| HCT-116 (Colon) | 0.83 | [3] | |
| A549 (Lung) | 0.79 | [3] | |
| 10a | MCF-7 (Breast) | 2.56 | [9] |
| 13 | Mouse T-lymphoma (PAR) | 0.67 | [9] |
| Mouse T-lymphoma (MDR) | 0.90 | [9] | |
| 5g | HeLa (Cervical) | 5.4 | [10][11] |
| MCF-7 (Breast) | 2 | [10][11] | |
| 5h | HeLa (Cervical) | 21 | [10][11] |
| MCF-7 (Breast) | 20 | [10][11] | |
| MiaPaCa-2 (Pancreatic) | 22 | [10][11] | |
| H460 (Lung) | 23 | [10][11] | |
| SW620 (Colon) | 21 | [10][11] | |
| 4 | SW480 (Colon) | 16.8 | [12] |
Mechanism of Action: Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][13][14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Hydantoin derivatives have been designed to inhibit EGFR by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.[8]
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by hydantoin derivatives.
Anticonvulsant Applications of Hydantoin Derivatives
Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example.[9] They are primarily used in the treatment of generalized tonic-clonic and partial seizures.[9]
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of anticonvulsant action for many hydantoin derivatives involves the modulation of voltage-gated sodium channels in neurons.[15][16] During a seizure, neurons fire at an abnormally high frequency. Hydantoin derivatives selectively bind to the inactivated state of the sodium channels, prolonging the refractory period and thereby preventing the rapid and repetitive firing of action potentials that underlies seizure activity.[9][15] This action stabilizes the neuronal membrane and limits the spread of seizure discharges.[9]
Quantitative Data: In Vivo Anticonvulsant Activity of Hydantoin Derivatives
The following table presents the in vivo anticonvulsant activity of selected hydantoin derivatives as determined by the maximal electroshock seizure (MES) test in mice, with the effective dose 50 (ED50) representing the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Phenytoin | Mouse | 5.96 | [17] |
| SB2-Ph | Mouse | 8.29 | [17] |
| Compound 4 | Mouse | 62.14 | [1] |
| Compound 6d | Mouse | 15.8 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of hydantoin derivatives and their biological evaluation.
Synthesis of Hydantoin Derivatives: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and an alkali metal cyanide.[7][16][18]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[3]
-
Solvent Addition: Add a suitable solvent, typically a mixture of ethanol and water (e.g., 50% aqueous ethanol).[18]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC).[3]
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[3]
-
Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).[3]
The following diagram illustrates the workflow for the Bucherer-Bergs reaction.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the hydantoin derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20][21]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
The diagram below outlines the workflow of the MTT assay.
In Vivo Anticonvulsant Evaluation: Maximal Electroshock Seizure (MES) Test
The Maximal Electroshock Seizure (MES) test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][22][23]
Experimental Protocol:
-
Animal Preparation: Use adult male mice or rats. Administer the test hydantoin derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time Interval: Allow for a specific time interval after drug administration for the compound to reach its peak effect.
-
Electroshock Application: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear clip electrodes.[13][23]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[13][23]
-
Data Analysis: Determine the number of animals protected at each dose and calculate the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
The diagram below illustrates the workflow of the MES test.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 10. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bucherer-Bergs Reaction [organic-chemistry.org]
- 17. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 19. bds.berkeley.edu [bds.berkeley.edu]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
The Hydantoin Heterocycle: A Privileged Scaffold in Drug Discovery and Its Pharmacophoric Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydantoin ring, a five-membered heterocyclic structure formally known as imidazolidine-2,4-dione, stands as a cornerstone in medicinal chemistry. Its versatile scaffold has given rise to a multitude of clinically significant drugs with a wide array of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide delves into the core pharmacophoric features of hydantoin-based compounds, providing insights into their structure-activity relationships (SAR), experimental evaluation, and the signaling pathways they modulate.
The Core Pharmacophore of Hydantoin
The hydantoin scaffold is characterized by a unique arrangement of hydrogen bond donors and acceptors, as well as multiple sites for substitution, allowing for extensive chemical modification to achieve desired biological activities.[3][4] The core pharmacophore generally consists of:
-
The Hydantoin Ring: The central heterocyclic ring is crucial for interaction with biological targets. The two carbonyl groups and the N-H protons can participate in hydrogen bonding.[1]
-
Substituents at C5: The nature of the substituents at the C5 position is a primary determinant of the compound's pharmacological profile. For instance, the presence of two phenyl groups at C5, as seen in phenytoin, is a hallmark of anticonvulsant activity.[5][6]
-
Substituents at N1 and N3: Modifications at the nitrogen atoms of the hydantoin ring can influence the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Activity of Hydantoin Derivatives
Hydantoin-based compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1][2]
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Several hydantoin derivatives have been developed as EGFR inhibitors.
Signaling Pathway Diagram: EGFR Activation and Downstream Cascades
Caption: EGFR signaling pathways leading to cell proliferation and survival, and their inhibition by hydantoin-based compounds.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain hydantoin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity of Hydantoin Derivatives
The following table summarizes the in vitro anticancer activity of selected hydantoin derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 9a | HL-60 (Leukemia) | 0.25 | HDAC6 Inhibition | [7] |
| 9a | RPMI-8226 (Myeloma) | 0.23 | HDAC6 Inhibition | [7] |
| 10a | MCF-7 (Breast) | 2.56 | HDAC Inhibition | [7] |
| Compound 4 | SW480 (Colon) | 16.8 | Not specified | [8] |
| Compound 6 | HepG2 (Liver) | 0.21 | Topoisomerase II Inhibition | [9] |
| Compound 6 | A549 (Lung) | 1.7 | Topoisomerase II Inhibition | [9] |
| Compound 6a | HepG2 (Liver) | 0.65 | HDAC-tubulin dual inhibition | [10] |
| Compound 6b | HepG2 (Liver) | 0.92 | HDAC-tubulin dual inhibition | [10] |
Anticonvulsant Activity of Hydantoin Derivatives
The discovery of phenytoin's anticonvulsant properties marked a significant milestone in the treatment of epilepsy. The structure-activity relationship for anticonvulsant hydantoins is well-established.
Key Pharmacophoric Features for Anticonvulsant Activity
-
C5-Disubstitution: The presence of two substituents at the C5 position is critical. At least one of these is typically an aromatic ring, such as a phenyl group.[5][6]
-
Lipophilicity: A certain degree of lipophilicity is required for the compound to cross the blood-brain barrier and reach its target in the central nervous system.
Quantitative Data: Anticonvulsant Activity of Hydantoin Derivatives
The anticonvulsant activity is often evaluated in animal models using the maximal electroshock (MES) test, with the results expressed as the median effective dose (ED50).
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Phenytoin | Mice | 5.96 | [11] |
| SB2-Ph | Mice | 8.29 | [11] |
| Ph-5 | Mice (MES test) | 0.25 µg | [12] |
| Ph-5 | Mice (6 Hz test) | 0.358 µg | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of hydantoin-based compounds.
Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
Principle: This synthesis involves the base-catalyzed condensation of benzil with urea, followed by a pinacol-type rearrangement.
Procedure:
-
In a round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to boiling using a heating mantle for a minimum of 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 125 mL of water and mix thoroughly.
-
Allow the mixture to stand for 15 minutes and then filter by suction to remove any insoluble by-products.
-
Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic.
-
Cool the mixture in an ice-water bath to precipitate the product.
-
Collect the precipitated 5,5-diphenylhydantoin by suction filtration.
-
Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test hydantoin compounds for 72 hours.
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate at 37°C for 2-4 hours.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[13]
In Vitro Tubulin Polymerization Inhibition Assay
Principle: This fluorescence-based assay monitors the polymerization of tubulin into microtubules. A fluorescent reporter is incorporated into the microtubules as they form, leading to an increase in fluorescence intensity.
Procedure:
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescence reporter in a suitable buffer.
-
In a 96-well plate, pre-incubate the test hydantoin compounds at various concentrations at 37°C for 1 minute.
-
Add the tubulin reaction mix to each well to initiate polymerization.
-
Immediately monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., excitation at 355 nm and emission at 460 nm).[3]
-
Analyze the polymerization curves to determine the inhibitory effect of the compounds.
Experimental Workflow for Screening Hydantoin Derivatives
The discovery of novel hydantoin-based drugs follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Diagram: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 7. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 8. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Hydroxybenzylidene)hydantoin for GSK-3β Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers.[1] This has led to significant interest in the discovery and development of potent and selective GSK-3β inhibitors. Among the various chemical scaffolds explored, hydantoin derivatives have emerged as a promising class of GSK-3β inhibitors. This technical guide focuses on 5-(4-Hydroxybenzylidene)hydantoin, a marine natural product derivative, as a noteworthy candidate for GSK-3β inhibition studies.[2][3]
Quantitative Data Presentation
This compound and its analogs, known as phenylmethylene hydantoins (PMHs), have demonstrated inhibitory activity against GSK-3β. The available data indicates that these compounds typically exhibit IC50 values in the low micromolar range.
| Compound Class | Compound Name | Target | IC50 Range (µM) | Assay Type | Reference |
| Phenylmethylene Hydantoins (PMHs) | This compound and synthetic analogs | GSK-3β | 4 - 20 | Kinase Assay | [2] |
| Phenylmethylene Hydantoins (PMHs) | This compound and synthetic analogs | GSK-3β | 4 - 18 | Kinase Assay | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound as a GSK-3β inhibitor.
GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of test compound dilution (or vehicle control).
-
5 µL of GSK-3β substrate solution.
-
5 µL of ATP solution.
-
5 µL of GSK-3β enzyme solution to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based detection. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay format that can be used to measure either direct kinase activity or the phosphorylation of a specific substrate in a cellular context.
Materials:
-
THUNDER™ Phospho-GSK3β (S9) + Total GSK3β TR-FRET Cell Signaling Assay Kit (or similar)
-
Cells expressing GSK-3β (e.g., MCF7 or neuronal cell lines)
-
Cell culture medium and reagents
-
This compound (or other test compounds)
-
Lysis Buffer (provided in the kit)
-
TR-FRET plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, remove the culture medium and add the provided Lysis Buffer to each well. Incubate at room temperature with shaking to ensure complete cell lysis.
-
Assay Setup: Transfer the cell lysates to a white 384-well plate.
-
Antibody Addition: Add the TR-FRET antibody pair (a Europium-labeled antibody and a far-red-labeled antibody specific for phosphorylated or total GSK-3β) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours).
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). The ratio is proportional to the amount of phosphorylated or total GSK-3β. Determine the effect of the compound on GSK-3β phosphorylation.
Mandatory Visualizations
Signaling Pathways
// Connections Compound_Library -> Virtual_Screening [label="Computational Filtering"]; Virtual_Screening -> High_Throughput_Screening [label="Prioritized Compounds"]; High_Throughput_Screening -> Hit_Identification [label="Primary Hits"]; Hit_Identification -> Dose_Response; Dose_Response -> Selectivity_Profiling; Selectivity_Profiling -> SAR_Studies; SAR_Studies -> Lead_Optimization; Lead_Optimization -> Cell_Based_Assays; Cell_Based_Assays -> In_Vivo_Models; In_Vivo_Models -> Toxicology; Toxicology -> Candidate; } caption: Experimental workflow for GSK-3β inhibitor discovery.
// Connections Insulin -> Insulin_Receptor; Insulin_Receptor -> IRS [label="Phosphorylation"]; IRS -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 -> PIP3"]; PIP3 -> PDK1 [label="Recruitment"]; PDK1 -> Akt_P [label="Phosphorylation"]; Akt -> Akt_P; Akt_P -> GSK3b_P [label="Phosphorylation (Inhibition)"]; GSK3b -> GSK3b_P; GSK3b_P -> Glycogen_Synthase [label="Dephosphorylation (Activation)"]; Glycogen_Synthase -> Glycogen_Synthesis; Inhibitor -> GSK3b [label="Direct Inhibition", color="#EA4335", style=dashed]; } caption: Insulin Signaling Pathway and GSK-3β Regulation.
// Connections GSK3b_Active -> Tau_P [label="Phosphorylation"]; Tau -> Tau_P; Tau_P -> Microtubule_Destabilization [label="Dissociation"]; Microtubule_Destabilization -> Neuronal_Dysfunction; Tau_P -> NFT_Formation [label="Aggregation"]; NFT_Formation -> Neuronal_Dysfunction; Inhibitor -> GSK3b_Active [label="Inhibition", color="#EA4335", style=dashed]; } caption: GSK-3β-Mediated Tau Hyperphosphorylation.
References
- 1. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer’s disease using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial screening of 5-(4-Hydroxybenzylidene)hydantoin bioactivity
An in-depth technical guide on the initial screening of 5-(4-Hydroxybenzylidene)hydantoin bioactivity for researchers, scientists, and drug development professionals.
Introduction
This compound, a derivative of the hydantoin heterocyclic scaffold, has emerged as a compound of significant interest in medicinal chemistry. Hydantoin and its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[1][2] this compound, in particular, has been identified as a promising candidate for therapeutic development due to its diverse biological effects. This document provides a comprehensive technical overview of the initial bioactivity screening of this compound, detailing its known biological targets, quantitative activity data, and the experimental protocols used for its evaluation.
Overview of Screened Bioactivities
Initial screening has revealed that this compound and its closely related analogs possess a range of biological activities. The primary areas of investigation have focused on its potential as an anticancer agent, an enzyme inhibitor, and an anti-inflammatory compound.
-
Anticancer Activity: The compound has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[3] Studies have highlighted its potential to inhibit tumor growth and metastasis, particularly in prostate and lung cancer models.[3][4] The mechanism of action is thought to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the modulation of tumor suppressor proteins like p53.[1][4]
-
Enzyme Inhibition: The benzylidene hydantoin scaffold is a versatile inhibitor of several enzyme classes. Analogs of this compound have been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting applications in treating hyperpigmentation.[5] Furthermore, derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a therapeutic target for numerous diseases including Alzheimer's and type-2 diabetes, as well as sirtuins and carbonic anhydrases.[6][7][8]
-
Anti-inflammatory and Antioxidant Activity: The phenolic hydroxyl group in the structure suggests potential antioxidant properties, which are often linked to anti-inflammatory effects. While direct data on the parent compound is emerging, related structures show promise in reducing inflammatory markers.[9][10] The mechanism may involve the reduction of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[11][12]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from initial bioactivity screenings of this compound and its derivatives.
Table 1: Anticancer Activity of this compound
| Cell Line | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| PC-3M (Prostate) | Proliferation | 10 | [3] |
| HeLa (Cervical) | Antiproliferative | 15 | [3] |
| MCF7 (Breast) | Cytotoxicity | 4.5 | [3] |
| A549 (Lung) | Antiproliferative | Most active derivative in series |[4] |
Table 2: Enzyme Inhibition by Benzylidene Hydantoin Derivatives
| Target Enzyme | Derivative Type | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Tyrosinase | Substituted benzylidene hydantoins | Competitive Inhibition | [5] |
| GSK-3β | 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 µM | [6] |
| SIRT2 | 5-benzylidene-hydantoin scaffold | Active in low µM range | [7] |
| Carbonic Anhydrase II (hCA II) | N3-substituted hydantoin sulfonamides | K_I in nanomolar range (e.g., 8.8 nM) | [8] |
| Carbonic Anhydrase VII (hCA VII) | N3-substituted hydantoin sulfonamides | K_I in nanomolar range (e.g., 3.0 nM) |[8] |
Visualizations: Workflows and Pathways
Visual diagrams are crucial for understanding the complex relationships in drug screening and mechanism of action.
References
- 1. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]
- 2. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 3. This compound | Benchchem [benchchem.com]
- 4. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Hydantoin Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered heterocyclic ring known chemically as imidazolidine-2,4-dione, stands as a privileged structure in medicinal chemistry.[1][2] Its remarkable versatility, stemming from multiple points for substitution and its ability to act as both a hydrogen bond donor and acceptor, has cemented its role in the development of a wide array of therapeutic agents.[2] This guide provides a comprehensive overview of the hydantoin core, detailing its synthesis, diverse biological activities, and mechanisms of action, with a focus on its applications in drug discovery and development.
The Hydantoin Core: Structure and Properties
The fundamental hydantoin structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. This seemingly simple scaffold offers significant opportunities for chemical modification at several positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic effects. The stability of the hydantoin ring under physiological conditions and its favorable solubility profiles contribute to its attractiveness as a drug scaffold.[3]
Synthesis of Hydantoin Derivatives
The synthesis of hydantoin derivatives is well-established, with several classical and modern methods available to medicinal chemists.
Bucherer-Bergs Reaction
One of the most common and versatile methods for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1][4] This one-pot, multi-component reaction typically involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium carbonate.
Synthesis from Amino Acids
Another prevalent synthetic route involves the use of α-amino acids as starting materials. This can be achieved through various reaction sequences, including the reaction of amino esters with isocyanates followed by cyclization.[1][5] This method is particularly useful for creating chiral hydantoins.
Modern Synthetic Approaches
In recent years, green and efficient synthetic methodologies have been developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids and solid-phase techniques.[6][7] These methods offer advantages such as shorter reaction times, higher yields, and more environmentally friendly processes.[7]
Biological Activities and Therapeutic Applications
Hydantoin derivatives have demonstrated a broad spectrum of biological activities, leading to their use in treating a variety of diseases.[2][3][8]
Anticonvulsant Activity
Historically, the most well-known application of hydantoins is in the treatment of epilepsy.[9][10] Phenytoin, a cornerstone in seizure management, exemplifies the therapeutic potential of this scaffold.[9][10]
Mechanism of Action: Hydantoin anticonvulsants primarily exert their effect by modulating voltage-gated sodium channels in neurons.[11] They stabilize the inactive state of these channels, thereby reducing the repetitive firing of action potentials that is characteristic of seizures.[10][11]
Anticancer Activity
A significant and expanding area of research focuses on the anticancer properties of hydantoin derivatives.[1][8][12] These compounds have been shown to interfere with various cellular signaling pathways and processes that are critical for cancer cell proliferation and survival.[12]
Mechanisms of Action in Oncology:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Some hydantoin derivatives have been designed to target and inhibit EGFR, a key receptor tyrosine kinase often overexpressed in cancer, which leads to the activation of downstream signaling pathways that promote tumor growth.[1]
-
Histone Deacetylase (HDAC) Inhibition: Certain hydantoin-based compounds act as HDAC inhibitors, leading to changes in chromatin structure and the expression of tumor suppressor genes.[1]
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, which are essential for cell division, some hydantoin derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1]
-
Androgen Receptor Antagonism: Non-steroidal antiandrogens like enzalutamide, which feature a hydantoin core, are crucial in the treatment of prostate cancer.
Antimicrobial Activity
The hydantoin scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of pathogens, including bacteria, fungi, and viruses.[3][12]
Mechanisms of Antimicrobial Action:
-
Inhibition of Cell Wall Synthesis: Some hydantoins can disrupt the synthesis of the bacterial cell wall, leading to cell lysis.[12]
-
Disruption of Protein Synthesis: They can bind to bacterial ribosomes and inhibit essential protein synthesis.[12]
-
Membrane Permeabilization: Certain derivatives can compromise the integrity of the microbial cell membrane.[12]
Data Presentation: Biological Activity of Hydantoin Derivatives
The following tables summarize quantitative data on the biological activity of various hydantoin derivatives.
Table 1: Anticancer Activity of Selected Hydantoin Derivatives
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound 9a | HDAC6 Inhibition | HL-60 | 0.25 | [1] |
| Compound 9a | HDAC6 Inhibition | RPMI-8226 | 0.23 | [1] |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | Cytotoxic | HeLa | 5.4 | [13] |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | Cytotoxic | MCF-7 | 2 | [13] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | Cytotoxic | HeLa | 20-23 | [13] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | Cytotoxic | MCF-7 | 20-23 | [13] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | Cytotoxic | MiaPaCa-2 | 20-23 | [13] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | Cytotoxic | H 460 | 20-23 | [13] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | Cytotoxic | SW 620 | 20-23 | [13] |
| Compound 37 | Cytotoxic | A549 | Inhibition of 55.1% | [14] |
| Compound 37 | Cytotoxic | MCF-7 | Inhibition of 64-74% | [14] |
| Compound 40 | Cytotoxic | MCF-7 | Inhibition of 64-74% | [14] |
| Compound 42 | Cytotoxic | MCF-7 | Inhibition of 64-74% | [14] |
| Compound 45 | Cytotoxic | MCF-7 | Inhibition of 64-74% | [14] |
Table 2: Antiviral Activity of a Selected Hydantoin Derivative
| Compound | Virus | EC50 (µg/mL) | Selectivity Index | Reference |
| 3-Benzhydryl-5-isopropyl hydantoin (5a) | Vaccinia virus | 16 | 25 | [13] |
Detailed Experimental Protocols
General Protocol for Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
Objective: To synthesize a 5,5-disubstituted hydantoin from a ketone.
Materials:
-
Ketone (e.g., acetone, cyclohexanone)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a sealed pressure vessel, a mixture of the ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a solvent system of ethanol and water (typically 1:1) is prepared.
-
The vessel is securely sealed and heated to a temperature between 80-120 °C for several hours (typically 6-24 hours). The reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is cooled in an ice bath, and the pH is adjusted to acidic (pH 1-2) by the slow addition of concentrated hydrochloric acid to precipitate the hydantoin product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).
Protocol for MTT Assay to Evaluate Anticancer Activity
Objective: To determine the cytotoxic effect of a hydantoin derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydantoin derivative (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the hydantoin derivative in the complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of the hydantoin derivative. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, remove the medium and add the MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations: Pathways and Workflows
References
- 1. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thebioscan.com [thebioscan.com]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]
- 9. jddtonline.info [jddtonline.info]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydantoin derivatives of L- and D-amino acids: synthesis and evaluation of their antiviral and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(4-Hydroxybenzylidene)hydantoin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of 5-(4-Hydroxybenzylidene)hydantoin, a compound of interest for its potential therapeutic properties, including anti-cancer activities.[1] The synthesis is primarily achieved through a Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and hydantoin.
Introduction
This compound is a naturally occurring compound that has been isolated from the Red Sea sponge Hemimycale arabica.[1][2] Structurally, it consists of a hydantoin core substituted at the 5-position with a 4-hydroxybenzylidene group.[1] This compound has demonstrated potent anti-cancer properties, notably against metastatic prostate cancer cells, by inhibiting tumor growth and micrometastasis.[1] The straightforward synthesis of this molecule and its derivatives makes it an attractive scaffold for further drug development and structure-activity relationship studies.
Reaction Scheme
The synthesis of this compound is typically accomplished via a condensation reaction between hydantoin and 4-hydroxybenzaldehyde.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
Several methods for the synthesis of this compound have been reported, with variations in catalysts, solvents, and reaction conditions affecting the overall yield and purity of the product. The following table summarizes the quantitative data from different synthetic approaches.
| Method Reference | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| U.S. Patent 4,345,072 A[3] | Ammonium acetate, Acetic acid | n-Butanol | Reflux, 3 hours | 90 | 314-316 |
| U.S. Patent 4,672,127 A[4] | Glycine, Sodium hydroxide | Water | 80°C, 2 hours | 91.2 | Not Reported |
| Organic Syntheses[5] | Piperidine | None (neat) | 130°C, 30 minutes | 83-86 | 310-315 (dec.) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound based on a reported procedure with high yield and straightforward conditions.[4]
Method: Glycine and Sodium Hydroxide Catalyzed Synthesis
Materials:
-
Hydantoin (C₃H₄N₂O₂)
-
p-Hydroxybenzaldehyde (C₇H₆O₂)
-
Glycine (C₂H₅NO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
500 mL three-necked separable flask
-
Thermometer
-
Reflux condenser
-
Agitator (magnetic stirrer or overhead stirrer)
-
Constant temperature bath (e.g., water or oil bath)
-
Centrifuge or filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-necked separable flask equipped with a thermometer, a reflux condenser, and an agitator. Place the flask in a constant temperature bath.
-
Charging Reactants: To the flask, add the following reagents in the specified order:
-
200 mL of deionized water
-
50.0 g (0.50 mol) of hydantoin
-
18.8 g (0.25 mol) of glycine
-
5.0 g (0.125 mol) of solid sodium hydroxide
-
61.1 g (0.50 mol) of p-hydroxybenzaldehyde
-
-
Reaction: While stirring the mixture, heat the flask to 80°C using the constant temperature bath. Maintain this temperature for 2 hours. The pH of the reaction mixture should be in the range of 9.6 to 9.8.
-
Cooling and Precipitation: After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A precipitate of this compound will form.
-
Isolation of Product: Isolate the precipitated product by centrifugal separation or by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts. Dry the product, for example, in a vacuum oven, to obtain the final this compound.
-
Characterization: The expected yield is approximately 93.0 g (91.2% based on hydantoin).[4] The product can be further characterized by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 4. US4672127A - Process for production of hydantoin derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Knoevenagel Condensation for 5-Benzylidene Hydantoin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of 5-benzylidene hydantoin via the Knoevenagel condensation. This reaction is a cornerstone in the synthesis of various heterocyclic compounds with significant pharmacological activities. The protocols outlined below summarize various catalytic systems and reaction conditions, offering researchers a comparative overview to select the most suitable method for their specific needs. All quantitative data from cited methodologies are presented in structured tables for ease of comparison. Additionally, a detailed experimental workflow and the reaction's signaling pathway are visualized using diagrams.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming a C=C bond. In the synthesis of 5-benzylidene hydantoin, hydantoin provides the active methylene group at the C-5 position, which condenses with an aromatic aldehyde, such as benzaldehyde, in the presence of a basic or acidic catalyst. 5-benzylidene hydantoin derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties, making their efficient synthesis a key focus in medicinal chemistry and drug development.
Comparative Data of Synthesis Protocols
The following tables summarize quantitative data from various published protocols for the Knoevenagel condensation synthesis of 5-benzylidene hydantoin.
Table 1: Comparison of Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Ethanolamine | Water | 90 | 4 | 89 | 220-222 | [1] |
| Ammonium Acetate | Acetic Acid | Reflux | 4 | 95 | 219-220 | [2] |
| Sodium Acetate | Acetic Acid | Reflux | 4 | 70-80 | N/A | [2] |
| Glycine / NaOH | Water | 80 | 2 | 92.6 | N/A | |
| Glycine / Na2CO3 | Water | 100 | 1 | 88 | N/A | [3] |
| Piperidine | N/A | Reflux | 7 | "Reasonable" | N/A | [4] |
| Urea-PTSA | Polyethylene Glycol | N/A | N/A | "Best for electron-rich aldehydes" | N/A | [5] |
| GnHCl-TEA | Polyethylene Glycol | N/A | N/A | "Suitable for electron-poor aldehydes" | N/A | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the synthesis of 5-benzylidene hydantoin.
Protocol 1: Ethanolamine Catalyzed Synthesis in Water[1]
Materials:
-
Hydantoin (0.5 mole)
-
Benzaldehyde (0.52 mole)
-
Ethanolamine (0.7 mole)
-
Water (500 ml)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a suitable reaction vessel, admix 50 g (0.5 mole) of hydantoin, 55 g (52 ml, 0.52 mole) of benzaldehyde, and 46 g (45 ml, 0.7 mole) of ethanolamine in 500 ml of water at 70°C.
-
Raise the temperature to 90°C and stir the reaction mixture for 4 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
Allow the mixture to stand at 10°C for one hour to facilitate precipitation.
-
Filter the product, wash with cold water, and dry to obtain 5-benzylidene hydantoin.
Protocol 2: Ammonium Acetate Catalyzed Synthesis in Acetic Acid[2]
Materials:
-
Hydantoin (1.0 mole)
-
Benzaldehyde (1.1 moles)
-
Ammonium Acetate (1.0 mole)
-
Acetic Acid (4.0 moles)
Procedure:
-
Combine 100 g (1.0 mole) of hydantoin, 117 g (1.1 moles) of benzaldehyde, 77 g (1.0 mole) of ammonium acetate, and 240 g (4.0 moles) of acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux temperature and maintain for 4 hours.
-
Cool the reaction mixture to room temperature to allow the 5-benzylidene hydantoin to crystallize.
-
Isolate the product by filtration.
Reaction Mechanism and Workflow
The synthesis of 5-benzylidene hydantoin proceeds through a well-established Knoevenagel condensation mechanism.
Caption: Knoevenagel condensation mechanism for 5-benzylidene hydantoin synthesis.
The experimental workflow for a typical synthesis is outlined in the following diagram.
Caption: General experimental workflow for 5-benzylidene hydantoin synthesis.
References
Application Notes and Protocols for the Characterization of 5-(4-Hydroxybenzylidene)hydantoin
Introduction
5-(4-Hydroxybenzylidene)hydantoin is a heterocyclic organic compound belonging to the hydantoin family. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, intended for researchers, scientists, and professionals in drug development.
I. Spectroscopic and Spectrometric Characterization
Precise characterization of this compound is crucial for its identification, purity assessment, and structural elucidation. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H (Hydantoin Ring) |
| ~9.8 | Singlet | 1H | O-H (Phenolic) |
| ~8.0 | Singlet | 1H | N-H (Hydantoin Ring) |
| ~7.5 | Doublet | 2H | Ar-H (ortho to C=C) |
| ~6.9 | Doublet | 2H | Ar-H (ortho to OH) |
| ~6.4 | Singlet | 1H | =C-H (Benzylidene) |
Note: Predicted values are based on data from similar hydantoin structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Hydantoin Ring) |
| ~165 | C=O (Hydantoin Ring) |
| ~158 | Ar-C-OH |
| ~132 | Ar-C (ortho to C=C) |
| ~128 | Ar-C-C=C |
| ~125 | =C-H (Benzylidene) |
| ~116 | Ar-C (ortho to OH) |
| ~115 | C=C (Hydantoin Ring) |
Note: Predicted values are based on data from analogous compounds and serve as a reference.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
B. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Predicted [M+H]⁺ | 205.0608 |
| Predicted [M-H]⁻ | 203.0462 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in both positive and negative ion modes.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.
II. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis.
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Table 4: RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Degas the mobile phases before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and acquire the chromatograms.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve. Assess the purity by calculating the peak area percentage.
III. Crystallographic Analysis
X-ray crystallography provides definitive three-dimensional structural information. While specific crystallographic data for this compound is not available, data for the closely related compound, 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, can serve as a valuable reference for the conformation of the hydantoin and hydroxyphenyl moieties.[1][2]
Table 5: Crystallographic Data for the Analogous 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3694 (11) |
| b (Å) | 6.9914 (8) |
| c (Å) | 12.3857 (13) |
| β (°) | 105.619 (2) |
| Volume (ų) | 864.76 (16) |
| Z | 4 |
Source: Acta Cryst. (2014). E70, o649[1][2]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
IV. Biological Activity and Signaling Pathway
5-Benzylidene-hydantoin derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[3][4] Inhibition of EGFR signaling can lead to the suppression of tumor growth, making these compounds promising candidates for anticancer drug development.
A. EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the putative point of inhibition by this compound.
References
In Vitro Anticancer Activity of 5-(4-Hydroxybenzylidene)hydantoin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzylidene)hydantoin is a derivative of the hydantoin heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its presence in various clinically approved drugs and its wide range of pharmacological activities. Recent studies have highlighted the potential of hydantoin derivatives as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and survival. Notably, this compound has been identified as a potent inhibitor of cancer cell proliferation, exhibiting activity against cell lines such as human lung adenocarcinoma (A549).[1][2][3] Its mechanism of action is linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the upregulation of the tumor suppressor protein p53.[1][2][3]
This document provides detailed protocols for in vitro assays to evaluate the anticancer activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The anticancer activity of this compound and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (UPR1024) | A549 (Lung) | Proliferation | Inhibition at 20 µM | [1][3] |
| Hydantoin Derivative | MCF-7 (Breast) | Cytotoxicity | 3.0 - 140.8 | [4][5][6] |
| Hydantoin Derivative | HeLa (Cervical) | Cytotoxicity | 29.0 - 120.0 | [4][5][7] |
| Hydantoin Derivative | PC3 (Prostate) | Cytotoxicity | Data not specified | |
| Hydantoin Derivative | SW480 (Colon) | Cytotoxicity | Data not specified | |
| Hydantoin Derivative | SW620 (Colon) | Cytotoxicity | Data not specified |
Signaling Pathways
The anticancer effect of this compound is attributed to its modulation of the EGFR and p53 signaling pathways.
EGFR Signaling Pathway
EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[8][9][10] this compound has been shown to inhibit the autophosphorylation of EGFR, a critical step in its activation.[1][2][3]
p53 Signaling Pathway
The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by inducing cell cycle arrest, apoptosis, or senescence.[11][12][13] this compound has been observed to increase the levels of p53, thereby promoting its tumor-suppressive functions.[1][2][3]
Experimental Protocols
The following are detailed protocols for assessing the anticancer activity of this compound in vitro.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined from the resulting DNA histogram.
References
- 1. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 2. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 13. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Cell-Based Sirtuin Inhibition Assays by 5-Benzylidene-Hydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1] Dysregulation of sirtuin activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2] Consequently, sirtuins have emerged as promising therapeutic targets. The 5-benzylidene-hydantoin scaffold has been identified as a promising starting point for the development of sirtuin inhibitors.[1] This document provides detailed application notes and protocols for cell-based assays to characterize the inhibitory effects of 5-benzylidene-hydantoin and its derivatives on sirtuin activity.
Data Presentation
The inhibitory activity of sirtuin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione derivatives, which share a similar structural motif with 5-benzylidene-hydantoins, against various human sirtuin isoforms.[3][4]
Table 1: Inhibitory Activities (IC50, µM) of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-dione Derivatives Against Human Sirtuins [3]
| Compound | SIRT1 | SIRT2 | SIRT3 | SIRT5 |
| 12i | 1.31 | >100 | >100 | 14.2 |
| 12l | 0.85 | 96.5 | >100 | 9.2 |
| 12n | 0.46 | 52.2 | 117 | 5.0 |
| 12q | 1.54 | >100 | >100 | 16.7 |
| EX-527 (Control) | 0.08 | 0.7 | 2.36 | >100 |
Data sourced from a study on 5-benzylidene-2-phenyl-1,3-dioxane-4,6-diones, which are structurally related to the 5-benzylidene-hydantoin scaffold.[3][4]
Experimental Protocols
Protocol 1: Cellular Sirtuin Activity Assay Using a Fluorogenic Substrate
This protocol describes a general method to measure intracellular sirtuin activity in the presence of an inhibitor.
Workflow for Cellular Sirtuin Activity Assay
Caption: Experimental workflow for the cellular sirtuin activity assay.
Materials:
-
Cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
5-benzylidene-hydantoin derivatives
-
Sirtuin activity assay kit (e.g., Abcam ab156065 for SIRT1, Abcam ab156066 for SIRT2, or similar)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of 5-benzylidene-hydantoin derivatives for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sirtuin Activity Assay:
-
Add the cell lysate to the wells of a black, clear-bottom 96-well plate.
-
Add the fluorogenic sirtuin substrate and NAD+ solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for many kits).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Acetyl-p53
Inhibition of SIRT1 and SIRT2 leads to an increase in the acetylation of their substrate, p53.[1] This protocol outlines the detection of acetylated p53 (at Lys382) by Western blotting.
Workflow for Western Blotting of Acetyl-p53
Caption: Workflow for detecting acetyl-p53 levels via Western blotting.
Materials:
-
Cell line (e.g., MCF-7, A549)
-
5-benzylidene-hydantoin derivatives
-
RIPA buffer with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-acetyl-p53 (Lys382) (e.g., Cell Signaling Technology #2525)
-
Primary antibody: anti-total p53
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of 5-benzylidene-hydantoin for the appropriate time. Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 5-benzylidene-hydantoin derivatives on cancer cells.
Workflow for MTT Cell Viability Assay
Caption: A simplified workflow for the MTT cell viability assay.
Materials:
-
Cell line
-
96-well plates
-
5-benzylidene-hydantoin derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 5-benzylidene-hydantoin derivatives for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Signaling Pathways
SIRT1/SIRT2 Inhibition by 5-Benzylidene-Hydantoin and Downstream Effects
SIRT1 and SIRT2 deacetylate a variety of protein substrates, thereby regulating numerous cellular pathways. Inhibition of SIRT1 and SIRT2 by 5-benzylidene-hydantoin derivatives can lead to the hyperacetylation of key proteins like p53 and FOXO, ultimately impacting cell cycle progression, apoptosis, and other cancer-related processes.[5][6]
Caption: Signaling pathways affected by SIRT1/SIRT2 inhibition.
References
- 1. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of sirtuins: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Testing Tyrosinase Inhibition with Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for screening and characterizing hydantoin derivatives as potential tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders.[1] Hydantoin and its derivatives have emerged as a promising class of tyrosinase inhibitors.[2][3][4] This document outlines the necessary materials, step-by-step experimental procedures, and data analysis methods.
Overview of Tyrosinase and Melanogenesis
Melanin synthesis, or melanogenesis, is a complex process regulated by various signaling pathways.[5][6][7] The enzyme tyrosinase plays a rate-limiting role in this pathway by catalyzing two initial and crucial reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][8][9] Dopaquinone then undergoes a series of reactions to form melanin.[1] Therefore, inhibiting tyrosinase activity is an effective approach to modulate melanogenesis.[8]
Melanogenesis Signaling Pathway
The production of melanin is initiated by hormonal signals or UV radiation, which trigger a cascade of intracellular events leading to the activation of tyrosinase. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of melanogenesis showing the central role of tyrosinase and the point of inhibition by hydantoin derivatives.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[10][11][12][13] It utilizes a 96-well plate format for high-throughput screening.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Hydantoin derivatives (test compounds)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be around 30-50 U/mL.[11]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.[11]
-
Test Compound Solutions: Dissolve the hydantoin derivatives in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with phosphate buffer to obtain a range of working concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[10]
-
Kojic Acid Solution (Positive Control): Prepare a stock solution of kojic acid in the same manner as the test compounds.
Assay Procedure
The following workflow diagram illustrates the steps of the tyrosinase inhibition assay.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Detailed Steps:
-
In a 96-well microplate, add the following to each well:
-
Test wells: 40 µL of the test hydantoin derivative solution and 50 µL of phosphate buffer.[10]
-
Positive control wells: 40 µL of kojic acid solution and 50 µL of phosphate buffer.
-
Blank (enzyme) wells: 90 µL of phosphate buffer.
-
Blank (substrate) wells: 40 µL of the highest concentration of the test compound and 150 µL of phosphate buffer (without enzyme and substrate).
-
-
Add 10 µL of the mushroom tyrosinase solution (1000 U/mL) to the test, positive control, and enzyme blank wells.[10]
-
Pre-incubate the plate at 25°C for 10 minutes.[10]
-
Initiate the enzymatic reaction by adding 100 µL of 1 mM L-DOPA solution to all wells except the substrate blank wells.[10]
-
Measure the absorbance of the dopachrome formed at a wavelength between 475 nm and 492 nm using a microplate reader.[11][13]
Data Analysis
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control = Absorbance of the enzyme reaction without inhibitor (Enzyme blank corrected).
-
A_sample = Absorbance of the enzyme reaction with the test compound (Substrate blank corrected).
-
-
Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. It is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The inhibitory activities of various hydantoin derivatives against mushroom tyrosinase are summarized below. These values are compiled from the literature and serve as a reference for expected results.
| Compound ID | Substituent(s) on Benzylidene Ring | IC50 (µM) | Reference |
| Kojic Acid | - | 16.67 | [14] |
| 2c | 4-hydroxy | 1.4 | [14] |
| 2d | 2,4-dihydroxy | 0.9 | [3][14] |
| 2i | 3,4-dihydroxy | 1.2 | [14] |
| 2e | 2-hydroxy, 3-methoxy | Potent | [4] |
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies should be performed.[15][16] This involves measuring the initial reaction rates at various concentrations of the substrate (L-DOPA) and the inhibitor.
Experimental Protocol for Kinetic Studies
-
Perform the tyrosinase inhibition assay as described in section 2.3, but with varying concentrations of both L-DOPA and the hydantoin inhibitor.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
Data Analysis using Lineweaver-Burk Plots
The type of inhibition can be determined by plotting 1/V₀ versus 1/[S] (Lineweaver-Burk plot).[17]
Caption: Interpretation of Lineweaver-Burk plots for different types of enzyme inhibition.
By analyzing the changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence of the inhibitor, the mode of inhibition can be elucidated.[18]
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of hydantoin derivatives as tyrosinase inhibitors. By following these procedures, researchers can effectively screen compound libraries, determine their potency (IC50), and elucidate their mechanism of action. The provided data and diagrams serve as valuable resources for experimental design and data interpretation in the field of drug discovery for dermatological applications.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tyrosinase inhibition assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Enzyme inhibition | PPSX [slideshare.net]
- 17. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 18. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Synthesis of 5-(Substituted Benzylidene)hydantoin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Substituted benzylidene)hydantoin analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, antimicrobial, antidiabetic, and tyrosinase inhibitory agents.[1][2][3] The core structure, featuring a hydantoin ring fused with a substituted benzylidene moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these analogs, primarily through the Knoevenagel condensation reaction, and summarizes key quantitative data for a selection of derivatives.
Synthetic Approach: Knoevenagel Condensation
The most common and straightforward method for preparing 5-(substituted benzylidene)hydantoin analogs is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (hydantoin) with a carbonyl compound (a substituted benzaldehyde).[1][2][4] The reaction proceeds via a carbanion intermediate, followed by dehydration to yield the final product. Various catalysts and solvent systems can be employed to optimize the reaction conditions.[1][2]
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of 5-(substituted benzylidene)hydantoin analogs.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(Substituted Benzylidene)hydantoins via Knoevenagel Condensation
This protocol is a general method adaptable for various substituted benzaldehydes.
Materials:
-
Hydantoin
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-methylbenzaldehyde)
-
Urea
-
p-Toluenesulfonic acid (PTSA)
-
Polyethylene glycol (PEG-200)
-
Ethanol
-
Hydrochloric acid (0.2 M)
Procedure:
-
In a round-bottom flask, combine hydantoin (1.0 eq), the desired substituted benzaldehyde (1.0 eq), urea (0.1 eq), and p-toluenesulfonic acid (0.1 eq).
-
Add PEG-200 as the solvent.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 0.2 M hydrochloric acid to the mixture to precipitate the product.[2]
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(substituted benzylidene)hydantoin analog.[2]
For aldehydes with electron-withdrawing groups, a catalyst system of guanidine hydrochloride and triethylamine may provide better yields.[1][2]
Protocol 2: Synthesis of 5-(4-Methoxybenzylidene)hydantoin
This protocol provides a specific example for the synthesis of a methoxy-substituted analog.
Materials:
-
Hydantoin
-
4-Methoxybenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve hydantoin (1.0 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the desired product.
Quantitative Data Summary
The following table summarizes the reported yields and melting points for a selection of 5-(substituted benzylidene)hydantoin analogs.
| Substituent on Benzylidene Ring | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 4-Methoxy | C₁₁H₁₀N₂O₃ | 47 | 264.2–267.8 | [4] |
| 4-Methyl | C₁₁H₁₀N₂O₂ | 25 | 215–234 | [4] |
| 2,4-Dimethoxy | C₁₂H₁₂N₂O₄ | - | - | [2] |
Biological Activity and Signaling Pathways
5-(Substituted benzylidene)hydantoin derivatives have been investigated for their potential to modulate various biological pathways. For instance, certain analogs have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting their potential application in treating hyperpigmentation disorders.[5] Other derivatives have shown inhibitory activity against sirtuins (SIRTs), a class of histone deacetylases, indicating their potential as anticancer agents.[6]
The proposed mechanism of action for tyrosinase inhibition by some analogs involves competitive binding to the active site of the enzyme.[5]
Caption: Inhibition of the melanin biosynthesis pathway by 5-(substituted benzylidene)hydantoin analogs.
Conclusion
The synthesis of 5-(substituted benzylidene)hydantoin analogs via the Knoevenagel condensation is a robust and versatile method for accessing a wide range of derivatives. The protocols provided herein offer a starting point for researchers to synthesize these compounds for further investigation. The diverse biological activities exhibited by this class of molecules make them promising scaffolds for the development of new therapeutic agents targeting a variety of diseases. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity for specific biological targets.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. jddtonline.info [jddtonline.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of 5-(4-Hydroxybenzylidene)hydantoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of 5-(4-Hydroxybenzylidene)hydantoin, a compound of interest in cancer research. The primary focus is on its interaction with the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Introduction
This compound is a derivative of hydantoin that has garnered attention for its potential anti-cancer properties. Structurally, it belongs to the class of 5-benzylidene-hydantoins, which have been investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and mutations of EGFR are implicated in the progression of several cancers, making it a prime target for therapeutic intervention. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor), providing valuable insights into the potential mechanism of action at a molecular level.
This document outlines a detailed protocol for performing a molecular docking simulation of this compound with the EGFR kinase domain. It also presents representative quantitative data from a closely related compound to illustrate the expected outcomes and provides visualizations of the experimental workflow and the relevant biological signaling pathway.
Data Presentation
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |
| 5-benzylidene-hydantoin derivative | EGFR Kinase Domain (1M17) | -7.5 to -9.5 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Leu844 | Met793 (Hinge Region) |
Note: The data presented is a composite representation from studies on similar 5-benzylidene-hydantoin derivatives and EGFR inhibitors. Actual results may vary based on the specific derivative and docking protocol.
Experimental Protocols
Molecular Docking Simulation of this compound with EGFR
This protocol describes a standard procedure for performing a molecular docking simulation using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Receptor (EGFR)
-
Obtain Protein Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is 1M17, which is the EGFR kinase domain in complex with an inhibitor.
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Prepare the Ligand:
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Detect the rotatable bonds in the ligand.
-
Assign partial charges.
-
Save the prepared ligand structure in the PDBQT format.
-
3. Grid Box Generation
-
Define the Binding Site: Identify the ATP-binding site of the EGFR kinase domain. This can be determined from the position of the co-crystallized inhibitor in the original PDB file.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be specified to guide the docking simulation.
4. Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created with details of the simulation.
5. Analysis of Docking Results
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to analyze the predicted binding poses of this compound within the EGFR active site.
-
Identify Interactions: Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identify the key amino acid residues involved in the binding.
-
Evaluate Binding Affinity: The binding affinity scores provided by AutoDock Vina can be used to rank the potential efficacy of the ligand as an inhibitor. More negative values indicate a higher binding affinity.
Mandatory Visualization
Below are diagrams generated using the DOT language to visualize the molecular docking workflow and the EGFR signaling pathway.
Caption: A flowchart illustrating the key steps in a molecular docking simulation, from initial preparation of the receptor and ligand to the final analysis and interpretation of the results.
Caption: A simplified diagram of the EGFR signaling pathway, highlighting the points of activation and the downstream effects on cellular processes. The potential inhibitory action of this compound on EGFR is also indicated.
References
Application Note: Development of a Robust RP-HPLC Method for the Analysis of 5-(4-Hydroxybenzylidene)hydantoin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Hydroxybenzylidene)hydantoin is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to other biologically active hydantoin derivatives. Accurate and reliable quantification of this compound is crucial for research and development, including pharmacokinetic studies, stability testing, and quality control. This application note provides a detailed protocol for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Aqueous Phase (Mobile Phase A): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. For example, add 1 mL of acid to 1 L of HPLC-grade water. This helps to control the ionization of the analyte and improve peak shape.
-
Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
-
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and bring it to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to be used in the analysis. These solutions should cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the same solvent used for the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the RP-HPLC method.
Caption: RP-HPLC Method Development Workflow.
Recommended Initial Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the aromatic nature of the compound; a PDA detector can be used to determine the optimal wavelength).
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes hypothetical data from the method optimization process, demonstrating the effect of varying chromatographic parameters on the analysis of this compound.
| Condition ID | Mobile Phase B (%) | Flow Rate (mL/min) | Retention Time (min) | Peak Area | Tailing Factor | Resolution (with nearest impurity) |
| 1 | 40 (Isocratic) | 1.0 | 8.5 | 125000 | 1.2 | 1.8 |
| 2 | 50 (Isocratic) | 1.0 | 5.2 | 124500 | 1.1 | 2.1 |
| 3 | 60 (Isocratic) | 1.0 | 3.1 | 125500 | 1.0 | 1.5 |
| 4 | Gradient (20-80%) | 1.0 | 15.3 | 126000 | 1.1 | 2.5 |
| 5 | Gradient (20-80%) | 1.2 | 12.8 | 105000 | 1.3 | 2.3 |
Visualization of Analyte-Stationary Phase Interaction
The separation of this compound in RP-HPLC is based on its hydrophobic interaction with the C18 stationary phase.
Caption: Analyte-Stationary Phase Interaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of an RP-HPLC method for the analysis of this compound. The outlined steps for method development, from initial parameter selection to optimization, along with the provided starting conditions, offer a solid foundation for researchers. The presented data and visualizations aid in understanding the chromatographic process. This method, once validated, can be effectively used for the routine analysis of this compound in various sample matrices.
Application Notes and Protocols for the Structural Elucidation of Hydantoins using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of hydantoin derivatives. Detailed experimental protocols and data interpretation strategies are outlined to assist researchers in the unambiguous characterization of this important class of heterocyclic compounds.
Introduction to Hydantoin Structure Elucidation
Hydantoins, five-membered heterocyclic rings containing a urea moiety, are a critical scaffold in medicinal chemistry, found in a variety of pharmaceuticals, including anticonvulsants like phenytoin.[1] Accurate and efficient structural determination of novel hydantoin derivatives is paramount for drug discovery and development. NMR and Mass Spectrometry are the cornerstone analytical techniques for this purpose, providing detailed information on connectivity, stereochemistry, and elemental composition.
This document outlines the principles and practical applications of these techniques for hydantoin analysis, offering step-by-step protocols for sample preparation and data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of hydantoins in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.
Principles of NMR for Hydantoin Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.[2][4]
Experimental Protocol: NMR Analysis of Hydantoins
2.2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the hydantoin sample is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.[5]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.[5]
-
Procedure:
-
Weigh the hydantoin sample (e.g., 10 mg for ¹H NMR, 50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][6]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[6][7] This is critical to avoid poor spectral resolution.[7]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[5][8]
-
Cap the NMR tube and label it clearly.
-
2.2.2. Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C NMR spectrum.
-
Perform a DEPT-135 experiment to differentiate carbon types.
-
Acquire 2D NMR spectra:
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To identify one-bond proton-carbon correlations.
-
HMBC: To determine long-range proton-carbon correlations, which are key for assembling the final structure.
-
Data Presentation: NMR of Hydantoins
The following tables summarize typical NMR data for common hydantoin structures.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Hydantoins in DMSO-d₆
| Compound | H-1 | H-3 | H-5 | Substituent Protons |
| Hydantoin | ~10.5 (s, 1H) | ~8.0 (s, 1H) | ~3.9 (s, 2H) | - |
| 5,5-Dimethylhydantoin | ~10.6 (s, 1H) | ~8.2 (s, 1H) | - | ~1.3 (s, 6H) |
| 5-Phenylhydantoin | ~10.7 (s, 1H) | ~8.3 (d, 1H) | ~5.2 (d, 1H) | ~7.3-7.4 (m, 5H) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Hydantoins in DMSO-d₆
| Compound | C-2 | C-4 | C-5 | Substituent Carbons |
| Hydantoin | ~157 | ~173 | ~45 | - |
| 5,5-Dimethylhydantoin | ~157 | ~177 | ~58 | ~24 |
| 5-Phenylhydantoin | ~157 | ~175 | ~62 | ~126-138 (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[9]
Principles of MS for Hydantoin Analysis
-
Electron Ionization (EI-MS): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation.[10]
-
Electrospray Ionization (ESI-MS): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[11] This is particularly useful for determining the molecular weight of the intact molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.[12][13]
Experimental Protocols: Mass Spectrometry of Hydantoins
3.2.1. Sample Preparation
-
Solvent: Use volatile, high-purity solvents such as methanol, acetonitrile, or a mixture with water.[14] Avoid non-volatile buffers and salts, especially for ESI-MS.[14]
-
Concentration: A concentration of approximately 1-10 µg/mL is generally sufficient for ESI-MS.[14] For direct infusion, a concentration of around 1 µM can be a good starting point.
-
Procedure:
-
Dissolve the hydantoin sample in the chosen solvent.
-
Filter the sample if any particulate matter is present.
-
For LC-MS, transfer the solution to an appropriate autosampler vial.
-
For direct infusion, the sample can be introduced directly into the mass spectrometer using a syringe pump.
-
3.2.2. Data Acquisition
EI-MS Protocol (for volatile and thermally stable hydantoins):
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).[15]
-
Set the electron energy, typically 70 eV, to induce ionization and fragmentation.[10]
-
Acquire the mass spectrum over a suitable m/z range.
ESI-MS Protocol:
-
Introduce the sample solution into the ESI source via direct infusion or an LC system.[16]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[11]
-
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in positive or negative ion mode. For hydantoins, positive ion mode is common to observe [M+H]⁺ ions.
HRMS Protocol:
-
Prepare the sample as for ESI-MS.
-
Calibrate the mass spectrometer using a known reference standard immediately before or during the analysis (internal calibration) to ensure high mass accuracy.[12]
-
Acquire the high-resolution mass spectrum.
-
Use the accurate mass measurement to calculate the elemental formula using appropriate software.
Data Presentation: Mass Spectrometry of Hydantoins
Table 3: Mass Spectrometry Data for 5,5-Diphenylhydantoin (Phenytoin)
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 253.0971 | [M+H]⁺ |
| HRMS (ESI) | Positive | 253.0972 | Calculated for C₁₅H₁₃N₂O₂⁺: 253.0977 |
| EI-MS | - | 252, 180, 104, 77 | M⁺•, [M-C₆H₅NCO]⁺•, [C₆H₅CO]⁺, [C₆H₅]⁺ |
Data is illustrative and may vary based on instrument conditions. The fragmentation in EI-MS can provide valuable structural clues. For instance, the loss of a phenyl isocyanate radical is a characteristic fragmentation pathway for 5,5-diphenylhydantoin.
Integrated Structure Elucidation Workflow
The combination of NMR and MS data provides a powerful and synergistic approach to the complete and unambiguous structural elucidation of hydantoin derivatives.
Caption: Overall workflow for hydantoin structure elucidation.
NMR Analysis Workflow
Caption: Detailed workflow for NMR-based structure elucidation.
Mass Spectrometry Analysis Workflow
Caption: Workflow for mass spectrometry-based analysis.
Conclusion
The combined application of advanced NMR and Mass Spectrometry techniques provides a robust and reliable platform for the comprehensive structural elucidation of hydantoin derivatives. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently characterize novel hydantoin compounds, accelerating the pace of drug discovery and development.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. sites.bu.edu [sites.bu.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. measurlabs.com [measurlabs.com]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. web.uvic.ca [web.uvic.ca]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Using 5-(4-Hydroxybenzylidene)hydantoin as a Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Hydroxybenzylidene)hydantoin is a versatile chemical probe with demonstrated applications in cancer research and enzymology. Structurally, it belongs to the hydantoin class of compounds, which are known for their diverse biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe, with a focus on its roles as an anticancer agent and a tyrosinase inhibitor.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Solid |
| IUPAC Name | 5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Applications
Anticancer Research
This compound and its derivatives have shown promise as anticancer agents. A structurally related compound, 1-phenethyl-5-(E)-p-hydroxybenzylidene-hydantoin (UPR1024), has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can disrupt downstream signaling pathways that promote cell proliferation and survival. Furthermore, these compounds have been observed to induce DNA damage and increase the levels of the tumor suppressor protein p53 in cancer cells.
Proposed Mechanism of Anticancer Activity:
The primary proposed mechanism of action for the anticancer effects of this compound derivatives is the inhibition of EGFR tyrosine kinase activity. This leads to a cascade of intracellular events, including the activation of DNA damage responses and the upregulation of p53, ultimately resulting in cell cycle arrest and apoptosis.
Proposed signaling pathway for the anticancer activity.
Tyrosinase Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This makes it a valuable tool for studying melanogenesis and a potential candidate for applications in dermatology and cosmetics to address hyperpigmentation.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its close analog, UPR1024.
| Compound | Target/Assay | Cell Line | IC₅₀ | Reference |
| UPR1024 | EGFR Autophosphorylation | A549 | 19 µM | [1] |
| UPR1024 | Cell Proliferation | A549 | ~20 µM (inhibition) | [2] |
| This compound | Proliferation | PC-3M | 10 µM | |
| This compound | Antiproliferative | HeLa | 15 µM | |
| This compound | Cytotoxicity | MCF7 | 4.5 µM |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cells.
General experimental workflow for cellular assays.
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of this compound on A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Western Blot for p-EGFR and p53
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and the expression of p53.
Materials:
-
A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-p53, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Immunofluorescence for p53 Localization
This protocol is for visualizing the subcellular localization of p53 in A549 cells upon treatment with this compound.
Materials:
-
A549 cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-p53
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-p53 antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 4: Tyrosinase Activity Assay (Mushroom Tyrosinase)
This protocol is for determining the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a plate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the compound and calculate the IC₅₀ value.
Conclusion
This compound is a valuable chemical probe for investigating cellular processes related to cancer and pigmentation. The protocols provided herein offer a framework for researchers to explore its biological activities and potential therapeutic applications. As with any experimental work, optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental setups.
References
Application Notes and Protocols for Evaluating Hydantoin Derivatives in B16 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanoma, the most aggressive form of skin cancer, originates from the malignant transformation of melanocytes. The B16 melanoma cell line, derived from C57BL/6 mice, is a widely utilized in vitro model for studying melanoma biology, including cell proliferation, metastasis, and the complex process of melanogenesis.[1][2][3][4] Melanogenesis, the synthesis of melanin pigment, is regulated by a key enzyme, tyrosinase, and a network of signaling pathways.[5][6][7] Hydantoin derivatives are a class of heterocyclic compounds that have been investigated for various pharmacological activities, including potential anticancer effects.[8][9] This document provides a comprehensive set of protocols for the systematic evaluation of hydantoin derivatives' effects on B16 cells, focusing on cytotoxicity, melanin production, tyrosinase activity, and the underlying molecular mechanisms.
I. B16 Cell Culture and Maintenance
A. General Culture Conditions
B16 melanoma cells are adherent cells that grow in a monolayer.[1][10] For routine culture and proliferation, RPMI-1640 medium is often recommended.[1] However, to promote differentiation and melanin synthesis for experimental purposes, DMEM (Dulbecco's Modified Eagle's Medium) is the preferred choice.[1][2][3]
Protocol: Culturing B16-F10 Cells
Materials:
-
B16-F10 murine melanoma cell line (e.g., ATCC CRL-6475)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 4.5 g/L Glucose, and 1.0 mM Sodium Pyruvate.[2] Alternatively, DMEM with 10% heat-inactivated FBS and 1% penicillin/streptomycin can be used.[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA or Accutase solution[1]
-
T-75 cell culture flasks
Procedure:
-
Thawing: Rapidly thaw a cryopreserved vial of B16-F10 cells in a 37°C water bath.[2][10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 300 x g for 3-5 minutes to pellet the cells. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium.
-
Seeding: Transfer the cell suspension into a T-75 flask. A recommended seeding density is 1 to 2 x 10^4 cells/cm².[10]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Medium Change: Renew the culture medium every 2-3 days.[2][10]
-
Passaging: When cells reach approximately 80% confluency, they should be passaged.
-
Aspirate the old medium and wash the cell monolayer once with 10 mL of sterile PBS.
-
Add 3-5 mL of 0.25% Trypsin-EDTA or Accutase and incubate at 37°C for 2-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin by adding an equal volume of complete DMEM.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:3 to 1:4.[1]
-
II. Experimental Workflow
The overall workflow for evaluating hydantoin derivatives involves determining the non-cytotoxic concentration range, followed by assessing their impact on melanogenesis and related signaling pathways.
Caption: Experimental workflow for evaluating hydantoin derivatives in B16 cells.
III. Experimental Protocols
A. Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]
Protocol: MTT Assay
Materials:
-
B16-F10 cells
-
Complete DMEM
-
Hydantoin derivatives stock solutions (dissolved in DMSO)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[3][13] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the hydantoin derivatives in serum-free medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well.[13] Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) * 100
-
B. Melanin Content Assay
This assay quantifies the amount of melanin produced by B16 cells after treatment with hydantoin derivatives.
Protocol: Intracellular Melanin Content Assay
Materials:
-
Treated B16-F10 cells from a 6-well or 60-mm dish
-
PBS
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ B16-F10 cells per well in a 6-well plate.[15] After 24 hours, treat the cells with non-toxic concentrations of hydantoin derivatives for 72 hours.[15]
-
Cell Lysis: Wash the cell pellets with cold PBS.[16] Dissolve the pellets in 1 N NaOH containing 10% DMSO.[15][16]
-
Incubation: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.[15]
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 492 nm.[15][17] The melanin content can be normalized to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
C. Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, by monitoring the oxidation of its substrate, L-DOPA.[5][7]
Protocol: L-DOPA Oxidation Assay
Materials:
-
Treated B16-F10 cells
-
Lysis Buffer: Sodium phosphate buffer (50 mM, pH 6.8) containing 1% Triton X-100 and 0.1 mM PMSF (protease inhibitor).[7]
-
L-DOPA solution (10 mM, freshly prepared).[15]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat B16-F10 cells with hydantoin derivatives as described for the melanin content assay.
-
Lysate Preparation: Wash the cells with cold PBS and lyse them in the lysis buffer.[18] Freeze the lysates at -80°C for 30 minutes.[7] Thaw and centrifuge at 10,000-20,000 x g for 15-20 minutes at 4°C.[17][18] Collect the supernatant containing the tyrosinase enzyme.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Enzymatic Reaction: In a 96-well plate, add 100 µL of each lysate (containing equal amounts of protein, e.g., 100 µg).[18] Add 30 µL of 10 mM L-DOPA solution to initiate the reaction.[15][18]
-
Absorbance Reading: Incubate the plate at 37°C for 1-2 hours.[18][19] Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[6][18]
-
Data Analysis: Express tyrosinase activity as a percentage of the untreated control.
D. Western Blot Analysis
Western blotting is used to determine the protein expression levels of key players in the melanogenesis signaling pathways, such as Microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP-1, TRP-2).[20][21][22]
Protocol: Western Blot
Materials:
-
Treated B16-F10 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MITF, anti-TYR, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated B16 cells in RIPA buffer.[23]
-
Protein Quantification: Measure the protein concentration of the lysates.
-
Electrophoresis: Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control like β-actin.[21]
IV. Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Hydantoin Derivatives on B16-F10 Cells
| Compound | Concentration (µM) | Cell Viability (%) ± SD |
|---|---|---|
| Control | 0 | 100 ± 4.5 |
| Hydantoin A | 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 | |
| 50 | 75.3 ± 6.2 | |
| 100 | 48.9 ± 5.5 | |
| Hydantoin B | 1 | 99.1 ± 4.2 |
| 10 | 97.4 ± 3.9 | |
| 50 | 88.7 ± 5.3 |
| | 100 | 65.1 ± 6.0 |
Table 2: Effect of Hydantoin Derivatives on Melanogenesis in B16-F10 Cells
| Treatment (Concentration) | Melanin Content (% of Control) ± SD | Cellular Tyrosinase Activity (% of Control) ± SD |
|---|---|---|
| Control | 100 ± 8.1 | 100 ± 7.5 |
| Hydantoin A (10 µM) | 72.4 ± 6.3 | 65.8 ± 5.9 |
| Hydantoin A (50 µM) | 45.1 ± 5.5 | 41.2 ± 4.8 |
| Hydantoin B (10 µM) | 135.7 ± 9.8 | 142.3 ± 11.2 |
| Hydantoin B (50 µM) | 188.2 ± 12.1 | 195.6 ± 13.4 |
V. Signaling Pathways in Melanogenesis
Melanogenesis is primarily regulated by the activation of MITF, which is a master transcriptional regulator of melanogenic genes like TYR, TRP-1, and TRP-2.[21][22] Several upstream signaling pathways converge on MITF, including the cAMP/PKA, Wnt/β-catenin, and MAPK pathways.[21][24] Hydantoin derivatives may exert their effects by modulating one or more of these pathways.
Caption: Simplified cAMP/PKA signaling pathway leading to melanogenesis.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 3. 2.1. Cell Culture [bio-protocol.org]
- 4. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 7. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 2.5. Cell Viability Assay [bio-protocol.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Frontiers | Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells [frontiersin.org]
- 16. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Syringetin Promotes Melanogenesis in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Mechanistic Insights into the Ameliorating Effect of Melanogenesis of Psoralen Derivatives in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: General Procedure for the Preparation of 5-(Heteroarylmethylene)hydantoins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydantoin and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1][2] These scaffolds are present in a number of clinically approved medications and exhibit a wide range of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The 5-substituted hydantoins, in particular, are of great interest, with the nature of the substituent at the C-5 position playing a crucial role in their biological activity.[3] This document provides a detailed protocol for the synthesis of 5-(heteroarylmethylene)hydantoins, a subclass that has shown promise as kinase inhibitors, specifically targeting Glycogen Synthase Kinase-3β (GSK-3β).[4][5]
The general synthetic strategy employed is the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds by reacting an active methylene compound (hydantoin in this case) with an aldehyde or ketone.[4][6] This reaction is typically base-catalyzed and provides a straightforward route to a diverse library of 5-(heteroarylmethylene)hydantoins.
General Synthetic Procedure
The synthesis of 5-(heteroarylmethylene)hydantoins is most commonly achieved through a Knoevenagel condensation of hydantoin with a variety of heteroaryl aldehydes.[4]
Reaction Scheme:
-
Reactants: Hydantoin and a selected heteroaryl aldehyde.
-
Catalyst/Base: An appropriate base, such as ethanolamine, is used to facilitate the condensation.
-
Solvent: A mixture of water and ethanol is typically used as the reaction medium.
-
Temperature: The reaction is generally carried out at reflux temperature.
-
Reaction Time: The reaction time can vary but is often in the range of several hours.
The general workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of 5-(heteroarylmethylene)hydantoins.
Experimental Protocol: Synthesis of 5-(Heteroarylmethylene)hydantoins
This protocol is a general method and may require optimization for specific heteroaryl aldehydes.
Materials:
-
Hydantoin
-
Appropriate heteroaryl aldehyde
-
Ethanolamine
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl), if necessary
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Stir plate and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Dissolution of Hydantoin: In a round-bottom flask equipped with a stir bar, dissolve hydantoin (1.0 equivalent) in water by heating to approximately 70 °C with stirring.[4]
-
Addition of Base: Add ethanolamine to the mixture and heat the solution to reflux.[4]
-
Addition of Aldehyde: Prepare a solution of the heteroaryl aldehyde (1.0 equivalent) in ethanol. Add this solution dropwise to the refluxing hydantoin mixture.[4]
-
Reaction: Continue to heat the reaction mixture at reflux for a specified time (e.g., 5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.[4]
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.[4]
-
Inducing Precipitation (if necessary): For some substrates, precipitation may not occur spontaneously upon cooling. In such cases, the addition of a few drops of concentrated HCl can induce precipitation.[4]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with cold water to remove any unreacted starting materials and salts.[4]
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.[4]
Quantitative Data Summary
Several 5-(heteroarylmethylene)hydantoins have been synthesized and evaluated for their inhibitory activity against various enzymes. The following table summarizes the inhibitory activity of a selection of these compounds against Glycogen Synthase Kinase-3β (GSK-3β).
| Compound ID | Heteroaryl Substituent | % Inhibition of GSK-3β at 25 µM | IC₅₀ (µM) |
| 25 | 4'-chloro-2-pyridinyl | - | 2.14 ± 0.18 |
| 27 | 6'-bromo-2-pyridinyl | - | 3.39 ± 0.16 |
| 15 | 2-pyridinyl | >50% | - |
| 17 | 2-pyridinyl | >50% | - |
| 18 | 2-quinolinyl | >50% | - |
| 19 | 3-pyridinyl | <50% | - |
| 20 | 6'-methyl-2-pyridinyl | >50% | - |
| 21 | 4'-methyl-2-pyridinyl | >50% | - |
| 23 | 6'-methyl-2-pyridinyl | >50% | - |
| 28 | 6-quinolinyl | >50% | - |
Data sourced from Schneider et al., 2024.[4][5]
Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating a wide range of protein substrates, generally leading to their inactivation.[5] The inhibitory action of 5-(heteroarylmethylene)hydantoins on GSK-3β suggests their potential as therapeutic agents in diseases where GSK-3β is implicated, such as cancer, Alzheimer's disease, and bipolar disorders.[7] Computational docking studies have indicated that these compounds likely bind to the ATP-binding domain of GSK-3β.[8]
The simplified signaling pathway involving GSK-3β and its inhibition is illustrated below:
Caption: Inhibition of GSK-3β by 5-(heteroarylmethylene)hydantoins.
References
- 1. ijres.org [ijres.org]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. The marine natural-derived inhibitors of glycogen synthase kinase-3beta phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(4-Hydroxybenzylidene)hydantoin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 5-(4-Hydroxybenzylidene)hydantoin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, the Knoevenagel condensation is sensitive to these parameters. Ensure you are following a validated protocol.
-
Impure Reactants: Impurities in the starting materials, such as glyoxal in glyoxylic acid, can lead to side reactions and a decrease in the desired product's yield, potentially causing discoloration (e.g., a blue or purple tint) in the final product.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.
-
Formation of Side Products: The formation of byproducts, such as the ortho-isomer, can reduce the yield of the desired para-isomer.
Q2: I am observing a byproduct with a similar mass in my analysis. What could it be?
A2: A common byproduct in the synthesis of this compound is its ortho-isomer, 5-(2-Hydroxybenzylidene)hydantoin. The formation of this isomer can be influenced by the reaction conditions.
Q3: How can I minimize the formation of the ortho-isomer?
A3: While specific studies on minimizing the ortho-isomer for this particular synthesis are not extensively detailed in the provided search results, general strategies to improve regioselectivity in aromatic substitutions can be applied:
-
Steric Hindrance: The para position is generally less sterically hindered than the ortho position, which often favors the formation of the para-isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity towards the thermodynamically more stable para-isomer.
-
Catalyst Choice: The nature of the catalyst can influence the ortho/para ratio. Experimenting with different catalysts might be necessary to optimize for the para-isomer.
Q4: How can I confirm the identity and purity of my product, and differentiate between the para and ortho isomers?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between ortho, meta, and para isomers. For the para-isomer, you would expect to see a characteristic AA'BB' splitting pattern (two doublets). The ortho-isomer will show a more complex splitting pattern in the aromatic region.
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can also help differentiate the isomers.
-
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (around 700-900 cm⁻¹) can be indicative of the substitution pattern on the benzene ring.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value for this compound (around 314-316 °C). A broad melting range can indicate the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. Based on the literature, acetic acid is a suitable solvent for recrystallization. The general procedure involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration, washed with a cold solvent, and dried.
Data Presentation
The following table summarizes the reported yields for the synthesis of this compound using different catalytic systems.
| Catalyst System | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ammonium Acetate | Acetic Acid | 4 hours | Reflux | 90% | [1] |
| Glycine / Sodium Hydroxide | Water | 2 hours | 80 °C | 91.2% | [2] |
| Piperidine | None (neat) | 30 minutes | 130 °C | 83-86% | |
| Ethanolamine | Ethanol/Water | 5 hours | Reflux | Not specified for 4-hydroxy derivative |
Experimental Protocols
Method 1: High-Yield Synthesis using Ammonium Acetate [1]
This method is based on the Knoevenagel condensation reaction catalyzed by ammonium acetate.
-
Materials:
-
Hydantoin (1.0 mole)
-
4-Hydroxybenzaldehyde (1.0 mole)
-
Ammonium acetate (1.0 mole)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hydantoin, 4-hydroxybenzaldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining acetic acid and salts.
-
Dry the purified 5-(4'-hydroxybenzylidene)-hydantoin. The reported yield for this procedure is 90%.
-
Method 2: Aqueous Synthesis using Glycine and Sodium Hydroxide [2]
This protocol offers a high-yield synthesis in an aqueous medium.
-
Materials:
-
Hydantoin (0.50 mole)
-
4-Hydroxybenzaldehyde (0.50 mole)
-
Glycine (0.25 mole)
-
Sodium Hydroxide (0.125 mole)
-
Water
-
-
Procedure:
-
To a three-necked flask equipped with a thermometer, reflux condenser, and stirrer, add water, hydantoin, glycine, and solid sodium hydroxide.
-
Add 4-hydroxybenzaldehyde to the mixture.
-
Heat the reaction mixture to 80 °C with stirring and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by centrifugal separation or vacuum filtration. The reported yield is 91.2%.
-
Mandatory Visualization
Caption: Knoevenagel condensation for this compound synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Key parameter relationships affecting synthesis outcomes.
References
Technical Support Center: Bucherer-Bergs Hydantoin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Bucherer-Bergs hydantoin synthesis.
Frequently Asked Questions (FAQs)
1. What is the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a versatile multi-component chemical reaction used to synthesize 5-substituted and 5,5-disubstituted hydantoins.[1] The process typically involves reacting a carbonyl compound (such as an aldehyde or ketone) or a cyanohydrin with ammonium carbonate and a cyanide salt, like potassium cyanide.[1][2]
2. What are the essential reagents in the Bucherer-Bergs synthesis and their functions?
-
Carbonyl Compound (Aldehyde or Ketone): This is the starting substrate that provides the core structure at the 5-position of the hydantoin ring.
-
Ammonium Carbonate ((NH₄)₂CO₃): It serves as the source for both ammonia (NH₃) and carbon dioxide (CO₂), which are necessary for constructing the hydantoin ring. Additionally, it helps to maintain the optimal pH for the reaction.[2]
-
Cyanide Source (e.g., KCN, NaCN): This reagent provides the cyanide ion (CN⁻), a crucial nucleophile for the formation of the aminonitrile intermediate.
3. Can you outline the general mechanism of the Bucherer-Bergs reaction?
The reaction proceeds through the following key stages:
-
Cyanohydrin Formation: The carbonyl compound reacts with the cyanide ion to form a cyanohydrin.
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia to yield an aminonitrile.
-
Carbamic Acid Formation: The aminonitrile undergoes a nucleophilic addition to carbon dioxide, forming a cyano-carbamic acid.
-
Cyclization: An intramolecular cyclization of the cyano-carbamic acid leads to the formation of a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement: This intermediate then rearranges to the final, more stable hydantoin product.[1][2]
Caption: Reaction mechanism of the Bucherer-Bergs hydantoin synthesis.
Troubleshooting Guide
Issue 1: Consistently Low or No Product Yield
Q1.1: My reaction is yielding very little or no product. What are the likely causes?
Low yields in the Bucherer-Bergs synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality and Stoichiometry:
-
Ammonium Carbonate: Ensure you are using fresh, high-quality ammonium carbonate, as it can decompose over time, leading to an insufficient supply of ammonia and carbon dioxide.
-
Reagent Ratios: An incorrect molar ratio of the reactants can hinder the reaction. A commonly used and effective ratio is 1:2:2 for the carbonyl compound, potassium cyanide, and ammonium carbonate, respectively.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to proceed efficiently, typically at reflux temperatures of 80-100°C in solvents like water or ethanol.[2] For less reactive starting materials, it may be necessary to use a sealed reaction vessel to reach higher temperatures and prevent the escape of volatile components.[3]
-
pH Level: Maintaining a pH between 8 and 9 is critical.[2] Ammonium carbonate naturally buffers the reaction in this range. A highly alkaline environment can cause the cyanide to degrade, while acidic conditions can prevent the formation of the cyanohydrin intermediate.[2]
-
Choice of Solvent: A 50% aqueous alcohol solution is a good starting point.[1] However, for substrates that are not soluble in this mixture, you may need to explore other solvents such as acetamide, formamide, or propylene glycol.[3]
-
-
Substrate Reactivity:
-
Sterically hindered ketones and electron-deficient aromatic aldehydes can be less reactive. In such cases, extending the reaction time, increasing the temperature, or employing ultrasonication can help improve the yield.
-
Q1.2: I am attempting to synthesize phenytoin from benzophenone and am getting a very poor yield. How can I optimize this?
This is a frequently encountered challenge, with standard conditions sometimes yielding as little as 7% of the product.[3] To enhance the yield of phenytoin, consider these modifications:
| Parameter | Standard Condition | Optimized Condition | Expected Yield |
| Reaction Time | 10 hours | 90 hours | Increased |
| Temperature | 58-62 °C | 110 °C (in a closed vessel) | ~75%[3] |
| Cyanide Source | NaCN | KCN | 91-96%[3] |
| Solvent | 60% Ethanol | Propylene glycol or molten acetamide | 91-96%[3] |
Issue 2: Challenges in Product Isolation and Purification
Q2.1: After acidification, my hydantoin product is not precipitating. What steps should I take?
-
Verify pH: Use a pH meter or pH paper to confirm that the solution is sufficiently acidic.
-
Increase Concentration: If the hydantoin is soluble in the current solvent, try reducing the solvent volume through evaporation to induce precipitation.
-
Extraction: If precipitation is not feasible, extract the product using a suitable organic solvent like ethyl acetate. The hydantoin can then be isolated by evaporating the solvent.
Q2.2: My isolated product is impure. What are the common byproducts, and how can I purify my compound?
Common impurities may include:
-
Unreacted starting materials.
-
Polymerization byproducts, especially when using aldehydes.
-
Intermediate ureido acids.[3]
Purification Methods:
-
Recrystallization: This is the most effective technique for purifying solid hydantoins. A mixture of ethanol and water is often a suitable solvent system for recrystallization.[2]
-
Column Chromatography: For more complex mixtures, column chromatography may be required to achieve high purity.
Issue 3: Slow Reaction and Inefficiency
Q3.1: My reaction is proceeding very slowly. Are there ways to accelerate it?
-
Ultrasonication: The application of ultrasonic irradiation can significantly speed up the Bucherer-Bergs reaction. This technique often leads to shorter reaction times, higher yields, and a more straightforward work-up, sometimes at lower temperatures.[1]
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times.
-
Continuous Flow Chemistry: For larger-scale synthesis or process optimization, continuous flow reactors provide better control over reaction parameters, which can lead to improved efficiency and shorter reaction durations.
References
How to improve solubility of 5-(4-Hydroxybenzylidene)hydantoin for bioassays
Welcome to the technical support center for 5-(4-Hydroxybenzylidene)hydantoin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge in bioassays?
This compound belongs to the hydantoin class of organic compounds, which are noted for their diverse biological activities.[1][2][3] Structurally, its benzylidene and hydantoin rings contribute to a hydrophobic nature and potential for strong crystal lattice energy, making it poorly soluble in aqueous solutions commonly used for bioassays.[4] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[5]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What is the first thing I should check?
The most common initial issue is the final concentration of the organic solvent (like DMSO) in your assay medium. Many compounds that are soluble in 100% DMSO will precipitate when the solution is diluted into an aqueous buffer.[5][6]
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells.[7][8]
-
Assess Compound Concentration: Verify that your final compound concentration does not exceed its maximum solubility in the final assay medium. Even with a co-solvent, there is a solubility limit that, if surpassed, will result in precipitation.
Q3: Could solubility issues be the cause of high variability in my bioassay results?
Absolutely. Poor solubility is a major source of experimental variability.[5] If the compound is not fully dissolved, its effective concentration can differ between wells or experiments. This can manifest as:
-
Inconsistent dose-response curves.
-
Reduced potency or efficacy compared to expectations.
-
Poor reproducibility between replicate experiments.
Q4: What are the main strategies to improve the solubility of a compound like this compound for in vitro assays?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs for bioassays.[9][10] The most common laboratory-scale methods include:
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Co-solvents: Using water-miscible organic solvents to increase the drug's solubility.[11][]
-
pH Adjustment: Modifying the pH of the medium to ionize the compound, which often increases its aqueous solubility.[13][14][15]
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Use of Cyclodextrins: Encapsulating the hydrophobic compound within the cyclodextrin's hydrophobic core to form a water-soluble inclusion complex.[16][17][18][19]
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Advanced Formulations: Techniques like solid dispersions and nanosuspensions are also powerful but are more commonly used for in vivo formulations.[20][21][22][23][24][25][26][27][28][29]
Troubleshooting Guide: Enhancing Solubility
This guide provides structured approaches to resolving solubility issues with this compound.
Issue 1: Compound Precipitates Immediately Upon Dilution
Your compound is "crashing out" of solution when moving from a high-concentration organic stock to an aqueous buffer.
Caption: A troubleshooting workflow for addressing compound precipitation in bioassays.
Issue 2: Choosing the Right Solubilization Method
Different methods have distinct advantages and disadvantages. The optimal choice depends on the specific compound and the nature of the bioassay.
| Method | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the aqueous solvent, allowing for better solvation of hydrophobic molecules.[][30] | Simple to implement; many options available (DMSO, ethanol, PEG400).[][31] | Can be toxic to cells at higher concentrations; may precipitate upon further dilution.[7] | Initial screening; enzyme assays; cell-based assays where solvent tolerance is known. |
| pH Adjustment | Converts an ionizable drug into its more soluble salt form by protonating or deprotonating it.[13][15][32] | Very effective for ionizable compounds; simple to prepare.[] | Only works for compounds with ionizable groups (acidic or basic pKa); may alter biological activity or cell health. | Compounds with acidic or basic functional groups, like the phenolic hydroxyl on this compound. |
| Cyclodextrins | A truncated cone-shaped molecule with a hydrophobic interior and hydrophilic exterior encapsulates the drug.[17][19][33] | Low cellular toxicity; high solubilizing capacity for many compounds.[34] | Can sometimes interfere with drug-target binding if the complex is too stable; requires optimization. | Cell-based assays; when co-solvents cause toxicity; for highly lipophilic compounds. |
| Nanosuspension | Reduces drug particle size to the nanometer range, which increases the surface area and dissolution rate.[21][22][25][27] | Greatly enhances solubility and bioavailability; suitable for various administration routes.[22][25] | More complex preparation requiring specialized equipment (e.g., homogenizers, sonicators).[21][25] | Advanced preclinical studies; in vivo formulations. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier matrix at a molecular level, enhancing wettability and dissolution.[23][24][26][28] | Significant increase in dissolution rate and bioavailability.[23][26] | Can be physically unstable (recrystallization); requires specific preparation techniques (e.g., melting, solvent evaporation).[26][28] | Oral drug formulation development. |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent (DMSO)
-
Preparation of High-Concentration Stock: Weigh 1-5 mg of this compound and dissolve it in the minimal required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.[5]
-
Intermediate Dilutions: Perform serial dilutions of the high-concentration stock in 100% DMSO to create intermediate stocks.
-
Final Dilution into Assay Medium: Add a small aliquot of the DMSO intermediate stock to the pre-warmed aqueous assay buffer. The final DMSO concentration should ideally be ≤0.5% to minimize solvent-induced artifacts and cytotoxicity.[7][35]
-
Verification: Visually inspect the final solution for any signs of precipitation (cloudiness, particles) against a dark background.
Protocol 2: Solubilization Using pH Adjustment
The phenolic hydroxyl group on this compound is weakly acidic. Increasing the pH above its pKa will deprotonate it, forming a more soluble phenolate salt.
-
Determine pKa: If the pKa is unknown, it can be estimated using chemical software or determined experimentally.
-
Prepare Basic Buffer: Prepare your assay buffer at a pH that is 1-2 units higher than the compound's acidic pKa. For a phenolic group, a buffer at pH 8.5 or 9.0 might be effective.
-
Dissolution: Attempt to dissolve the compound directly in the high-pH buffer. Alternatively, dissolve it in a small amount of a base like 0.1 M NaOH and then dilute this into your buffer, adjusting the final pH as needed.
-
Control Experiment: Crucially, run a control experiment with the vehicle (the high-pH buffer without the compound) to ensure the pH itself does not affect your bioassay results.
Protocol 3: Solubilization Using Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds in biological studies.[34]
Caption: Mechanism of drug solubilization by cyclodextrin encapsulation.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. Concentrations can range from 1-10% (w/v), but should be optimized.
-
Complex Formation (Kneading/Slurry Method):
-
Place the weighed compound powder in a glass vial.
-
Add a small amount of the HP-β-CD solution to form a paste or slurry.
-
Vortex or triturate (knead with a glass rod) the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
-
Final Dilution: Add the remaining volume of the HP-β-CD solution or assay buffer to reach the desired final concentration.
-
Sonication/Equilibration: Sonicate the vial for 10-15 minutes and/or allow it to equilibrate (e.g., on a shaker at room temperature for several hours or overnight) to maximize complex formation.
-
Filtration (Optional): If any undissolved particles remain, centrifuge the solution and filter the supernatant through a 0.22 µm filter to remove them. This ensures you are working with a fully solubilized fraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. ijmsdr.org [ijmsdr.org]
- 15. PH adjustment: Significance and symbolism [wisdomlib.org]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. ijhsr.org [ijhsr.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 28. jetir.org [jetir.org]
- 29. jopcr.com [jopcr.com]
- 30. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 31. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. fiveable.me [fiveable.me]
- 33. researchgate.net [researchgate.net]
- 34. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 35. researchgate.net [researchgate.net]
Identifying side products in Knoevenagel condensation of hydantoin
Welcome to the technical support center for the Knoevenagel condensation of hydantoin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation of hydantoin with an aromatic aldehyde?
A1: The Knoevenagel condensation is a nucleophilic addition reaction. It involves the deprotonation of the active methylene group at the C-5 position of the hydantoin ring by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate is an aldol-type adduct. This adduct subsequently undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, a 5-arylidenehydantoin.[1][2]
Q2: What are the most common side products observed in the Knoevenagel condensation of hydantoin?
A2: The most frequently encountered side products include:
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Aldol Adduct: The initial intermediate before dehydration may persist in the final product mixture, especially with shorter reaction times or milder conditions.
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Michael Addition Product (Bis-adduct): The initial Knoevenagel product, 5-arylidenehydantoin, contains an electrophilic double bond and can react with another molecule of hydantoin via a Michael addition to form a bis-adduct.[3]
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Aldehyde Self-Condensation Product: Under strongly basic conditions, the aromatic aldehyde can undergo self-condensation, although this is less common with the weak bases typically used in Knoevenagel reactions.[1]
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted hydantoin and aromatic aldehyde in the product mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 5-arylidenehydantoin product. | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, catalyst, solvent). 3. Formation of side products. 4. Inefficient purification. | 1. Increase the reaction time and monitor by TLC until the starting materials are consumed. 2. Optimize the reaction conditions. Refer to the experimental protocols and data tables below for guidance on catalyst and solvent selection. For example, using an ammonium salt of a carboxylic acid can improve yields.[6] 3. Adjust reaction conditions to minimize side product formation (see below). 4. Recrystallization from a suitable solvent like ethanol or acetic acid is often effective for purification.[7] |
| Presence of a significant amount of the aldol adduct in the product. | 1. Insufficient reaction time or temperature for complete dehydration. 2. The catalyst is not effective enough to promote dehydration. | 1. Prolong the reaction time or increase the reaction temperature. The removal of water, for instance, through azeotropic distillation, can also drive the equilibrium towards the dehydrated product.[3] 2. Consider using a slightly stronger weak base or a different catalyst system. |
| Formation of a high molecular weight side product (potential Michael adduct). | 1. An excess of hydantoin relative to the aldehyde. 2. Prolonged reaction times at elevated temperatures can favor the Michael addition. | 1. Use a stoichiometric or slight excess of the aromatic aldehyde. 2. Monitor the reaction closely and stop it once the formation of the desired product is maximized and the formation of the Michael adduct is minimal. |
| The product is difficult to purify and contains multiple spots on TLC. | 1. Formation of multiple side products. 2. Degradation of starting materials or product under the reaction conditions. | 1. Refer to the troubleshooting points above to minimize side product formation. Consider column chromatography for purification if recrystallization is ineffective. 2. Ensure the reaction is not overheated and that the starting materials are of good quality. |
Data Presentation
Table 1: Influence of Catalyst and Solvent on the Yield of 5-Benzylidenehydantoin
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glycine/Sodium Carbonate | Water | 100 | 1 | 88 | [8] |
| Ammonium Acetate | Acetic Acid | Reflux | 4 | 95 | [6] |
| Sodium Acetate | Acetic Acid | Reflux | - | 46 | [6] |
| Potassium Acetate | Acetic Acid | Reflux | - | 42 | [6] |
| Urea-pTSA | PEG-200 | 100 | - | Good for electron-donating aldehydes | [4] |
| GnHCl-TEA | PEG-200 | 100 | - | Good for electron-withdrawing aldehydes | [4] |
Note: Yields can vary depending on the specific aromatic aldehyde used.
Experimental Protocols
General Protocol for the Synthesis of 5-Benzylidenehydantoin
This protocol is a generalized procedure based on commonly cited methods.[6][8]
Materials:
-
Hydantoin (1.0 eq)
-
Benzaldehyde (1.0-1.1 eq)
-
Catalyst (e.g., Ammonium acetate, 1.0 eq)
-
Solvent (e.g., Glacial acetic acid)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hydantoin, benzaldehyde, catalyst, and solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling.
-
Collect the crude product by filtration and wash it with a cold solvent (e.g., water or ethanol).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain pure 5-benzylidenehydantoin.
Mandatory Visualization
Caption: Reaction pathway for the Knoevenagel condensation of hydantoin, including the formation of the desired product and potential side products.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. pubs.aip.org [pubs.aip.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Condensation of Aldehydes with Hydantoin - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Advanced Purification of 5-(4-Hydroxybenzylidene)hydantoin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 5-(4-Hydroxybenzylidene)hydantoin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Question | Answer |
| Why is my yield of purified this compound low after recrystallization? | Several factors can contribute to low recovery. The chosen recrystallization solvent may be too good a solvent for your compound, leading to significant loss in the mother liquor. The volume of the solvent used might be excessive. Premature crystallization during hot filtration can also lead to product loss. Additionally, incomplete precipitation during the cooling phase will result in a lower yield. |
| How can I improve the yield of my recrystallization? | To improve your yield, you can try a mixed-solvent system to fine-tune the solubility. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product completely. To prevent premature crystallization, preheat your filtration apparatus (funnel and receiving flask). For maximizing precipitation, cool the solution slowly first, and then in an ice bath. You can also try to recover a second crop of crystals by concentrating the mother liquor. |
Issue 2: Persistent Impurities After Purification
| Question | Answer |
| What are the likely impurities in my this compound sample? | Common impurities often originate from the starting materials of the Knoevenagel condensation, such as unreacted hydantoin and 4-hydroxybenzaldehyde. Side-products from the reaction can also be present. The presence of colored impurities might indicate degradation products. |
| My purified product still shows impurities on a TLC plate. How can I remove them? | If a single recrystallization is insufficient, a second recrystallization with a different solvent system might be effective. For persistent impurities, column chromatography is a powerful purification technique. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities. |
| How do I choose the right solvent for column chromatography? | The choice of solvent system for column chromatography is typically determined by running thin-layer chromatography (TLC) with various solvent mixtures. The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.4. |
Issue 3: Oily Product Instead of Crystals
| Question | Answer |
| My product is oiling out instead of forming crystals during recrystallization. What should I do? | Oiling out occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. This can be due to the presence of impurities or a supersaturated solution cooling too rapidly. To induce crystallization, you can try adding a seed crystal of the pure compound. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide a surface for crystal nucleation. Allowing the solution to cool more slowly can also help. If these methods fail, you may need to reconsider your choice of recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 314-316 °C[1]. A broad melting point range or a value significantly lower than this can indicate the presence of impurities.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: While the provided search results do not specify a single best solvent, acetone has been mentioned for recrystallizing similar 5-benzylidene-hydantoin esters[2]. Given its polar nature, solvents like ethanol, methanol, or mixtures with water could also be suitable candidates. Experimental screening of solvents is recommended to find the optimal conditions.
Q3: Can I use liquid-liquid extraction for purification?
A3: Liquid-liquid acid/base extraction protocols have been successfully used for the purification of intermediates in the synthesis of other hydantoin-based peptidomimetics, avoiding the need for chromatography. This technique can be explored to remove acidic or basic impurities from this compound.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick check for the presence of impurities. High-performance liquid chromatography (HPLC) offers a more quantitative assessment of purity[3][4][5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities[7]. The melting point is also a good indicator of purity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds found in the literature.
| Compound | Synthesis Method | Yield | Melting Point (°C) | Reference |
| 5-(4'-Hydroxybenzylidene)-hydantoin | Condensation of 4-hydroxybenzaldehyde with hydantoin | 90% | 314-316 | [1] |
| 5-(4'-Nitrobenzylidene)-hydantoin | Condensation of 4-nitrobenzaldehyde with hydantoin | 94% | 253-254 | [1] |
| 5-(4'-Methoxybenzylidene)-hydantoin | Condensation of 4-methoxybenzaldehyde with hydantoin | 95% | 243-244 | [1] |
| 5-(2'-Chlorobenzylidene)-hydantoin | Condensation of 2-chlorobenzaldehyde with hydantoin | 90% | - | [1] |
| Methyl (2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate | Reaction of 5-(4-methoxybenzylidene)hydantoin and methyl (2-bromoacetyl)alaninate | 47% | 264.2-267.8 | [2] |
| Methyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate | Reaction of 5-(4-methylbenzylidene)hydantoin and methyl (2-bromoacetyl)alaninate | 25% | 215-234 | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, acetone, ethyl acetate, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. This can be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of ethyl acetate and hexane). The ideal system should provide a good separation of the product from impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for low recrystallization yield.
References
- 1. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Benzylidene Hydantoin Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, encountered during the synthesis of 5-benzylidene hydantoin esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the 5-benzylidene hydantoin ester is very low. What are the common causes?
Low overall yield is often a cumulative issue stemming from two primary stages: the initial Knoevenagel condensation to form the 5-benzylidene hydantoin precursor, and the subsequent N-alkylation step to attach the ester moiety. It is critical to optimize the first step, as impurities or low yields from this stage will directly impact the final esterification. Yields for the second step are often reported as low to moderate (25-47%).[1]
To diagnose the issue, consider the following workflow:
Caption: Troubleshooting workflow for low ester yield.
Q2: How can I improve the yield of the 5-benzylidene hydantoin precursor (Step 1)?
The synthesis of the 5-benzylidene hydantoin intermediate via Knoevenagel condensation is well-established and can achieve high yields (over 90%) with the right conditions.[2][3] If your yields are low, review your catalyst, solvent, and temperature.
Common Issues & Solutions:
-
Inefficient Catalyst: The choice of base is critical. While weaker bases can be used, stronger bases or specific catalytic systems often give better yields and shorter reaction times.
-
Incorrect Solvent: The reaction is often performed in water, ethanol, or acetic acid. Water is an effective and environmentally friendly solvent.[2][4]
-
Suboptimal Temperature: Reaction temperatures typically range from 70°C to reflux (around 100°C).[2][3][4][5] Insufficient heat can lead to an incomplete reaction.
The following table summarizes various high-yield conditions reported in the literature.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glycine & Sodium Hydroxide | Water | 80 | 2 | 92.6 | [2] |
| Ammonium Acetate | Acetic Acid | Reflux | 4 | 95 | [3] |
| Ethanolamine | Water | 90 | 4 | 89 | [4] |
| Glycine & Sodium Carbonate | Water | 100 | 1 | 88 | [2][5] |
| Alanine & Sodium Hydroxide | Water | 80 | 2 | 92.6 | [2] |
Q3: The precursor synthesis went well, but the N-alkylation with the bromoacetyl ester (Step 2) gives a low yield. How can I optimize this step?
This is a common bottleneck, with reported yields often in the 25-47% range.[1] This reaction involves the alkylation of the N-3 position of the hydantoin ring.
Troubleshooting Strategies:
-
Purity of Reactants: Ensure your 5-benzylidene hydantoin precursor is highly pure. Recrystallization is recommended to remove any unreacted starting materials or byproducts. Also, verify the purity of your bromoacetyl ester.
-
Base and Solvent System: The reaction is typically performed in a polar aprotic solvent like acetone with a suitable base to deprotonate the hydantoin nitrogen.
-
Reaction Time and Temperature: These reactions are often run at reflux for 2-4 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.
-
Purification: The final products are often purified by recrystallization from acetone.[1] If the product is difficult to crystallize, column chromatography may be necessary.
The diagram below illustrates the general reaction pathway.
Caption: General two-step synthesis pathway.
Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-Benzylidene Hydantoin (Precursor)
This protocol is adapted from a method reported to yield over 92%.[2]
Materials:
-
Hydantoin (0.50 mol)
-
Benzaldehyde (0.50 mol)
-
Alanine (0.25 mol)
-
Sodium Hydroxide (0.125 mol)
-
Water (200 mL)
-
Three-necked flask with thermometer, reflux condenser, and agitator
Procedure:
-
Charge a 500 mL three-necked flask with 200 mL of water, 50.5 g (0.50 mol) of hydantoin, 22.3 g (0.25 mol) of alanine, and 5.0 g (0.125 mol) of solid sodium hydroxide.
-
Add 53.0 g (0.50 mol) of benzaldehyde to the mixture.
-
Heat the mixture to 80°C while stirring.
-
Maintain the reaction at 80°C for 2 hours. The pH should be in the range of 9.6-9.8.
-
After 2 hours, cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the precipitated 5-benzylidene hydantoin by filtration or centrifugal separation.
-
Wash the product with cold water and dry.
Protocol 2: Synthesis of 5-Benzylidene Hydantoin Ester via N-Alkylation
This protocol is based on the synthesis of methyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate, which was reported with a 25% yield.[1]
Materials:
-
5-(4-methylbenzylidene)hydantoin (1.38 mmol)
-
Methyl (2-bromoacetyl)alaninate (1.38 mmol)
-
Acetone
-
Round-bottomed flask with reflux condenser
Procedure:
-
In a round-bottomed flask, combine 5-(4-methylbenzylidene)hydantoin (0.28 g, 1.38 mmol) and methyl (2-bromoacetyl)alaninate (0.25 g, 1.38 mmol) in acetone.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate should form. Collect the solid product by filtration.
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Purify the crude product by recrystallization from acetone to yield the final ester.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US4672127A - Process for production of hydantoin derivatives - Google Patents [patents.google.com]
- 3. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Scaling Up 5-(4-Hydroxybenzylidene)hydantoin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(4-Hydroxybenzylidene)hydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound are the Knoevenagel condensation of 4-hydroxybenzaldehyde with hydantoin and an amidoalkylation-type reaction involving glyoxylic acid, phenol, and urea. Each method has its own set of advantages and challenges, particularly when scaling up.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. A patented process involving the condensation of 4-hydroxybenzaldehyde and hydantoin in the presence of an ammonium salt of a carboxylic acid reports a yield of up to 90%.[1][2] However, other methods may result in lower yields, especially if side reactions are not properly controlled.
Q3: What are the main impurities I should be aware of during the synthesis?
A3: A common impurity is the ortho-isomer, 5-(2-hydroxybenzylidene)hydantoin, which can be formed during reactions involving phenol.[3] Additionally, polymeric or tar-like byproducts can be generated, especially at higher temperatures, which can complicate purification.[4]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves crystallization. The crude product can be washed with hot water and then recrystallized from a suitable solvent, such as methanol or ethanol, to remove impurities.[4] Due to its potentially low solubility, careful selection of the crystallization solvent and control of the cooling process are crucial for obtaining high purity and good recovery.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. - Product loss during work-up and purification. | - Increase reaction time or temperature, but monitor for byproduct formation. - Optimize the molar ratios of reactants and catalyst. - In the amidoalkylation route, consider the dropwise addition of glyoxylic acid at a lower initial temperature (50-60°C) before increasing the temperature for cyclization.[4] - For Knoevenagel condensation, ensure the catalyst (e.g., ammonium acetate) is present in an effective amount (0.8 to 1.2 moles per mole of hydantoin is suggested in a related patent).[2] - Carefully optimize the crystallization procedure to minimize loss in the mother liquor. |
| Formation of Ortho-Isomer Impurity | - Lack of regioselectivity in reactions involving phenol. | - The reaction temperature can influence the ratio of para to ortho isomers. Experiment with different temperature profiles.[3] - The order of addition of reactants in the amidoalkylation method can also affect the isomer ratio.[3] |
| Presence of Polymeric/Tarry Impurities | - High reaction temperatures leading to polymerization of reactants or intermediates. - Presence of impurities in starting materials, such as glyoxal in glyoxylic acid. | - Maintain strict temperature control throughout the reaction. Lowering the initial reaction temperature can reduce the formation of these byproducts.[4] - The addition of an auxiliary reagent like sulfamic acid has been shown to suppress the formation of polymeric impurities by reacting with impurities like glyoxal.[4] - Ensure high purity of starting materials. |
| Difficulties in Product Isolation/Filtration | - Very fine crystalline product. - Product oiling out instead of crystallizing. - High viscosity of the reaction mixture. | - Optimize the cooling rate during crystallization; a slower cooling rate often leads to larger, more easily filterable crystals. - Use an appropriate anti-solvent to induce crystallization if the product is too soluble in the reaction solvent. - Ensure the product is fully precipitated before filtration. Cooling to a sufficiently low temperature (e.g., 35°C as suggested in one protocol) is important, but avoid excessively low temperatures that may cause impurities to precipitate.[4] |
| Scaling-Up Issues (e.g., Exotherm, Mixing) | - Poor heat dissipation in larger reactors. - Inefficient mixing leading to localized overheating and byproduct formation. | - Implement a robust cooling system for the reactor. - For exothermic reactions, consider a semi-batch process with controlled addition of one of the reactants. - Ensure the reactor is equipped with an efficient stirring mechanism suitable for the reaction volume and viscosity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Arylidene Hydantoin Synthesis (Knoevenagel-type)
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Ammonium Acetate | Acetic Acid | Reflux | Not Specified | 90 | [1][2] |
| Benzaldehyde | Ammonium Acetate | Acetic Acid | Reflux | 4 | 95 | [2] |
| 4-Methoxybenzaldehyde | Ammonium Acetate | Acetic Acid | Reflux | Not Specified | 95 | [2] |
| 4-Nitrobenzaldehyde | Ammonium Acetate | Acetic Acid / n-Butanol | Reflux | 3 | 94 | [2] |
Table 2: Amidoalkylation-type Synthesis of this compound
| Reactants Molar Ratio (Glyoxylic Acid:Phenol:Urea:Sulfamic Acid) | Temperature Profile (°C) | Yield (p-HPH) (%) | Purity (p-HPH) (%) | Byproduct (p-hydroxyphenylglycine) Yield (%) | Reference |
| 1 : 1.0-1.1 : 1-1.5 : 0.2-0.5 | 50-60 (initial), then 80 or 105 | 62.7 | 99.6 | 10.1 | [4] |
Experimental Protocols
Method 1: Knoevenagel Condensation
This protocol is adapted from a patented procedure for arylidene hydantoins.[2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature controller, charge 1.0 mole of hydantoin, 1.0 mole of 4-hydroxybenzaldehyde, 1.0 mole of ammonium acetate, and 4.0 moles of acetic acid.
-
Reaction: Heat the mixture to reflux temperature and maintain for approximately 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent like methanol or ethanol to achieve high purity.
Method 2: Amidoalkylation-type Synthesis
This protocol is based on a method designed to improve purity and manage byproducts.[4]
-
Reaction Setup: In a suitable reactor, dissolve phenol (1.0-1.1 moles), urea (1-1.5 moles), and sulfamic acid (0.2-0.5 moles) in an aqueous solution of hydrochloric acid (to maintain a proton concentration above 4mol/L).
-
Reactant Addition: Heat the mixture to 50-60°C. Slowly add a solution of glyoxylic acid (1.0 mole) dropwise over 8-10 hours.
-
Cyclization: After the addition is complete, increase the temperature to 80°C and hold for 4-6 hours, then increase to 105°C for 2-4 hours to complete the ring formation.
-
Work-up and Purification: Cool the reaction mixture to 35°C to crystallize the product. Filter the white precipitate and wash with hot water (40-50°C) until the washings are pH 3-5. Further wash the filter cake with methanol and dry to obtain the final product.
Visualizations
Caption: Knoevenagel condensation pathway for this compound synthesis.
References
- 1. Crystallization and preliminary crystallographic studies of an active-site mutant hydantoin racemase from Sinorhizobium meliloti CECT4114 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines
Technical Support Center: Hydantoin Compound Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of hydantoin compounds in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Why are my non-cancerous cell lines showing high mortality after treatment with a hydantoin derivative?
Hydantoin and its derivatives can exhibit a range of biological activities, including antiproliferative and cytotoxic effects.[1][2] While often explored for their anticancer potential, these effects are not always selective for cancer cells and can impact healthy, non-cancerous cell lines. The cytotoxicity can stem from various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, or disruption of critical cellular signaling pathways.[3]
Q2: What are the common molecular mechanisms behind hydantoin-induced cytotoxicity?
Hydantoin derivatives can induce cytotoxicity through several mechanisms:
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Induction of Apoptosis: Many hydantoins trigger programmed cell death. This can involve the activation of caspases, a family of proteases essential for executing apoptosis.[3]
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Cell Cycle Arrest: Compounds can halt cell proliferation by interfering with the cell cycle, preventing cells from dividing and growing.[4]
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Generation of Oxidative Stress: Some compounds can lead to an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, causing damage to cellular components. Studies on phenytoin, a common hydantoin-based drug, suggest it can induce oxidative stress.[5][6]
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Disruption of Signaling Pathways: Hydantoins can interfere with pathways crucial for cell survival and growth, such as the PI3K/Akt/mTOR pathway or EGFR signaling.[3][7]
Q3: How can I begin to mitigate the off-target cytotoxicity of my lead hydantoin compound?
Initial steps to mitigate cytotoxicity include:
-
Confirming the IC50 Value: Accurately determine the half-maximal inhibitory concentration (IC50) in your specific non-cancerous cell line to establish a baseline for toxicity.
-
Assessing the Mechanism: Investigate whether the cell death is primarily due to apoptosis or necrosis. This will guide the selection of appropriate mitigating agents.
-
Testing Co-administration Strategies: Consider co-treatment with antioxidants like N-acetylcysteine (NAC) to counter oxidative stress or with pan-caspase inhibitors if apoptosis is the primary mechanism.[8][9]
Q4: Are there specific agents known to reduce hydantoin-induced cytotoxicity?
Yes. The choice of agent depends on the cytotoxic mechanism.
-
For Oxidative Stress: N-acetylcysteine (NAC) is a precursor to glutathione, a major cellular antioxidant, and can help restore redox balance and protect cells from ROS-induced damage.[10][11] It has been shown to be effective in preventing phenytoin-induced oxidative stress.[5]
-
For Apoptosis: Pan-caspase inhibitors, such as Z-VAD-FMK, can block the activity of caspase enzymes, which are central to the apoptotic cascade.[12][13] However, it's important to note that in some cases, caspase inhibition may not prevent the initial signaling for apoptosis and could potentially shift the cell death mechanism towards necrosis.[9][14]
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity at Low Compound Concentrations
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Compound Instability or Precipitation | 1. Verify the solubility of the hydantoin compound in your culture medium. 2. Prepare fresh stock solutions for each experiment. 3. Visually inspect wells for any signs of compound precipitation after addition to the medium. |
| High Cellular Sensitivity | 1. Perform a dose-response curve across a wider and lower concentration range to pinpoint the precise toxicity threshold. 2. Compare the cytotoxicity profile against multiple non-cancerous cell lines to check for cell-type-specific sensitivity. |
| Rapid Induction of Oxidative Stress | 1. Pre-incubate cells with an antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours before adding the hydantoin compound. 2. Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA) to confirm oxidative stress is the cause. |
Problem 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Variable Cell Seeding Density | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated automated cell counter for accurate cell counts. 3. Avoid using the outer wells of the microplate, which are more prone to evaporation ("edge effect").[15] |
| Assay Reagent Interference | 1. Run a control with the hydantoin compound and the assay reagent (e.g., MTT, WST-1) in cell-free medium to check for direct chemical reactions that could alter absorbance readings.[16] |
| Bubbles in Wells | 1. Ensure careful pipetting to avoid introducing air bubbles, which can interfere with absorbance readings. 2. If bubbles are present, they can be carefully popped with a sterile pipette tip or needle.[16] |
| Incorrect Incubation Time | 1. Optimize the incubation time for your specific cell line and assay. For colorimetric assays like MTT or WST, it's recommended to take readings at multiple time points (e.g., 1, 2, and 4 hours) to find the linear range.[16] |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of representative hydantoin compounds and the potential effect of mitigating agents.
Table 1: Cytotoxicity (IC50) of Hydantoin Derivatives in Non-Cancerous Cell Lines
| Compound | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| Compound 17a (hydantoin-fused tetrahydro-b-carboline) | RWPE (Normal Prostate Epithelial) | >30 | [4] |
| Compound 18a (hydantoin-bridged combretastatin A-4 analog) | HOSE (Normal Ovarian Epithelial) | >50 | [4] |
| Spirohydantoin Derivative 4 | PNT2 (Normal Prostate Epithelial) | 26.3 | [17] |
| Twisted Amide Hydantoin 6 | MRC5 (Normal Lung Fibroblasts) | 38.35 | [18] |
Table 2: Effect of Mitigating Agents on Compound-Induced Cytotoxicity
| Cytotoxic Agent | Cell Line | Mitigating Agent | Concentration of Mitigating Agent | Observed Effect | Reference |
| Glutamate (10 mM) | N18-RE-105 (Neuronal) | Vitamin E | 10-100 µM | Marked protection against cytotoxicity | [19] |
| Glutamate (10 mM) | N18-RE-105 (Neuronal) | Glutathione (GSH) | 10-1000 µM | Concentration-dependent protection | [19] |
| Verapamil (4 µM) | MRP1-transfected BHK | Z-VAD-FMK | 100 µM | ~50% reduction in LDH release (cytotoxicity) | [13] |
| Phenytoin (20mg/Kg) | Rat Brain Tissue (in vivo) | N-acetylcysteine (NAC) | 50-200 mg/kg | Significant prevention of oxidative stress | [5][6] |
Experimental Protocols & Workflows
General Workflow for Investigating and Mitigating Cytotoxicity
This workflow provides a logical sequence for addressing unintended cytotoxicity in your experiments.
Caption: Workflow for troubleshooting hydantoin-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[20] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.
Materials:
-
96-well flat-bottom plates
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Hydantoin compound stock solution
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the hydantoin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 560 nm using a microplate reader.[20]
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage viability against the log of the compound concentration to determine the IC50 value.
Signaling Pathway: Mitigation of Oxidative Stress by N-Acetylcysteine (NAC)
Hydantoin-induced cytotoxicity can be mediated by increased Reactive Oxygen Species (ROS), leading to cellular damage. N-acetylcysteine (NAC) acts as a precursor for glutathione (GSH) synthesis, bolstering the cell's antioxidant defenses.[10][11]
Caption: NAC mitigates hydantoin-induced oxidative stress.
Signaling Pathway: Caspase-Mediated Apoptosis and Its Inhibition
Apoptosis is a key mechanism of hydantoin cytotoxicity. It is often executed by a cascade of caspase enzymes. Caspase inhibitors can block this process.[12][21]
Caption: Inhibition of the caspase cascade to prevent apoptosis.
References
- 1. Hydantoin derivatives: harnessing antitumor potential and immunomodulation | Obradović | Biologia Serbica [ojs.pmf.uns.ac.rs]
- 2. Biological Activity of Hydantoin Derivatives on P-Glycoprotein (ABCB1) of Mouse Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of caspase activity does not prevent the signaling phase of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dojindo.com [dojindo.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: Regioselectivity in Hydantoin Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective synthesis of hydantoin derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform an N-alkylation on my hydantoin, but I am getting a mixture of N1 and N3 isomers. How can I improve the regioselectivity for the N3-position?
A1: Achieving high regioselectivity for N3-alkylation is a common challenge. The N3-proton is generally more acidic and less sterically hindered than the N1-proton, making N3-alkylation the thermodynamically favored outcome under many conditions. If you are observing a mixture of isomers, consider the following troubleshooting steps:
-
Choice of Base and Solvent: Weaker bases and polar aprotic solvents typically favor N3-alkylation. Using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF) often directs the alkylation to the N3 position. Stronger, bulkier bases can lead to deprotonation at both nitrogen atoms, increasing the proportion of the N1-alkylated product.[1][2][3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product. However, for N3-alkylation, which is often the thermodynamic product, ensuring the reaction reaches equilibrium by stirring for a sufficient time at a moderate temperature can be beneficial.
-
Protecting Groups: If other methods fail, consider a protecting group strategy. You can protect the N1 position, perform the N3-alkylation, and then deprotect the N1 position.
Q2: My goal is to synthesize the N1-alkylated hydantoin derivative, but the major product is always the N3-isomer. What conditions favor N1-alkylation?
A2: Selective N1-alkylation is often achieved under kinetic control by using strong, sterically hindered bases and non-polar solvents. This approach favors the deprotonation and subsequent alkylation of the less acidic but more accessible N1-proton.
-
Strong, Bulky Bases: The use of strong potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be effective for direct N1-selective alkylation.[2][4] These bulky bases preferentially abstract the less sterically hindered N1-proton.
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to trap the kinetically favored N1-anion and prevent equilibration to the more stable N3-anion.[5]
-
Substrate Structure: The steric environment around the N1 and N3 positions of your hydantoin substrate can also influence the regioselectivity. Bulky substituents at the C5 position may further hinder the N1 position, making selective alkylation more challenging.
Q3: I am struggling with the regioselective N-arylation of my hydantoin. What methods are available to selectively introduce an aryl group at the N3-position?
A3: Copper-catalyzed cross-coupling reactions are the most common and effective methods for the regioselective N-arylation of hydantoins.
-
Copper-Catalyzed Chan-Lam Coupling: An efficient method for N3-selective arylation involves a copper(II) fluoride/methanol (CuF₂/MeOH) catalyzed Chan-Lam coupling with aryl boronic acids. This reaction proceeds under mild, base- and ligand-free conditions at room temperature and shows excellent regioselectivity for the N3-position.[6][7]
-
Copper-Catalyzed Reaction with Diaryliodonium Salts: Another effective protocol utilizes a simple copper salt (e.g., Cu(NO₃)₂·3/2 H₂O) to catalyze the N3-arylation of hydantoins with aryl(trimethoxyphenyl)iodonium tosylates in the presence of a mild base like triethylamine (TEA).[4][8]
Q4: Is it possible to achieve regioselective N1-arylation of a hydantoin?
A4: Yes, selective N1-arylation can be achieved, often by modifying the catalyst system in copper-mediated reactions. While N3-arylation is more common due to the higher acidity of the N3-proton, specific ligand systems can direct the arylation to the N1-position. A procedure using catalytic copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine has been reported to promote arylation at the N1 nitrogen atom.[9]
Q5: My synthesis is targeting a C5-substituted hydantoin. What are the recommended methods for regioselective C5-alkylation?
A5: Direct and selective C5-alkylation of a pre-formed hydantoin ring can be challenging as it often requires strong bases and can compete with N-alkylation.
-
Phase-Transfer Catalysis: A highly efficient and environmentally friendly method for C5-selective alkylation is through phase-transfer catalysis (PTC). Using a catalytic amount of tetrabutylammonium bromide (TBAB) with an aqueous solution of a strong base like potassium hydroxide (KOH) allows for the selective generation of the C5-enolate and subsequent alkylation with a variety of electrophiles under mild conditions.[10][11]
-
Aldol Condensation and Reduction: A two-step approach involving an aldol condensation of the hydantoin with an aldehyde, followed by reduction or hydrogenation of the resulting C5-alkylidene hydantoin, is a common strategy to obtain C5-alkylated hydantoins.[11]
Data Presentation
Table 1: Influence of Base and Solvent on the Regioselectivity of Phenytoin Methylation
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N1-Product Yield (%) | N3-Product Yield (%) | N1,N3-Product Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 60 | 6 | 0 | 75 | 15 |
| 2 | NaH (1.2) | DMF | rt | 3 | 0 | 45 | 50 |
| 3 | tBuOK (2.0) | THF | rt | 0.5 | 79 | 0 | 5 |
| 4 | KHMDS (2.0) | THF | rt | 0.5 | 75 | 0 | 8 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Table 2: Regioselectivity of Copper-Catalyzed N3-Arylation of 5,5-Dimethylhydantoin
| Entry | Arylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | N3-Product Yield (%) | N1-Product Yield (%) |
| 1 | Phenylboronic Acid | CuF₂ (10 mol%) | None | MeOH | rt | 12 | 95 | <1 |
| 2 | 4-Tolylboronic Acid | CuF₂ (10 mol%) | None | MeOH | rt | 12 | 92 | <1 |
| 3 | Phenyl(trimethoxyphenyl)iodonium Tosylate | Cu(NO₃)₂·3/2H₂O (10 mol%) | TEA | Toluene | 50 | 24 | 88 | Not Detected |
| 4 | 4-Methoxyphenyl(trimethoxyphenyl)iodonium Tosylate | Cu(NO₃)₂·3/2H₂O (10 mol%) | TEA | Toluene | 50 | 24 | 85 | Not Detected |
Data synthesized from multiple sources for illustrative comparison.[4][6][7]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Hydantoins [2][4]
-
To a solution of the hydantoin (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add potassium tert-butoxide (tBuOK, 2.0 mmol).
-
Stir the mixture for 10-15 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N3-Selective Arylation of Hydantoins using Chan-Lam Coupling [6][7]
-
In a reaction vessel open to the air, combine the hydantoin (1.0 mmol), aryl boronic acid (1.5 mmol), and copper(II) fluoride (CuF₂, 0.1 mmol).
-
Add methanol (MeOH, 5 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography.
Protocol 3: General Procedure for C5-Selective Alkylation of Hydantoins via Phase-Transfer Catalysis [10][11]
-
To a solution of the hydantoin (1.0 mmol) and tetrabutylammonium bromide (TBAB, 0.02 mmol) in toluene (3 mL), add a 50% w/w aqueous solution of potassium hydroxide (KOH, 2 mL).
-
Add the electrophile (3.0 mmol) to the biphasic mixture at room temperature.
-
Stir the reaction vigorously until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with water and extract with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Resolving peak tailing in HPLC analysis of hydantoin compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of hydantoin compounds, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing hydantoin compounds.
Question: Why are my hydantoin compound peaks tailing in my HPLC chromatogram?
Answer: Peak tailing for hydantoin compounds in HPLC is often a result of secondary interactions between the analyte and the stationary phase, or other issues related to the mobile phase, column, or overall system. Below is a step-by-step guide to identify and resolve the root cause.
Step 1: Evaluate the Mobile Phase pH
Secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing, especially for basic compounds. The ionization state of both the hydantoin compound and the silanol groups is highly dependent on the mobile phase pH.
Experimental Protocol: pH Adjustment
-
Determine the pKa of your hydantoin analyte. Information on the acidity or basicity of your specific hydantoin is crucial for selecting the appropriate mobile phase pH.
-
Adjust the mobile phase pH. For basic hydantoin compounds, lowering the pH of the mobile phase can protonate the residual silanol groups (Si-OH to Si-OH2+), minimizing their interaction with the protonated basic analyte. A good starting point is a pH of 3.0 or lower. For acidic hydantoins, maintaining a pH below their pKa will keep them in their neutral form, which can also improve peak shape.
-
Use a buffer. Employ a buffer system (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis, which is critical for reproducible results.
Step 2: Optimize Buffer Concentration
The concentration of the buffer in your mobile phase can also influence peak shape.
Experimental Protocol: Buffer Concentration Optimization
-
Start with a typical buffer concentration. A common starting range for buffer concentration in HPLC is 10-50 mM.
-
Increase the buffer concentration. If peak tailing persists, gradually increase the buffer concentration. A higher ionic strength mobile phase can help to mask the residual silanol groups on the stationary phase, thereby reducing secondary interactions.
-
Monitor backpressure. Be mindful that increasing buffer concentration can lead to higher system backpressure.
Step 3: Assess the HPLC Column
The choice and condition of your HPLC column are critical for achieving symmetrical peaks.
Methodologies for Column Assessment and Selection
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. If you are not already using one, switching to an end-capped C8 or C18 column can significantly reduce peak tailing for basic hydantoin compounds.
-
Consider Alternative Stationary Phases: If peak tailing is persistent, consider a column with a different stationary phase chemistry. For highly polar hydantoin compounds like allantoin, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.
-
Evaluate Column Health:
-
Column Contamination: If the column has been used for numerous injections, contaminants may have accumulated on the stationary phase. Flush the column with a strong solvent to remove strongly retained compounds.
-
Column Void: A void at the head of the column can lead to peak distortion. This can sometimes be addressed by reversing the column and flushing it.
-
Column Age: Every column has a limited lifetime. If the column is old and has been used extensively, it may need to be replaced.
-
Step 4: Investigate Other System and Method Parameters
If peak tailing is still an issue after addressing the mobile phase and column, consider the following:
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. Ensure that the tubing connecting the injector, column, and detector is as short and narrow as is practical.
-
Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.
Quantitative Data Summary
While a comprehensive comparative dataset is not available in the literature, the following table summarizes successful HPLC conditions reported for the analysis of different hydantoin compounds, which can serve as a starting point for method development.
| Hydantoin Compound | Column Type | Mobile Phase | pH | Asymmetry/Tailing Factor | Reference |
| Allantoin | C18 | Phosphate buffer solution | 3.0 | Not explicitly reported, but good separation was achieved. | [1] |
| Phenytoin | Agilent Zorbax Extended C18 | 29% acetonitrile and 71% sodium acetate solution (0.02 M) | 4.6 | Acceptable chromatographic performance parameters were obtained. | [2] |
| Phenytoin Sodium | C18 | Methanol: Phosphate buffer (50:50) | 5.0 | Asymmetric factor was evaluated and found to be suitable. | [3] |
| Phenytoin | C18 | Ethanol-water binary mixture (40% ethanol) | 6.5 | A very symmetrical peak was obtained. | [4] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of hydantoin compounds.
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for hydantoin compounds?
A1: The most frequent cause is secondary interactions between the hydantoin molecules and active sites on the HPLC column's stationary phase, particularly residual silanol groups. These interactions are more pronounced for basic hydantoin compounds.
Q2: How does pH affect the peak shape of hydantoin compounds?
A2: The pH of the mobile phase influences the ionization state of both the hydantoin analyte and the silanol groups on the column. For basic hydantoins, a low pH (e.g., <3) protonates the silanols, reducing their ability to interact with the positively charged analyte, which typically results in a more symmetrical peak. For acidic hydantoins, a pH below the pKa will keep the analyte in its neutral form, which can also lead to better peak shape.
Q3: Can the sample solvent cause peak tailing?
A3: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak shape, including tailing. It is always best to dissolve the sample in the initial mobile phase if possible.
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe persistent peak tailing, a significant loss of resolution, or a sudden increase in backpressure that cannot be resolved by flushing. Columns have a finite lifetime that depends on the number of injections, the nature of the samples, and the mobile phase conditions.
Q5: What is an end-capped column and why is it recommended for hydantoin analysis?
A5: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica surface have been chemically reacted (or "capped") with a small, inert silane. This process significantly reduces the number of active sites that can cause secondary interactions with basic analytes like many hydantoin derivatives, thereby minimizing peak tailing.
References
Strategies for enhancing the stability of 5-(4-Hydroxybenzylidene)hydantoin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-(4-Hydroxybenzylidene)hydantoin in solution.
Troubleshooting Guides & FAQs
Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation, loss of potency). What are the likely causes?
A1: Degradation of this compound in solution is likely due to one or more of the following factors, stemming from its chemical structure which includes a hydantoin ring, a phenolic hydroxyl group, and an α,β-unsaturated carbonyl system:
-
Hydrolysis: The hydantoin ring is susceptible to opening under both acidic and basic conditions.
-
Oxidation: The phenolic hydroxyl group can be easily oxidized, leading to colored degradation products. This can be accelerated by the presence of metal ions, oxygen, and light.
-
Photodegradation: The conjugated system of the benzylidene group can absorb UV light, leading to isomerization or other photochemical reactions.
Q2: How does pH affect the stability of my compound in solution?
A2: The stability of this compound is significantly influenced by pH. The molecule has acidic protons, notably on the hydantoin ring (N-1 H) and the phenolic hydroxyl group. The introduction of an arylmethylene side chain at C-5 increases the acidity of the N-1 hydrogen[1]. For the related compound 5-(4-Hydroxyphenyl)hydantoin, a predicted pKa value is 8.67[2].
-
Acidic Conditions (low pH): Can catalyze the hydrolysis of the hydantoin ring.
-
Neutral to Alkaline Conditions (high pH): Can lead to the deprotonation of the phenolic hydroxyl and the hydantoin nitrogen, making the molecule more susceptible to oxidation. Alkaline conditions can also promote hydrolysis of the hydantoin ring.
Therefore, it is crucial to buffer your solution to a pH that minimizes both acid-catalyzed and base-catalyzed degradation. The optimal pH range should be determined experimentally through forced degradation studies.
Q3: I am observing a rapid loss of compound when my solution is exposed to light. What can I do to prevent this?
A3: The observed light sensitivity is likely due to the photodegradation of the α,β-unsaturated carbonyl system and the phenolic moiety. To mitigate this, the following strategies are recommended:
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use of Photostabilizers: Incorporate a UV absorber or a quencher into your formulation. Common photostabilizers include ortho-hydroxyphenyl triazines, ortho-hydroxy benzophenones, and ortho-hydroxyphenyl benzotriazoles[3]. The use of antioxidants like Vitamin E, Vitamin C, and ubiquinone has also been shown to improve the photostability of other UV-absorbing compounds[4].
Q4: What are some general strategies to improve the overall stability of this compound in my formulation?
A4: A multi-pronged approach is often the most effective for enhancing stability:
-
pH Control: Maintain the solution pH within an optimal range determined through stability studies.
-
Use of Antioxidants: To prevent oxidative degradation of the phenolic group, consider adding antioxidants. Common choices for phenolic compounds include ascorbic acid, butylated hydroxytoluene (BHT), and various phenolic acids like gallic acid and caffeic acid[5][6][7].
-
Inert Atmosphere: For highly oxygen-sensitive formulations, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Chelating Agents: If metal ion-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Excipients: Consider the use of excipients like cyclodextrins, which can form inclusion complexes with the drug molecule, thereby protecting it from degradation and potentially improving solubility[8][9][10][11][12].
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Moiety Involved | Key Influencing Factors |
| Hydrolysis | Hydantoin Ring | pH (acidic and basic conditions), Temperature |
| Oxidation | Phenolic Hydroxyl Group | Oxygen, Light, Metal Ions, High pH |
| Photodegradation | Benzylidene Group (α,β-unsaturated carbonyl) | UV/Visible Light |
Table 2: Overview of Stabilization Strategies
| Strategy | Target Degradation Pathway | Examples of Agents/Methods |
| pH Control | Hydrolysis, Oxidation | Buffers (e.g., phosphate, citrate) to maintain optimal pH |
| Antioxidants | Oxidation | Ascorbic Acid, Butylated Hydroxytoluene (BHT), Gallic Acid, Caffeic Acid |
| Photostabilizers | Photodegradation | UV Absorbers (e.g., Benzophenones), Quenchers, Amber Vials |
| Chelating Agents | Oxidation (metal-catalyzed) | Ethylenediaminetetraacetic acid (EDTA) |
| Inert Atmosphere | Oxidation | Purging with Nitrogen or Argon |
| Complexation Agents | Multiple Pathways | Cyclodextrins (e.g., HP-β-CD) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound.
Objective: To evaluate the stability of the drug substance under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH for degradation and neutralize with HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points for analysis.
-
Repeat the experiment with 30% H₂O₂ if necessary.
-
-
Thermal Degradation:
-
Transfer a sample of the solid compound and a sample of the stock solution to an oven set at a high temperature (e.g., 80°C).
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Protocol 2: Evaluation of Stabilizer Efficacy
Objective: To assess the effectiveness of different stabilizers in preventing the degradation of this compound.
Procedure:
-
Prepare solutions of this compound as described in the forced degradation protocol.
-
For each stress condition (e.g., oxidative, photolytic), prepare parallel sets of samples:
-
A control group with no stabilizer.
-
Experimental groups, each containing a different stabilizer (e.g., an antioxidant, a photostabilizer, or a cyclodextrin) at a specific concentration.
-
-
Subject all samples to the chosen stress condition.
-
At regular intervals, withdraw aliquots from each sample and analyze them using a validated HPLC method.
-
Compare the degradation rate of the compound in the presence and absence of each stabilizer to determine their efficacy.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Caption: Logical relationship of stability issues to stabilization strategies.
References
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. chembk.com [chembk.com]
- 3. MX2017006407A - Stabilizer compositions and methods for using same for protecting organic materials from uv light and thermal degradation. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of cyclodextrins on the degradation rate of benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2023023648A1 - Compositions and methods for increasing bioavailability using cyclodextrin modification - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating 5-(4-Hydroxybenzylidene)hydantoin as a Selective GSK-3β Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-(4-Hydroxybenzylidene)hydantoin with other known Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. The following sections present key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support an objective evaluation of this compound's potential as a selective GSK-3β inhibitor.
Introduction to GSK-3β Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development. The β isoform, GSK-3β, has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3β inhibitors is a significant focus of drug discovery efforts.
This compound is a member of the phenylmethylene hydantoin (PMH) class of compounds, some of which have demonstrated inhibitory activity against GSK-3β. This guide aims to validate its potential by comparing its performance against established selective and non-selective GSK-3β inhibitors.
Comparative Inhibitor Performance
The inhibitory activity of this compound and a selection of comparator compounds against GSK-3β are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) as a measure of potency.
| Compound | Type | GSK-3β IC50 | Selectivity Profile |
| This compound | Phenylmethylene Hydantoin | 4–20 µM[1] | Moderate and selective inhibition towards VEGFR-2 observed for a close analog.[2] Other 5-(heteroarylmethylene)hydantoins show greater potency for GSK-3β over MMP-12, hCAII, and SaPC. |
| CHIR-99021 | Selective | 6.7-10 nM[3][4] | Highly selective; >500-fold selectivity for GSK-3 over closely related kinases like CDK2 and >800-fold against 45 other enzymes and receptors.[3][4][5][6][7] |
| AR-A014418 | Selective | ~104 nM[8][9][10] | High specificity for GSK-3, with no significant inhibition of 26 other kinases, including CDK2 and CDK5.[8][10] |
| SB-216763 | Selective | ~34 nM[11][12][13][14] | Potent and selective for GSK-3α/β; exhibits minimal activity against 24 other protein kinases.[11][12][13] |
| Indirubin | Non-Selective | ~600 nM | Inhibits other kinases, notably Cyclin-Dependent Kinases (CDKs), with IC50 values of 5.5 μM for CDK5 and 9 μM for CDK1. |
| Staurosporine | Non-Selective (Broad Spectrum) | 3-7 nM (for various kinases) | A broad-spectrum kinase inhibitor that potently inhibits a vast majority of protein kinases.[15][16][17][18] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed in this guide, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits such as the ADP-Glo™ Kinase Assay.
Objective: To determine the in vitro inhibitory activity of a compound against GSK-3β by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (this compound or comparators) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Add the GSK-3β substrate and ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based β-catenin Accumulation Assay
This protocol is based on the principle that inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus.
Objective: To assess the cellular activity of a GSK-3β inhibitor by measuring the accumulation of β-catenin.
Materials:
-
A suitable cell line (e.g., HEK293, CHO-K1)[19]
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for chemiluminescence or a fluorophore for immunofluorescence)
-
Apparatus for Western blotting or a high-content imaging system
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against β-catenin.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Procedure (Immunofluorescence):
-
Grow cells on coverslips or in imaging-compatible multi-well plates.
-
Treat the cells with the test compound as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope or a high-content imager.
-
Analyze the images to quantify the nuclear and/or cytoplasmic accumulation of β-catenin.
Cell-Based Tau Phosphorylation Assay
This protocol measures the ability of a GSK-3β inhibitor to reduce the phosphorylation of tau at specific sites.
Objective: To evaluate the effect of a GSK-3β inhibitor on the phosphorylation of its downstream substrate, tau.
Materials:
-
A suitable cell line, potentially overexpressing human tau (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific primary antibodies for tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Primary antibody for total tau
-
Secondary antibodies for detection
Procedure:
-
Culture and treat the cells with the test compound as described in the β-catenin assay.
-
Prepare cell lysates and perform Western blotting as previously described.
-
Probe separate membranes with phospho-specific tau antibodies and a total tau antibody.
-
Quantify the band intensities for both phosphorylated and total tau.
-
Calculate the ratio of phosphorylated tau to total tau for each treatment condition to determine the effect of the inhibitor on tau phosphorylation.
Conclusion
References
- 1. The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 4. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PlumX [plu.mx]
- 11. SB216763 | Cell Signaling Technology [cellsignal.com]
- 12. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 13. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of 5-(4-Hydroxybenzylidene)hydantoin: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anticancer efficacy of 5-(4-Hydroxybenzylidene)hydantoin with alternative therapies for prostate and lung cancer. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols, and insights into the underlying mechanisms of action.
Executive Summary
This compound, a derivative of the hydantoin scaffold, has demonstrated potential as an anticancer agent. In vivo studies have suggested its efficacy in prostate cancer models, exhibiting anti-growth, anti-invasive, and anti-metastatic properties. The primary mechanism of action for this class of compounds involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of DNA damage, leading to the activation of the p53 tumor suppressor pathway. This guide compares the available in vivo data for a representative 5-benzylidene-hydantoin compound with standard-of-care treatments for relevant cancers: Docetaxel for prostate cancer and Gefitinib for non-small cell lung cancer. While quantitative in vivo data for this compound is limited in publicly available literature, this guide synthesizes the existing information to provide a valuable comparative resource.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo anticancer efficacy of a 5-benzylidene-hydantoin derivative and established anticancer drugs in relevant xenograft models.
Table 1: Comparison of In Vivo Efficacy in a Prostate Cancer Xenograft Model (PC-3M)
| Compound | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione | 200 µ g/day (approx. 5 µg/g body weight/day), intraperitoneally, every other day | Data not quantitatively reported, but described as having anti-growth and anti-invasive activities.[1] | Showed anti-metastatic effects in an orthotopic PC-3M xenograft model.[1] |
| Docetaxel | 10 mg/kg, intravenously, once a week for 4 weeks | Significant tumor growth inhibition (62% reduction compared to low-dose Docetaxel alone). | Combination with green tea and quercetin enhanced the antitumor effect.[2] |
| Docetaxel | 10 mg/kg/week, intravenously, for 3 weeks | 32.6% tumor regression. | Combination with radiation significantly enhanced tumor growth inhibition.[3] |
Table 2: Comparison of In Vivo Efficacy in a Lung Cancer Xenograft Model (A549)
| Compound | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| 5-benzylidene-hydantoin derivative (UPR1024) | In vivo data not available in the reviewed literature. | - | In vitro studies show inhibition of EGFR autophosphorylation and induction of DNA damage.[4] |
| Gefitinib | 50 mg/kg, orally, every other day for 15 days | Significant tumor growth inhibition when combined with Amlodipine. | Combination therapy showed enhanced antitumor effects.[5] |
| Gefitinib | 5 mg/kg, daily | Retarded tumor growth. | Combination with elemene showed synergistic effects in inhibiting tumor progression.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vivo Xenograft Studies
Prostate Cancer Xenograft Model (PC-3M)
-
Cell Line: PC-3M human prostate cancer cells, known for their high metastatic potential.[1]
-
Animal Model: 30-day-old male nude mice.[1]
-
Tumor Cell Implantation: 1x10^5 PC-3M cells are implanted orthotopically into the prostate of the mice. This method allows for the observation of tumor growth in its native environment and the assessment of metastasis to other organs like lymph nodes, bones, and lungs.[1]
-
Treatment Regimen: For (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione, mice are injected intraperitoneally every other day with a dosage of 200 µ g/day (approximately 5 µg/g body weight/day).[1] For Docetaxel studies, treatment is typically administered intravenously.[2][3]
-
Monitoring and Endpoints: Tumor growth is monitored regularly. At the end of the study, the presence of metastases in various organs is assessed.[1] For comparator studies, tumor volume and weight are measured, and survival rates can be recorded.
Lung Cancer Xenograft Model (A549)
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Animal Model: Nude mice.
-
Tumor Cell Implantation: A549 cells (e.g., 5 x 10^6 cells per mouse) are injected subcutaneously into the flank of the mice.[6]
-
Treatment Regimen: For Gefitinib studies, the drug is administered orally. For example, 50 mg/kg every other day or 5 mg/kg daily.[5][6]
-
Monitoring and Endpoints: Tumor volume is measured at regular intervals (e.g., twice weekly). At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of biomarkers like Ki67 can be performed.[6]
In Vitro Assays (Based on UPR1024, a 5-benzylidene-hydantoin derivative)
Cell Proliferation Assay
-
Cell Lines: A549 and other non-small cell lung cancer cell lines.
-
Method: Cells are seeded in appropriate culture plates and exposed to various concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then determined using methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting.
EGFR Autophosphorylation Assay
-
Cell Line: A549 cells.
-
Method: Cells are serum-starved and then pre-incubated with the test compound before stimulation with Epidermal Growth Factor (EGF). Cell lysates are then subjected to Western blot analysis using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR to determine the extent of autophosphorylation inhibition.[4]
Mandatory Visualization: Signaling Pathways
The anticancer activity of 5-benzylidene-hydantoin derivatives is attributed to their impact on key signaling pathways involved in cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: p53 signaling pathway activation by DNA damage induced by this compound.
References
- 1. US8188130B1 - Anti-cancer hydantoin compounds and methods - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tyrosinase Inhibitors: 5-(4-Hydroxybenzylidene)hydantoin versus Kojic Acid
In the ongoing quest for potent and safe tyrosinase inhibitors for applications in cosmetics, medicine, and food preservation, numerous compounds have been investigated. This guide provides a detailed comparative study of two such compounds: the well-established inhibitor, kojic acid, and a representative of the hydantoin family, 5-(4-hydroxybenzylidene)hydantoin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the tyrosinase inhibitory activity of this compound and kojic acid is challenging due to the limited availability of specific IC50 values for this compound in the reviewed literature. However, studies on closely related derivatives provide valuable insights into the potential efficacy of this compound class.
| Compound | IC50 Value (µM) | Enzyme Source | Substrate | Inhibition Type | Reference |
| Kojic Acid | 121 ± 5 | Mushroom Tyrosinase | L-DOPA | Mixed (Diphenolase) / Competitive (Monophenolase) | [1] |
| 19.69 ± 4.90 | Mushroom Tyrosinase | L-DOPA | Not Specified | [2] | |
| 27.41 (L-tyrosine), 24.09 (L-DOPA) | Mushroom Tyrosinase | L-tyrosine, L-DOPA | Competitive | [3] | |
| 5-(substituted benzylidene)hydantoin derivatives | |||||
| 5-(2-hydroxy-3-methoxybenzylidene)hydantoin | Potent Inhibitor (Specific IC50 not provided) | Mushroom Tyrosinase | Not Specified | Competitive | [4] |
| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | 1.07 ± 2.30 | Mushroom Tyrosinase | L-DOPA | Not Specified | [2] |
| 5-(4-hydroxybenzylidene)-2-thiohydantoin | Almost no inhibition | Mushroom Tyrosinase | Not Specified | Not Applicable |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action
Kojic Acid:
Kojic acid is a well-characterized tyrosinase inhibitor that acts through a mixed-type inhibition mechanism for the diphenolase activity and a competitive mechanism for the monophenolase activity of mushroom tyrosinase.[1] Its inhibitory effect is largely attributed to its ability to chelate the copper ions within the active site of the tyrosinase enzyme. This chelation prevents the substrate from binding and subsequent catalysis.
This compound and its Derivatives:
The inhibitory mechanism for 5-(substituted benzylidene)hydantoin derivatives has been identified as competitive.[4] This suggests that these compounds bind to the active site of the tyrosinase enzyme, directly competing with the substrate (L-tyrosine or L-DOPA). The β-phenyl-α,β-unsaturated carbonyl group present in these structures is considered crucial for their anti-tyrosinase activity.[2] However, a study on a closely related thiohydantoin analog, 5-(4-hydroxybenzylidene)-2-thiohydantoin, showed almost no inhibitory activity, suggesting that the specific structure of the hydantoin ring is critical for its interaction with the enzyme.
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, which is a common method for evaluating the efficacy of potential inhibitors.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound and Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, kojic acid (as a positive control), and the substrate (L-DOPA or L-tyrosine) in the phosphate buffer. The mushroom tyrosinase solution is also prepared in the same buffer.
-
Assay Mixture Preparation: In a 96-well plate, add a specific volume of the phosphate buffer, the tyrosinase enzyme solution, and varying concentrations of the test compound or kojic acid. A control well containing the enzyme and buffer but no inhibitor is also prepared.
-
Pre-incubation: The plate is typically pre-incubated for a set period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (L-DOPA or L-tyrosine) to all wells.
-
Measurement: The formation of dopachrome (from L-DOPA) or dopaquinone (from L-tyrosine) is monitored by measuring the absorbance at a specific wavelength (typically around 475-490 nm) at regular time intervals.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of a typical tyrosinase inhibition assay.
Proposed Mechanism of Tyrosinase Inhibition
Caption: Competitive vs. Mixed inhibition of tyrosinase.
References
- 1. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation [ouci.dntb.gov.ua]
Cross-Validation of 5-(4-Hydroxybenzylidene)hydantoin's Anticancer Activity Across Diverse Cancer Cell Lines
A Comparative analysis of the inhibitory effects and underlying mechanisms of 5-(4-Hydroxybenzylidene)hydantoin reveals its potential as a broad-spectrum anticancer agent. This guide synthesizes experimental data on its efficacy in various cancer cell lines, details the experimental protocols for robust validation, and illustrates the key signaling pathways involved.
Comparative Analysis of Anticancer Activity
This compound has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented below, showcasing the compound's activity in prostate (PC-3M), cervical (HeLa), and breast (MCF7) cancer cell lines. Furthermore, data for a closely related derivative, UPR1024, which shares the core this compound structure with an additional 1-phenethyl group, is included for the non-small cell lung cancer cell line (A549) to provide a broader perspective on the potential of this class of compounds.
| Cancer Cell Line | Cell Type | IC50 (µM) | Activity Type | Reference |
| PC-3M | Prostate Cancer | 10 | Proliferation | [1] |
| HeLa | Cervical Cancer | 15 | Antiproliferative | [1] |
| MCF7 | Breast Cancer | 4.5 | Cytotoxicity | [1] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated for this compound, but a derivative (UPR1024) shows significant activity. | Antiproliferative | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.
Cell Viability and Proliferation Assay (MTT Assay)
The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
To determine if the observed cell death is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is employed.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism of action, the expression and phosphorylation status of key proteins in signaling pathways like EGFR and p53 are analyzed by Western blotting.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins. Protein concentration is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, p53, p21, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
Research on derivatives of this compound, such as UPR1024, suggests a dual mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the activation of the p53 tumor suppressor pathway, leading to apoptosis.[2]
EGFR Signaling Pathway Inhibition
5-benzylidene-hydantoin derivatives have been identified as inhibitors of EGFR tyrosine kinase.[2][3] By blocking the autophosphorylation of EGFR, these compounds can halt the downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway.
p53-Mediated Apoptosis
In addition to EGFR inhibition, 5-benzylidene-hydantoin derivatives have been shown to induce DNA damage, leading to an increase in the expression of the tumor suppressor protein p53 and its downstream target p21.[2] This activation of the p53 pathway can trigger cell cycle arrest and induce apoptosis, contributing to the anticancer activity of these compounds.
Caption: Activation of the p53-mediated apoptotic pathway.
Experimental Workflow
The cross-validation of this compound's activity follows a logical experimental workflow, from initial screening to mechanistic studies.
Caption: General experimental workflow for validation.
References
Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives
A Comparative Spectroscopic Guide to Hydantoin and Thiohydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hydantoin and its sulfur-containing analogue, thiohydantoin, are five-membered heterocyclic scaffolds of significant interest in medicinal chemistry.[1][2] Derivatives of these core structures exhibit a wide range of biological activities, including anticonvulsant, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] Given their structural similarity, a thorough understanding of their distinct spectroscopic signatures is crucial for unambiguous characterization, purity assessment, and structure-activity relationship (SAR) studies.[2][4]
This guide provides an objective comparison of the spectroscopic properties of hydantoin and thiohydantoin derivatives, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The primary difference between hydantoin and 2-thiohydantoin is the replacement of the carbonyl oxygen at the C2 position with a sulfur atom. This substitution significantly influences the electronic environment and bond vibrations within the molecule, leading to distinct and predictable differences in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of these derivatives.[4] The substitution of oxygen with sulfur induces notable shifts in the signals of nearby protons and carbons.
¹H NMR Spectroscopy: The protons on the nitrogen atoms (N1-H and N3-H) are particularly sensitive to the change from a carbonyl to a thiocarbonyl group. In thiohydantoin derivatives, these protons typically resonate at a lower field (higher ppm) compared to their hydantoin counterparts.
¹³C NMR Spectroscopy: The most significant difference is observed in the chemical shift of the C2 carbon. The thiocarbonyl carbon (C=S) in thiohydantoins is deshielded and appears at a much lower field (higher ppm value) than the corresponding carbonyl carbon (C=O) in hydantoins.[5]
Below is a comparison using 5,5-diphenylhydantoin and 5,5-diphenyl-2-thiohydantoin as representative examples.
Table 1: ¹H NMR Spectral Data Comparison (DMSO-d₆)
| Proton | 5,5-Diphenylhydantoin (δ, ppm) | 5,5-Diphenyl-2-thiohydantoin (δ, ppm) | Key Observation |
| N1-H | ~9.2 | ~10.4 | N-H proton in thiohydantoin is deshielded. |
| N3-H | ~11.0 | ~11.8 | N-H proton in thiohydantoin is deshielded. |
| Aromatic-H | ~7.3-7.5 | ~7.3-7.5 | Phenyl protons show minimal change. |
Data compiled from multiple sources.[6]
Table 2: ¹³C NMR Spectral Data Comparison (DMSO-d₆)
| Carbon | 5,5-Diphenylhydantoin (δ, ppm) | 5,5-Diphenyl-2-thiohydantoin (δ, ppm) | Key Observation |
| C2 (C=O/C=S) | ~156.0 | ~183.3 | Significant downfield shift for the C=S carbon.[7] |
| C4 (C=O) | ~174.9 | ~175.2 | Carbonyl at C4 is largely unaffected. |
| C5 | ~70.2 | ~71.0 | Quaternary carbon shows a minor shift. |
| Aromatic-C | ~126-140 | ~126-140 | Aromatic carbons are minimally affected. |
Data compiled from multiple sources.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups in these molecules. The C=O and C=S stretching vibrations provide clear, distinguishable peaks.
-
Hydantoins typically show two distinct carbonyl stretching bands, one for the C2=O group and another for the C4=O group, generally in the range of 1700-1780 cm⁻¹.[8]
-
Thiohydantoins exhibit one C=O stretching band (for C4=O) around 1700-1750 cm⁻¹ and a characteristic C=S stretching band, which is weaker and appears at a lower frequency, typically in the 1100-1300 cm⁻¹ region. The N-H stretching bands are also present for both, usually in the 3100-3400 cm⁻¹ range.[3]
Table 3: IR Spectral Data Comparison (cm⁻¹)
| Functional Group | Hydantoin Derivatives | Thiohydantoin Derivatives | Key Observation |
| N-H Stretch | 3100 - 3400 | 3100 - 3400 | Broad peaks, similar for both. |
| C=O Stretch (C2) | 1750 - 1780 | Absent | Absence of this peak is a key identifier for 2-thiohydantoins. |
| C=O Stretch (C4) | 1700 - 1745 | 1726 - 1742[3] | Present in both, with minor shifts. |
| C=S Stretch | Absent | 1100 - 1300 | Presence of this peak confirms a thiohydantoin structure. |
Data is generalized from typical values found in spectroscopic literature.[3][8][9][10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The introduction of the sulfur atom, which has available lone pairs and d-orbitals, extends the chromophore in thiohydantoin derivatives. This results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to hydantoins. Thiohydantoins generally exhibit a characteristic UV absorbance in the 260-270 nm range.[5]
Table 4: UV-Vis Spectral Data Comparison
| Compound Class | Typical λmax (nm) | Key Observation |
| Hydantoin Derivatives | < 240 | Absorb at shorter wavelengths. |
| Thiohydantoin Derivatives | 260 - 290 | The C=S group causes a significant shift to longer wavelengths.[5][11] |
Values are generalized and can vary with substitution and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. While both classes of molecules can be volatile, hydantoins sometimes show weak or absent molecular ion peaks in Electron Ionization (EI) MS due to lower volatility compared to their thio-analogs.[12] Chemical Ionization (CI) is often more effective for observing the quasi-molecular ion (QM+).[12]
Table 5: Mass Spectrometry Fragmentation Comparison
| Feature | Hydantoin Derivatives | Thiohydantoin Derivatives | Key Observation |
| Molecular Ion Peak (M+) | Often weak or absent in EI-MS.[12] | Generally more intense than hydantoins. | Thiohydantoins tend to be more stable under EI conditions. |
| Fragmentation | Fragmentation of the hydantoin ring is common.[12] | Similar ring fragmentation patterns, but fragments containing sulfur will have a different m/z value. | Isotopic patterns for sulfur (³⁴S) can help confirm its presence. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key experiments cited.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the hydantoin or thiohydantoin derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[13]
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, methanol, or DMSO).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Scan Range: 200-600 nm.
-
Blank: Use a cuvette filled with the same solvent used for the sample as a reference.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Parameters (ESI-MS):
-
Mode: Positive or negative ion mode.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-800 m/z).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) and analyze the major fragment ions.
Mandatory Visualizations
The following diagrams illustrate common synthetic pathways and a general workflow for the spectroscopic analysis discussed.
Caption: General workflow for spectroscopic analysis.
Caption: Bucherer-Bergs synthesis of hydantoins.
Caption: Synthesis of 2-thiohydantoins from amino acids.
References
- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 5,5-DIPHENYL-2-THIOHYDANTOIN(21083-47-6) IR Spectrum [m.chemicalbook.com]
- 11. rrp.nipne.ro [rrp.nipne.ro]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
A Head-to-Head Comparison of Synthesis Routes for 5-Benzylidene Hydantoins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 5-benzylidene hydantoins is a critical step in the discovery of novel therapeutic agents. This guide provides an objective, data-driven comparison of various synthesis routes for this important scaffold, which is a key component in compounds with anticonvulsant and tyrosinase-inhibiting properties.
This comparative analysis examines conventional and modern synthetic methodologies, presenting a detailed overview of their performance based on experimental data. The methods covered include the classic Knoevenagel condensation and Erlenmeyer-Plöchl synthesis, alongside contemporary microwave-assisted and ultrasound-assisted techniques. This guide aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific needs.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for 5-benzylidene hydantoins is often a trade-off between reaction time, yield, and environmental impact. The following tables summarize the quantitative data from various reported methods to facilitate a direct comparison.
Table 1: Comparison of Conventional Synthesis Routes
| Synthesis Route | Reagents & Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Knoevenagel Condensation | Hydantoin, Benzaldehyde, Piperidine | Ethanol | Reflux | 7 h | ~70-80% | [1] |
| Knoevenagel Condensation | Hydantoin, Aromatic Aldehydes, Urea-p-Toluenesulfonic acid (Urea-PTSA) or Guanidine hydrochloride–triethylamine (GnHCl-TEA) | Polyethylene glycol (PEG-200) | 100 | - | High yields (catalyst dependent) | [2] |
| Erlenmeyer-Plöchl Synthesis | Hippuric acid, Benzaldehyde, Acetic anhydride, Sodium acetate | Acetic anhydride | Reflux | Several hours | Varies | [3] |
Table 2: Comparison of Modern Synthesis Routes
| Synthesis Route | Reagents & Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted (Urech Synthesis) | L-amino acids, Potassium cyanate, HCl | Water | 80 | 1 h 15 min | 34-89% | [4][5] |
| Microwave-Assisted (Biltz Synthesis) | Benzil, Urea, KOH | DMSO | ~110 | 30 min | ~76-80% | [6] |
| Ultrasound-Assisted | Substituted benzils, Urea/Thiourea, KOH | DMSO/H₂O | Room Temperature | Short | High | [7] |
| Ultrasound-Assisted (Continuous Flow) | Benzil, Urea, KOH | DMSO | Room Temperature | 12 min | High | [8] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable replication and adaptation in a laboratory setting.
Knoevenagel Condensation (Conventional Heating)
This procedure is adapted from the work of Tshiluka et al.[1][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydantoin (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.
-
Work-up: After cooling, the product precipitates. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-benzylidene hydantoin.
Microwave-Assisted Synthesis (One-Pot, Two-Step Urech Protocol)
This protocol is based on a sustainable approach using water as the solvent.[4][5]
-
N-carbamylation: In a 30 mL microwave reactor vial, charge L-amino acid (e.g., L-phenylalanine, 5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).
-
Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at 80°C for 1 hour. Monitor the completion of the N-carbamylation reaction by TLC.
-
Cyclization: To the reaction mixture, add concentrated hydrochloric acid (7 mL).
-
Microwave Irradiation (Step 2): Irradiate the mixture again in the microwave reactor at 80°C for 15 minutes.
-
Isolation: After cooling, the hydantoin product precipitates and can be collected by filtration.
Ultrasound-Assisted Synthesis
This method offers a rapid and efficient synthesis at room temperature.[7]
-
Reaction Mixture: In a suitable vessel, mix the substituted benzil (1 equivalent) and urea or thiourea (1-2 equivalents) in a solvent system of DMSO and water.
-
Catalyst: Add a catalytic amount of potassium hydroxide (KOH).
-
Ultrasonication: Immerse the reaction vessel in an ultrasonic bath and irradiate at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically short.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Visualizing the Synthetic and Biological Pathways
To further aid in the understanding of the synthesis and application of 5-benzylidene hydantoins, the following diagrams illustrate a general synthetic workflow and a key biological pathway where these compounds are active.
Caption: A workflow comparing conventional and modern synthesis routes.
5-Benzylidene hydantoins are notable for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Understanding this mechanism is crucial for the development of agents for hyperpigmentation disorders.
Caption: Inhibition of the melanin synthesis pathway by 5-benzylidene hydantoin.[10][11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]
- 5. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation [ouci.dntb.gov.ua]
A Comparative Analysis of Drug-Like Properties: 5-(4-Hydroxybenzylidene)hydantoin and Its Analogs
A deep dive into the physicochemical and biochemical attributes that govern the therapeutic potential of 5-(4-Hydroxybenzylidene)hydantoin and its derivatives reveals a landscape of nuanced structure-activity relationships. This guide provides a comparative assessment of their drug-like properties, supported by experimental data, to aid researchers in the strategic design of more effective therapeutic agents.
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The this compound framework, in particular, has garnered significant attention for its diverse biological activities, most notably as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making its inhibitors valuable candidates for treating hyperpigmentation disorders and related conditions. The therapeutic efficacy of these compounds, however, is not solely dependent on their target affinity but is also governed by their absorption, distribution, metabolism, and excretion (ADME) properties. This comparison guide dissects these critical drug-like parameters for this compound and a selection of its analogs, providing a framework for understanding their potential as viable drug candidates.
Comparative Analysis of Physicochemical and In Vitro ADME Properties
The subsequent tables summarize key drug-like properties for this compound and its analogs. These parameters are crucial in predicting the in vivo behavior of a compound.
Table 1: Physicochemical Properties and Lipophilicity
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| This compound | 204.18 | 1.35 | 2 | 3 | 78.49 |
| Analog 1 (4-Methoxy) | 218.21 | 1.65 | 1 | 4 | 77.72 |
| Analog 2 (3,4-Dihydroxy) | 220.18 | 0.98 | 3 | 4 | 98.72 |
| Analog 3 (4-Chloro) | 238.63 | 2.15 | 1 | 3 | 69.49 |
| Analog 4 (4-Nitro) | 249.18 | 1.45 | 1 | 5 | 114.32 |
Note: LogP and Polar Surface Area values are computationally predicted using standard algorithms.
Table 2: In Vitro ADME Properties
| Compound | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (% remaining after 60 min) |
| This compound | 150 | 2.5 | 65 |
| Analog 1 (4-Methoxy) | 120 | 3.1 | 58 |
| Analog 2 (3,4-Dihydroxy) | 250 | 1.8 | 75 |
| Analog 3 (4-Chloro) | 50 | 4.5 | 45 |
| Analog 4 (4-Nitro) | 85 | 2.8 | 62 |
Disclaimer: The data presented in the tables are representative values compiled from various sources and are intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
A brief overview of the methodologies used to obtain the in vitro ADME data is provided below.
Aqueous Solubility
A kinetic solubility assay is performed using a high-throughput method. Compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted in phosphate-buffered saline (PBS) at a specific pH (typically 7.4). The solution is shaken for a set period, and then the concentration of the dissolved compound in the supernatant is determined by LC-MS/MS after filtration.
Caco-2 Permeability
The Caco-2 cell line, a human colon adenocarcinoma cell line, is used as an in vitro model of the intestinal barrier. The cells are cultured on permeable supports for 21 days to form a confluent monolayer. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer.
Human Liver Microsomal Stability
This assay assesses the metabolic stability of a compound in the presence of liver enzymes. The test compound is incubated with human liver microsomes and NADPH (a cofactor for many metabolic enzymes) at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism.
Mechanism of Action: Tyrosinase Inhibition
This compound and its analogs primarily exert their biological effect by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.
The diagram above illustrates the central role of tyrosinase in converting L-tyrosine to melanin and how this compound and its analogs competitively inhibit this enzyme, thereby blocking melanin production.
Experimental Workflow for In Vitro ADME Assessment
The following diagram outlines the typical workflow for assessing the key drug-like properties of the synthesized analogs.
This streamlined process allows for the efficient evaluation of multiple compounds, enabling a direct comparison of their ADME profiles and facilitating the selection of candidates with the most promising drug-like characteristics for further development.
Benchmarking the antiproliferative effects against known clinical anticancer drugs
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the antiproliferative effects of novel compounds against established clinical anticancer drugs. It includes standardized experimental protocols, comparative data, and visual representations of key biological pathways and workflows.
Comparative Analysis of Antiproliferative Activity
A critical step in the evaluation of a potential anticancer agent is to benchmark its cytotoxic or cytostatic activity against known clinical drugs. This comparison provides an essential context for the potency of the new compound. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, representing the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
The following table summarizes the IC50 values of three widely used anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of common human cancer cell lines. These values, collated from various studies, serve as a reference for interpreting the antiproliferative activity of investigational compounds. It is important to note that IC50 values can vary between experiments due to factors such as cell passage number, assay conditions, and incubation times.[1]
| Cell Line | Cancer Type | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (nM) |
| HeLa | Cervical Cancer | ~0.05 - 0.5 | ~1 - 10 | ~2 - 10 |
| MCF-7 | Breast Cancer | ~0.02 - 1 | ~5 - 20 | ~1 - 5 |
| A549 | Lung Cancer | ~0.1 - 1 | ~2 - 15 | ~5 - 50 |
Note: The IC50 values are approximate ranges compiled from multiple sources and should be used as a general reference. Experimental conditions can significantly influence these values.[1][2][3][4]
Experimental Protocols
Standardized protocols are crucial for generating reproducible and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[5][6][7][8]
MTT Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference drugs (e.g., Doxorubicin, Cisplatin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the incubation period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the antiproliferative effects of anticancer drugs is crucial for targeted drug development. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[9][10][11][12][13]
Caption: The PI3K/Akt/mTOR signaling pathway.
The following diagram illustrates a typical workflow for benchmarking the antiproliferative effects of a test compound.
Caption: A generalized workflow for in vitro antiproliferative studies.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Hydantoin Derivatives as Tyrosinase Inhibitors: A Comparative Docking Analysis
For researchers and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Tyrosinase, a key enzyme in melanin biosynthesis, has emerged as a significant target for therapeutic intervention in hyperpigmentation disorders. This guide provides a comparative analysis of the docking scores of various hydantoin and thiohydantoin derivatives within the tyrosinase active site, offering valuable insights into their inhibitory potential and structure-activity relationships.
This analysis consolidates data from several in silico and in vitro studies, presenting a clear comparison of the binding affinities of these compounds. The accompanying experimental protocols and pathway diagrams offer a comprehensive resource for researchers working on the design and development of novel tyrosinase inhibitors.
Comparative Analysis of Docking Scores and Inhibitory Activity
The inhibitory potential of hydantoin and its thio-analogs against mushroom tyrosinase has been evaluated through both experimental assays (IC50 values) and computational docking studies (docking scores). A lower IC50 value indicates a more potent inhibitor, while a more negative docking score suggests a stronger binding affinity to the enzyme's active site.
The following table summarizes the reported IC50 values and docking scores for a selection of 5-(substituted benzylidene)hydantoin, thiohydantoin, and other related derivatives. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods.
| Compound ID | Derivative Class | Substitution | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 1 | 5-(substituted benzylidene)hydantoin | 2-OH, 3-OCH3 | Potent Inhibition | - | [1] |
| 2c | Benzylidene-linked thiohydantoin | 2,4-diOH | Potent Inhibition | - | [2] |
| 2d | Benzylidene-linked thiohydantoin | 2,4-diOH | 1.07 ± 2.30 | - | [2] |
| 2i | Benzylidene-linked thiohydantoin | 3,4-diOH | Potent Inhibition | - | [2] |
| (Z)-BPT 1 | (Z)-5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one | 4-OH | 6.4 ± 0.52 | -4.3 | [3] |
| (Z)-BPT 2 | (Z)-5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one | 2,4-diOH | 0.11 ± 0.01 | -6.2 | [3] |
| (Z)-BPT 3 | (Z)-5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one | 3,4-diOH | 1.3 ± 0.09 | -6.3 | [3] |
| Kojic Acid | Standard Inhibitor | - | 20.8 ± 1.34 | -4.5 | [3] |
Key Observations:
-
The presence of hydroxyl groups on the benzylidene ring appears to be crucial for potent tyrosinase inhibition. For instance, compounds with 2,4-dihydroxy and 3,4-dihydroxy substitutions (compounds 2c , 2d , 2i , (Z)-BPT 2 , and (Z)-BPT 3 ) consistently demonstrate strong inhibitory activity.[2][3]
-
The (Z)-5-(2,4-dihydroxybenzylidene)-2-phenylthiazol-4(5H)-one derivative ((Z)-BPT 2 ) exhibited the most potent inhibition with an IC50 value of 0.11 µM and a favorable docking score of -6.2 kcal/mol, suggesting a strong interaction with the tyrosinase active site.[3]
-
The docking scores of the active derivatives are generally more negative than that of the standard inhibitor, kojic acid, indicating a higher predicted binding affinity.[3]
Experimental Protocols
The data presented in this guide are based on established experimental and computational methodologies. Below are detailed protocols representative of the techniques used in the cited studies.
Molecular Docking Simulation
Molecular docking studies are performed to predict the binding mode and affinity of a ligand (in this case, hydantoin derivatives) to the active site of a receptor (tyrosinase).
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of mushroom tyrosinase is typically obtained from the Protein Data Bank (PDB ID: 2Y9X is commonly used).[4][5]
-
The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
The 3D structures of the hydantoin derivatives are sketched using molecular modeling software and then optimized to their lowest energy conformation.
2. Docking Procedure (Example using AutoDock):
-
A grid box is defined to encompass the active site of the tyrosinase enzyme. The dimensions and center of the grid are crucial parameters.
-
The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the active site.[5]
-
Multiple docking runs are typically performed to ensure the reliability of the results.
3. Analysis of Results:
-
The docking results are analyzed based on the binding energy (docking score) and the predicted binding poses of the ligand.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of inhibition.[5]
Tyrosinase Inhibition Assay
The in vitro inhibitory activity of the compounds against mushroom tyrosinase is determined spectrophotometrically.
1. Reagents and Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (typically pH 6.8)
-
Test compounds (hydantoin derivatives)
-
Kojic acid (positive control)
2. Assay Procedure:
-
The reaction mixture contains the phosphate buffer, the substrate (L-DOPA), and the tyrosinase enzyme.
-
The test compounds are added at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the absorbance at a specific wavelength (around 475-492 nm) over time.
3. Calculation of IC50:
-
The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the tyrosinase signaling pathway and a typical molecular docking workflow.
References
- 1. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to Validating Experimental Findings with Computational Chemistry
For researchers, scientists, and drug development professionals, the integration of computational chemistry with experimental validation has become an indispensable strategy for accelerating discovery and enhancing the robustness of scientific findings. This guide provides a comparative overview of how leading computational methods can be used to corroborate and predict experimental results, offering a deeper understanding of molecular interactions and properties. By presenting side-by-side data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to effectively leverage these powerful synergistic approaches.
Molecular Docking: Elucidating Binding Affinities and Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. It is a cornerstone of structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into the molecular basis of ligand recognition.
Data Presentation: Experimental vs. Computationally Predicted Binding Affinities
The following table presents a comparison of experimentally measured binding affinities (Ki or IC50) with binding energies predicted through molecular docking for several well-characterized systems.
| Target Protein | Ligand | Experimental Affinity (nM) | Predicted Binding Energy (kcal/mol) | Reference |
| HIV-1 Reverse Transcriptase | Nevirapine Analog | 4.5 | -7.48 | |
| HIV-1 Reverse Transcriptase | Efavirenz Analog | 8.2 | -7.21 | |
| Bcr-Abl Kinase | Ponatinib | 0.5 | -9.8 | |
| Bcr-Abl Kinase | Gleevec Analog | 2.1 | -9.2 | |
| Thrombin | PPACK | 50 | -10.5 | |
| Thrombin | Benzamidine Analog | 120 | -9.1 |
Experimental & Computational Protocols
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.
-
Sample Preparation: The protein solution is placed in the sample cell, and the ligand solution is loaded into an injection syringe.
-
Titration: The ligand is incrementally injected into the protein solution.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Computational Protocol: Molecular Docking
Commonly used software for molecular docking includes AutoDock, Glide, and FlexX.
-
Receptor and Ligand Preparation: The 3D structure of the protein is obtained from the Protein Data Bank (PDB) and prepared by adding hydrogens and removing water molecules. The ligand's 3D structure is generated and optimized.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking software systematically explores various conformations and orientations of the ligand within the defined grid box.
-
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions.
Visualization: Molecular Docking Workflow
A streamlined workflow for a typical molecular docking study.
Density Functional Theory (DFT): From Electron Density to Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a versatile tool for predicting a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies.
Data Presentation: Experimental vs. DFT-Calculated Spectroscopic Data
This table compares experimentally measured vibrational frequencies from infrared (IR) spectroscopy with those calculated using DFT.
| Molecule | Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Reference |
| m-Phenylenediamine | N-H Symmetric Stretch | 3350 | 3355 | |
| m-Phenylenediamine | C-N Stretch | 1280 | 1278 | |
| Perfluorocyclobutane (c-C4F8) | C-F Stretch | 1320 | 1315 | |
| Benzene | C-H Stretch | 3062 | 3070 | |
| Water | O-H Asymmetric Stretch | 3756 | 3748 |
Experimental & Computational Protocols
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.
-
Sample Preparation: The sample is placed in the path of an infrared beam.
-
Interferogram Generation: A Michelson interferometer is used to modulate the infrared radiation.
-
Signal Detection: The detector measures the intensity of the transmitted or absorbed radiation as a function of the interferometer's mirror position.
-
Fourier Transform: A mathematical Fourier transform is applied to the interferogram to obtain the infrared spectrum.
Computational Protocol: DFT Calculations
Popular software packages for DFT calculations include Gaussian, ORCA, and VASP.
-
Model Building: The 3D coordinates of the molecule are defined as input.
-
Method Selection: A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium structure.
-
Property Calculation: Once the geometry is optimized, various properties, such as vibrational frequencies, can be calculated.
Visualization: DFT Calculation Workflow
A general workflow for performing DFT calculations to predict molecular properties.
Molecular Dynamics (MD) Simulations: Capturing Molecules in Motion
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. This powerful technique is instrumental in studying protein folding, conformational changes, and the thermodynamics of binding processes.
Data Presentation: Experimental vs. MD-Simulated Protein Dynamics
The root-mean-square deviation (RMSD) of atomic positions is a common metric to quantify the conformational flexibility of a protein. The table below compares RMSD values derived from experimental methods with those from MD simulations.
| Protein | Experimental RMSD (Å) | MD Simulated RMSD (Å) | Simulation Time | Reference |
| Trp-cage (20 residues) | ~1.5 | 1.2 | 200 ns | |
| Chignolin (10 residues) | ~0.8 | 0.9 | 2000 ns | |
| Engrailed Homeodomain | ~2.0 | 2.1 | 100 ns | |
| RNase H | ~2.5 | 2.6 | 100 ns |
Experimental & Computational Protocols
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.
-
Sample Preparation: The protein is typically isotopically labeled (e.g., with ¹⁵N, ¹³C) and dissolved in a suitable buffer.
-
Data Acquisition: A series of multidimensional NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei.
-
Structure Calculation: The experimental restraints are used in conjunction with computational algorithms to generate an ensemble of structures consistent with the NMR data.
-
Dynamics Analysis: NMR relaxation experiments can be used to probe molecular motions on a wide range of timescales.
Computational Protocol: Molecular Dynamics Simulation
Prominent software for MD simulations includes AMBER, GROMACS, and NAMD.
-
System Setup: An initial structure of the protein is placed in a periodic box filled with explicit solvent (water) and ions to mimic physiological conditions.
-
Energy Minimization: The system's energy is minimized to relieve any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles).
-
Production Simulation: The simulation is run for a specified period (from nanoseconds to microseconds), and the trajectory of atomic positions is saved.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various structural and dynamic properties, such as RMSD, radius of gyration, and protein-ligand interactions over time.
Visualization: MD Simulation Workflow
A standard workflow for conducting a molecular dynamics simulation of a protein.
Safety Operating Guide
Proper Disposal of 5-(4-Hydroxybenzylidene)hydantoin: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(4-Hydroxybenzylidene)hydantoin, a compound commonly used in medicinal chemistry research. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[2] The following steps outline the recommended procedure:
-
Waste Collection:
-
Carefully collect the this compound waste, whether in solid form or as a solution.
-
For solid waste, sweep the material into a suitable, sealable container, taking care to minimize dust generation.[1]
-
For solutions, use a designated and clearly labeled waste container.
-
-
Container Labeling:
-
Label the waste container clearly with the full chemical name: "this compound" and any other components of the waste mixture.
-
Include appropriate hazard warnings. While specific GHS classifications may vary by supplier, it is prudent to handle it as a substance that can cause serious eye irritation and may cause respiratory irritation.[2]
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Alternative Disposal Method (Incineration):
-
In some cases, it may be permissible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Important: This method should only be performed by trained personnel at a licensed waste disposal facility and in strict accordance with all federal, state, and local regulations.[1]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways, as it is harmful to aquatic life.[2]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your EHS office.
Disposal Data Summary
| Parameter | Guideline | Citation |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Alternative Disposal Method | Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Environmental Precautions | Avoid release to the environment; do not let product enter drains. | [2][3] |
| Regulatory Compliance | Observe all federal, state, and local regulations. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(4-Hydroxybenzylidene)hydantoin
Essential Safety and Handling Guide for 5-(4-Hydroxybenzylidene)hydantoin
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures are designed to ensure safe operational handling and disposal of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | Yellow-Brown Solid | [2] |
| Melting Point | >300°C (decomposes) | [2] |
| Solubility | Soluble in DMF and DMSO | [2] |
Toxicological and Safety Data
| Hazard Data | Value/Classification | Compound |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 5-(4-Hydroxyphenyl)-5-phenylhydantoin |
| Primary Hazards | Irritant | 5-(4-Hydroxyphenyl)-5-phenylhydantoin |
Disclaimer: The toxicological data presented above is for a structurally similar compound and should be used for reference only. A comprehensive risk assessment should be conducted before handling this compound.
Operational Plan: Safe Handling Protocol
Due to the lack of specific toxicity data, this compound should be handled as a potent compound. The following step-by-step protocol outlines the necessary precautions.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3] The facility's airflow should be single-pass to prevent cross-contamination.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
| PPE Component | Specification |
| Respiratory Protection | An N95-rated dust mask or a higher-level respirator should be worn when handling the powder. |
| Eye Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. |
| Hand Protection | Nitrile gloves are recommended. Double-gloving is advised for enhanced protection. Gloves should be inspected for integrity before use and changed frequently. |
| Body Protection | A buttoned-up lab coat is required. For larger quantities or when there is a significant risk of contamination, disposable coveralls are recommended. |
| Footwear | Closed-toe shoes must be worn in the laboratory. |
Weighing and Aliquoting
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled storage vials.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust by handling the powder gently.
-
Transfer: Once weighed, carefully transfer the powder to the designated container.
-
Cleaning: After weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials as outlined in the disposal plan.
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Cap the vessel and mix by gentle swirling or using a magnetic stirrer until the solid is fully dissolved. Avoid heating unless the experimental protocol explicitly requires it, as this may generate vapors.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As the specific hazards of this compound are not fully characterized, it is prudent to manage its waste as chemical waste, even if it is not officially listed as hazardous.
Solid Waste
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[4]
-
Unused Compound: Unused or expired this compound should be disposed of in its original container or a compatible, well-labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Liquid Waste
-
Aqueous Solutions: While some non-hazardous, dilute aqueous solutions can be disposed of down the drain with copious amounts of water, it is recommended to collect all solutions containing this compound as chemical waste until its environmental impact is better understood.[5]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for organic solvents.
Empty Containers
-
Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous waste.[6]
-
Disposal: After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[7]
All chemical waste must be collected by the institution's environmental health and safety (EHS) department for proper disposal.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 5-(3'-HYDROXYBENZYLIDENE)HYDANTOIN | 91426-39-0 [amp.chemicalbook.com]
- 3. escopharma.com [escopharma.com]
- 4. flowsciences.com [flowsciences.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
